5-(2-Chlorophenyl)nicotinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(2-chlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-11-4-2-1-3-10(11)8-5-9(12(15)16)7-14-6-8/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDDIFGTGPJAQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602385 | |
| Record name | 5-(2-Chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893735-02-9 | |
| Record name | 5-(2-Chlorophenyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893735-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(2-Chlorophenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Chlorophenyl)nicotinic acid is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its structural motif, featuring a substituted pyridine ring linked to a chlorophenyl group, is of significant interest for modulating biological targets. The efficient and reliable synthesis of this compound is therefore of paramount importance for researchers in drug discovery and development. This guide provides a comprehensive overview of the most robust and widely employed synthetic strategy for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations to ensure a successful and reproducible outcome.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The formation of the carbon-carbon bond between the pyridine and chlorophenyl rings is the crucial step in the synthesis of this compound. For this transformation, the Suzuki-Miyaura cross-coupling reaction stands out as the method of choice. This palladium-catalyzed reaction offers several distinct advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[1] The general unavailability of robust alternative methods for forging such aryl-aryl bonds with similar efficiency and substrate scope further underscores the strategic importance of the Suzuki-Miyaura coupling in this context.
The reaction proceeds by coupling a halogenated nicotinic acid derivative, typically 5-bromonicotinic acid, with 2-chlorophenylboronic acid in the presence of a palladium catalyst and a base. The choice of these components is critical for achieving high yields and purity.
Mechanistic Insights: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is essential for troubleshooting and optimizing the synthesis. The Suzuki-Miyaura cross-coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2]
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (5-bromonicotinic acid), forming a Pd(II) intermediate.[3]
-
Transmetalation: The organic group from the activated boronic acid (2-chlorophenylboronate) is transferred to the palladium center. This is a critical step where the base plays a crucial role.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.[3]
The Critical Role of the Base
The base is not merely a spectator in the Suzuki-Miyaura reaction; it is an essential activator. Boronic acids themselves are generally unreactive towards transmetalation. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻). This activation enhances the polarization of the organic ligand on the boron atom, facilitating its transfer to the palladium center.[4] The choice of base can influence the reaction rate and yield, with common choices including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 5-Bromonicotinic acid | C₆H₄BrNO₂ | 202.01 | 1.00 g | 4.95 |
| 2-Chlorophenylboronic acid | C₆H₆BClO₂ | 156.37 | 0.93 g | 5.94 |
| Palladium(II) acetate | C₄H₆O₄Pd | 224.50 | 0.022 g | 0.099 |
| Tricyclohexylphosphine | C₁₈H₃₃P | 280.42 | 0.056 g | 0.198 |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.05 g | 14.85 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - |
| Water (deionized) | H₂O | 18.02 | 5 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinic acid (1.00 g, 4.95 mmol), 2-chlorophenylboronic acid (0.93 g, 5.94 mmol), and potassium carbonate (2.05 g, 14.85 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.022 g, 0.099 mmol) and tricyclohexylphosphine (0.056 g, 0.198 mmol) to the flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (20 mL) and water (5 mL). The mixture should be degassed by bubbling argon or nitrogen through it for at least 20 minutes prior to addition.
-
Reaction: Place the flask under an inert atmosphere (argon or nitrogen) and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (50 mL) and filter to remove any insoluble material.
-
Precipitation: Transfer the filtrate to a beaker and acidify with 1 M hydrochloric acid (HCl) to a pH of approximately 3-4. A white precipitate of this compound should form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.[5]
-
Drying: Dry the purified product under vacuum to a constant weight.
Characterization and Data Analysis
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | 236-239 °C[6] |
| ¹H NMR | Complex aromatic signals consistent with the substituted pyridine and chlorophenyl rings. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridine and chlorophenyl rings, as well as the carboxylic acid carbon. |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of the product (C₁₂H₈ClNO₂). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (carboxylic acid), C=O (carboxylic acid), C=C and C=N (aromatic rings), and C-Cl stretching vibrations.[7] |
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.[8]
-
Organoboron Compounds: While generally less toxic than other organometallic reagents, boronic acids can be irritating. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle it in a fume hood and away from ignition sources.
-
Exothermic Reactions: Suzuki-Miyaura couplings can be exothermic, especially on a larger scale.[9] It is important to have adequate cooling available and to add reagents in a controlled manner.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient route for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently obtain this valuable building block in high yield and purity. The protocol and data presented in this guide serve as a comprehensive resource for the successful synthesis and characterization of this compound, empowering further advancements in medicinal chemistry and drug discovery.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
- CN1141288A - Process for preparing nicotinic acid - Google Patents.
- Purification of nicotinic acid - US3037987A - Google Patents.
-
Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development - ACS Publications. (2018, February 1). Retrieved from [Link]
-
FT-IR spectra of Nicotinic acid (a) control and (b) treated. - ResearchGate. Retrieved from [Link]
-
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed. (2010, April 1). Retrieved from [Link]
- US4447615A - Process for the purification of nicotinic acid amide I - Google Patents.
-
Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements - MDPI. Retrieved from [Link]
-
Suzuki reaction - Wikipedia. Retrieved from [Link]
-
Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue Engineering. (2022, May 10). Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]
- 4. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 5. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 6. Nicotinic acid-13C6 13C 99atom , 99 CP 1189954-79-7 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5-(2-Chlorophenyl)nicotinic Acid for Advanced Research
Introduction: A Scaffold of Pharmaceutical Interest
5-(2-Chlorophenyl)nicotinic acid, a substituted derivative of the essential vitamin B3 (niacin), represents a compelling molecular scaffold for researchers, scientists, and drug development professionals. Its structure, which marries the biologically significant nicotinic acid core with a sterically and electronically influential 2-chlorophenyl moiety, positions it as a valuable building block in the synthesis of novel chemical entities. The pyridine carboxylic acid framework is a well-established pharmacophore, known for its role in a variety of biological processes and its presence in numerous approved drugs. The introduction of a 5-aryl group, particularly one with a halogen substituent, offers a powerful vector for modulating physicochemical properties, target affinity, and metabolic stability, making this class of compounds a focal point in modern medicinal chemistry.[1]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, designed to equip researchers with the technical insights necessary for its effective utilization in the laboratory and within drug discovery programs.
Physicochemical Properties: A Predictive and Comparative Analysis
| Property | Value (Predicted/Comparative) | Rationale and Key Insights |
| Molecular Formula | C₁₂H₈ClNO₂ | Confirmed.[2] |
| Molecular Weight | 233.65 g/mol | Confirmed.[2] |
| CAS Number | 893735-02-9 | Confirmed.[3] |
| Appearance | White to off-white solid | Predicted based on related aryl nicotinic acids. |
| Melting Point | > 250 °C | Predicted. The parent compound, 5-phenylnicotinic acid, has a melting point of 260 °C.[4] The introduction of a chloro-substituent is expected to influence crystal packing, but the melting point is likely to remain high due to the rigid, polar structure capable of strong intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water; Soluble in hot ethanol, DMSO, and alkaline aqueous solutions. | Predicted. Nicotinic acid itself is soluble in hot water and ethanol.[5] The large, nonpolar chlorophenyl group will decrease aqueous solubility. However, like other carboxylic acids, it will be soluble in basic solutions upon formation of the carboxylate salt. It is expected to be soluble in polar aorganic solvents like DMSO. |
| pKa | ~4.5 - 4.8 | Predicted. The pKa of nicotinic acid is approximately 4.85.[6] The electron-withdrawing nature of the 2-chlorophenyl group is expected to have a minor acid-strengthening effect, potentially lowering the pKa slightly. However, the effect is transmitted through several bonds, so the change is not expected to be dramatic. |
Synthesis and Mechanism: The Power of Suzuki-Miyaura Coupling
The most efficient and widely adopted method for the synthesis of 5-arylnicotinic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between a halide (or triflate) and an organoboron compound, offering high yields and excellent functional group tolerance.[7] For the synthesis of this compound, the key precursors are 5-bromonicotinic acid and 2-chlorophenylboronic acid.
Reaction Scheme:
Caption: General scheme for the synthesis of this compound.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinic acid to form a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species. This species then transfers the 2-chlorophenyl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex (the nicotinic acid and chlorophenyl moieties) couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura couplings and should be optimized for specific laboratory conditions.[9]
-
Reagent Preparation: To a flame-dried Schlenk flask, add 5-bromonicotinic acid (1.0 equiv.), 2-chlorophenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and acidify to pH ~4-5 with 1M HCl to precipitate the product.
-
Purification: Filter the resulting solid, wash with cold water, and then with a non-polar solvent like hexane to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Characterization: A Predictive Approach
Without experimental spectra, we can predict the key spectroscopic features of this compound based on established principles and data from analogous structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and chlorophenyl rings. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the carboxylic acid group, and the chlorine atom.
-
Pyridine Protons: The pyridine protons will be in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atom.
-
H2 and H6: These protons, ortho to the pyridine nitrogen, will be the most deshielded, appearing as distinct signals.
-
H4: This proton will also be in the aromatic region, with its chemical shift influenced by both the adjacent nitrogen (via the ring system) and the C5-aryl substituent.
-
-
Chlorophenyl Protons: The four protons on the 2-chlorophenyl ring will appear in the aromatic region, typically between 7.2 and 7.6 ppm. Their splitting patterns will be complex due to ortho, meta, and para couplings.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a broad singlet far downfield, typically >12 ppm, and its position can be concentration and solvent dependent.[10]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all twelve carbon atoms in the molecule.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal, typically in the range of 165-175 ppm.
-
Pyridine Carbons: The carbons of the pyridine ring will appear in the aromatic region (approx. 120-155 ppm). The carbon attached to the nitrogen (C2 and C6) and the carbon bearing the carboxylic acid (C3) will have distinct chemical shifts. The carbon bearing the chlorophenyl group (C5) will also be clearly identifiable. Substituent effect data for pyridines can be used to refine these predictions.[11]
-
Chlorophenyl Carbons: The six carbons of the chlorophenyl ring will appear in the aromatic region (approx. 125-140 ppm). The carbon directly bonded to the chlorine atom (C1') and the carbon bonded to the pyridine ring (C2') will have characteristic shifts.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H stretch.[12]
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[13]
-
C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region will be present, corresponding to the aromatic ring stretching vibrations of both the pyridine and phenyl rings.[13]
-
C-Cl Stretch: A band in the fingerprint region, typically between 700 and 800 cm⁻¹, can be attributed to the C-Cl stretch.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 233 and 235 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.
-
Key Fragmentation: A prominent fragmentation pathway would be the loss of the carboxylic acid group (-COOH, 45 Da), leading to a fragment ion at m/z 188/190. Further fragmentation of the biphenyl-like core could also be observed.[14]
Chemical Reactivity: A Tale of Three Moieties
The chemical reactivity of this compound is governed by the interplay of its three key structural components: the carboxylic acid, the pyridine ring, and the chlorophenyl group.
Caption: Key reactivity sites of this compound.
-
Carboxylic Acid Group: This is the most reactive site for many common transformations. It can undergo:
-
Esterification: Reaction with alcohols under acidic conditions to form esters.
-
Amidation: Activation (e.g., to an acid chloride or with coupling agents like EDC/HOBt) followed by reaction with amines to form amides. This is a cornerstone of medicinal chemistry for building larger, more complex molecules.
-
Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and nucleophilic.
-
N-Alkylation/N-Oxidation: The lone pair on the nitrogen can react with electrophiles such as alkyl halides or oxidizing agents. However, the overall electron density of the ring is reduced due to the presence of the electron-withdrawing carboxylic acid group, making it less reactive than pyridine itself.
-
-
Aromatic Rings: Both the pyridine and the chlorophenyl rings are relatively deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxylic acid group and the chloro substituent, respectively. Nucleophilic aromatic substitution on the chlorophenyl ring is possible but generally requires harsh conditions or activation by other substituents.
Applications in Drug Discovery and Development: A Forward Look
The 5-arylnicotinic acid scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a wide range of biological targets.[1] While specific applications of this compound are not widely documented, its structure suggests significant potential in several therapeutic areas.
-
Enzyme Inhibition: The carboxylic acid can act as a key binding element (e.g., a hydrogen bond donor/acceptor or a metal chelator) within an enzyme's active site. The 2-chlorophenyl group can be directed into a hydrophobic pocket, potentially enhancing binding affinity and selectivity. This scaffold is relevant for targets such as:
-
Kinases: By converting the carboxylic acid to an amide, the molecule can be elaborated into structures that target the ATP-binding site of kinases.
-
Proteases and Hydrolases: The scaffold can be used to position functional groups that interact with catalytic residues.
-
-
Receptor Modulation: Nicotinic acid itself is a ligand for the G-protein coupled receptor GPR109A. Derivatives of nicotinic acid are explored for their ability to modulate this and other receptors with improved side-effect profiles.
-
Scaffold for Combinatorial Chemistry: The dual reactivity of the carboxylic acid and the potential for further functionalization of the aromatic rings make this compound an excellent starting point for the creation of compound libraries for high-throughput screening. The Suzuki coupling itself allows for the rapid generation of a diverse set of 5-aryl nicotinic acids by simply changing the boronic acid coupling partner.[15]
Safety and Handling
Based on available safety data for this and similar compounds, this compound should be handled with appropriate care in a laboratory setting.
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is a chemical entity of considerable interest for advanced research and development. While a complete experimental profile is yet to be fully elucidated in the public domain, its synthesis is readily achievable through robust and well-understood methodologies like the Suzuki-Miyaura coupling. Its predictable spectroscopic and reactivity characteristics, combined with the proven track record of the 5-arylnicotinic acid scaffold in medicinal chemistry, make it a highly valuable and versatile tool. This guide serves as a foundational resource to empower researchers to confidently incorporate this promising building block into their synthetic and drug discovery endeavors.
References
- CookeChem. 5-(2-Chlorophenyl)nicotinicacid, 95+%, 893735-02-9. [URL: https://www.cookechem.com/show-3115948.html]
- ChemNet. 5-PHENYLNICOTINIC ACID. [URL: http://www.chemnet.com/cas/en/10177-12-5/5-PHENYLNICOTINIC-ACID.html]
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9148435/]
- Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. [URL: https://www.researchgate.net/publication/237199042_Investigations_of_the_reactivity_of_pyridine_carboxylic_acids_with_diazodiphenylmethane_in_protic_and_aprotic_solvents_Part_II_Pyridine_mono-carboxylic_acid_N-oxides]
- Nicotinic Acid | C6H5NO2 | CID 938. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Nicotinic-acid]
- BenchChem. Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry. [URL: https://www.benchchem.com/application-notes/5-bromonicotinic-acid-in-medicinal-chemistry]
- FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. ResearchGate. [URL: https://www.researchgate.net/figure/FT-IR-spectra-a-Niacin-b-MNPs-and-c-MNPs-Niacin_fig6_342602752]
- Nicotinic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Nicotinic_acid]
- FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. [URL: https://www.researchgate.
- S. Thomas, I. Brühl, E. Kleinpeter. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/13C-NMR-Chemical-Shift-Calculations-for-Some-A-Thomas-Br%C3%BChl/a5e0034a742013f283258529321e1e0d37e6f30d]
- F. Coletta, A. Gambaro, G. Rigatti. Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Sci-Hub. [URL: https://sci-hub.se/10.1080/00387017608062741]
- This compound - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_No_CB8409924.htm]
- Infrared Spectra of Nicotinic Acid, Thiourea and their Metal Complexes. Growing Science. [URL: https://growingscience.com/ac/Vol6/2012_ac_53.pdf]
- On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Elsevier. [URL: not available]
- 5-PHENYLNICOTINIC ACID | 10177-12-5. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6276606.htm]
- Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid? Quora. [URL: https://www.quora.com/Which-one-is-weaker-acid-between-pyridine-2carboxylic-acid-and-pyridine-3-carboxylic-acid]
- Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. JOCPR. [URL: https://jocpr.com/vol6-iss1-2014/JCPR-2014-6-1-209-221.pdf]
- Nicotinamide | C6H6N2O | CID 936. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Nicotinamide]
- Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate. [URL: https://www.researchgate.
- Nicotinic acid(59-67-6) IR Spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_59-67-6_IR1.htm]
- ¹H NMR Spectroscopy. University of Bath. [URL: https://www.
- Nicotinic Acid. The Merck Index Online. [URL: not available]
- Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/suzuki-miyaura-coupling-the-power-of-boronic-acids-and-the-utility-of-5-chloro-2-hydroxyphenylboronic-acid]
- 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Carboxylic_Acids_and_Their_Derivatives/11.
- 13-C NMR Chemical Shift Table.pdf. Macmillan Learning. [URL: https://www.macmillanlearning.com/studentresources/pip/app/static/ipy/technqiues_2e/tables/13C_NMR_Shifts.pdf]
- 2,6-Pyridine dicarboxylic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [URL: https://spectrabase.com/spectrum/QcaNv5Humm]
- 375853-95-5|5-(3-Chlorophenyl)nicotinic acid|BLD Pharm. [URL: https://www.bldpharm.com/products/375853-95-5.html]
- ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [URL: https://www.researchgate.net/figure/13-C-NMR-chemical-shifts-d-ppm-of-pyridine-in-various-solvents-208_tbl1_322695502]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/07%3A_The_Suzuki-Miyaura_Coupling]
- IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. CDN. [URL: https://cdn.vanderbilt.edu/vu-wp0/wp-content/uploads/sites/271/2019/02/12193911/IR-table.pdf]
- Table of Characteristic IR Absorptions. University of Colorado Boulder. [URL: https://www.colorado.edu/lab/odas/ir-spectroscopy]
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%203%20Suzuki%20Coupling.pdf]
- Suzuki-Miyaura Coupling|Basics|Mechanism|Examples| ChemOrgChem. YouTube. [URL: https://www.youtube.
- 1H NMR Chemical Shift Values Table. Chemistry Steps. [URL: https://www.chemistrysteps.com/1h-nmr-chemical-shift-values-table/]
- 5-Chloro-2-hydroxynicotinic acid | C6H4ClNO3 | CID 162286. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-hydroxynicotinic-acid]
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://www.tcichemicals.
- CAS 10177-12-5: 5-PHENYLNICOTINIC ACID. CymitQuimica. [URL: https://www.cymitquimica.com/base/cymit/ficha/10/10-F065872]
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Mass_Spectrometry/1.
- 5-(3-Chlorophenyl)nicotinic acid. Oakwood Chemical. [URL: https://oakwoodchemical.com/Products/039438]
- 5-(3-Chlorophenyl)nicotinic acid. Labsolu. [URL: https://labsolu.ca/product/5-3-chlorophenylnicotinic-acid/]
- On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ResearchGate. [URL: https://www.researchgate.
- Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents. ResearchGate. [URL: https://www.researchgate.net/publication/282333182_Solubility_and_Thermodynamic_Parameters_of_Nicotinic_Acid_in_Different_Solvents]
- Nicotinic acid analytical standard 59-67-6. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/phr1143]
- 2047-49-6(5-NITRONICOTINIC ACID) Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductDesc_EN_2047-49-6.htm]
- Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. ResearchGate. [URL: https://www.researchgate.
- Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [URL: https://www.researchgate.net/publication/230814988_Solubility_of_nicotinic_acid_in_water_ethanol_acetone_diethyl_ether_acetonitrile_and_dimethyl_sulfoxide]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. pure.st-andrews.ac.uk [pure.st-andrews.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
5-(2-Chlorophenyl)nicotinic acid CAS number 893735-02-9
An In-depth Technical Guide to 5-(2-Chlorophenyl)nicotinic Acid (CAS: 893735-02-9)
Introduction
This compound is a substituted derivative of nicotinic acid (Vitamin B3), a fundamental component of cellular metabolism.[1] As a pyridine-3-carboxylic acid scaffold featuring a 2-chlorophenyl moiety at the 5-position, this compound holds potential as a valuable building block in medicinal chemistry and a tool for exploring structure-activity relationships of nicotinic acid analogs. The introduction of the lipophilic and electronically distinct chlorophenyl group can significantly alter the parent molecule's pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed protocol for its synthesis via Suzuki-Miyaura cross-coupling, standard characterization methodologies with predicted spectral data, and a discussion of its potential biological significance in the context of nicotinic acid's known pharmacology.
Physicochemical and Structural Properties
The properties of this compound are summarized below. Data is sourced from commercial suppliers and theoretical predictions.[2]
| Property | Value | Source |
| CAS Number | 893735-02-9 | Commercial Supplier |
| Molecular Formula | C₁₂H₈ClNO₂ | [2] |
| Molecular Weight | 233.65 g/mol | [2] |
| IUPAC Name | 5-(2-Chlorophenyl)pyridine-3-carboxylic acid | IUPAC Nomenclature |
| Appearance | Predicted: White to off-white solid | Standard for similar compounds |
| Solubility | Predicted: Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol | General chemical principles |
| Melting Point | Not available | - |
Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling
The most direct and versatile method for synthesizing 5-aryl nicotinic acids is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between a halo-pyridine and an arylboronic acid. The proposed synthesis for this compound couples 5-bromonicotinic acid with 2-chlorophenylboronic acid.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand, is standard for Suzuki couplings due to its ability to readily undergo oxidative addition with the aryl halide.[4]
-
Base: A base, typically sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is often used. The organic solvent solubilizes the reactants, while water is necessary to dissolve the inorganic base.
Experimental Workflow Diagram
Sources
- 1. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(2-Chlorophenyl)nicotinicacid , 95+% , 893735-02-9 - CookeChem [cookechem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
An In-Depth Technical Guide to the Molecular Structure of 5-(2-Chlorophenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of their pharmacological profiles. This guide focuses on the molecular structure of a specific derivative, 5-(2-Chlorophenyl)nicotinic acid, a compound of interest for its potential applications in drug discovery. Its chemical structure, featuring a chlorinated phenyl ring at the 5-position of the nicotinic acid core, suggests unique electronic and steric properties that may influence its biological interactions.
This technical guide provides a comprehensive overview of the molecular structure of this compound, including its synthesis, spectroscopic characterization, and potential biological relevance. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
Molecular Structure and Properties
This compound possesses the empirical formula C₁₂H₈ClNO₂ and a molecular weight of 233.65 g/mol .[1] The molecule consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and a 2-chlorophenyl group at the 5-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₈ClNO₂ | [1] |
| Molecular Weight | 233.65 g/mol | [1] |
| IUPAC Name | 5-(2-chlorophenyl)pyridine-3-carboxylic acid | N/A |
| CAS Number | 893735-02-9 | [1] |
Synthesis of this compound
The most versatile and widely employed method for the synthesis of 5-arylnicotinic acids is the Suzuki-Miyaura cross-coupling reaction.[9][10][11][12] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[13][14][15] For the synthesis of this compound, this would involve the coupling of a 5-halonicotinic acid (typically 5-bromonicotinic acid) with 2-chlorophenylboronic acid.
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for specific laboratory conditions.
Materials:
-
5-Bromonicotinic acid
-
2-Chlorophenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate)
-
Solvent system (e.g., Toluene, Ethanol, Water)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromonicotinic acid (1.0 equivalent), 2-chlorophenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene:ethanol:water) to the flask.
-
Catalyst Addition: Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄) to the reaction mixture under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any insoluble solids. Concentrate the filtrate under reduced pressure to remove the organic solvents.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by recrystallization or column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra are not available in the public domain, the expected spectral characteristics can be predicted based on the known properties of the constituent functional groups.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[18][19]
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings.
-
Pyridine Protons: The protons on the nicotinic acid ring will appear as multiplets in the downfield region (typically δ 7.5-9.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the positions of the carboxylic acid and the 2-chlorophenyl group.[20][21]
-
Phenyl Protons: The protons on the 2-chlorophenyl ring will also appear as multiplets in the aromatic region (typically δ 7.0-7.5 ppm).
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), and its visibility may depend on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
-
Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (typically δ 120-155 ppm).
-
Phenyl Carbons: The carbon atoms of the 2-chlorophenyl ring will also appear in the aromatic region (typically δ 125-145 ppm). The carbon attached to the chlorine atom will be influenced by its electronegativity.
-
Carboxylic Carbonyl Carbon: The carbonyl carbon of the carboxylic acid will appear as a singlet at a downfield chemical shift (typically δ 165-185 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[22][23][24]
-
O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band is expected around 1700-1725 cm⁻¹ due to the C=O stretching vibration of the carboxylic acid.
-
C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations will appear in the region of 1400-1600 cm⁻¹.
-
C-Cl Stretch: A medium to strong absorption band in the fingerprint region, typically around 750-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
-
C-H Stretches: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[17][25][26][27]
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 233.65). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and a carboxyl group (-COOH, M-45).[25] Fragmentation of the biaryl system may also occur.
Potential Biological Applications
While specific biological studies on this compound are not extensively reported, the broader class of nicotinic acid and its derivatives has been investigated for a variety of therapeutic applications.
-
Anti-inflammatory Activity: Several derivatives of nicotinic acid have demonstrated anti-inflammatory properties.[28][29][30][31] It is plausible that this compound could exhibit similar activity, potentially through the inhibition of inflammatory mediators.
-
Cytotoxic and Anticancer Activity: Some substituted nicotinamide and nicotinic acid derivatives have shown cytotoxic effects against various cancer cell lines.[32][33][34] The presence of the halogenated phenyl ring in this compound could contribute to its potential as an anticancer agent.
-
Modulation of Nicotinic Acetylcholine Receptors: Nicotinic acid derivatives can interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.[35][36]
Further research is required to elucidate the specific biological activities and therapeutic potential of this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, synthesis, and potential applications of this compound. While a complete experimental characterization is not yet available in the public domain, this guide offers a solid foundation for researchers working with this compound. The synthetic protocol based on the robust Suzuki-Miyaura coupling provides a clear pathway for its preparation. The predicted spectroscopic data serves as a valuable reference for its characterization. The exploration of its potential biological activities, based on the known properties of related compounds, opens avenues for future research in drug discovery and development.
References
- García-Rubia, A., et al. (2006). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, 47(13), 2189-2192.
- Di Paola, R., et al. (2003). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Life Sciences, 72(23), 2633-2644.
- Khan, I., et al. (2016). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 21(11), 1547.
-
Wikipedia. Cambridge Structural Database. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
- Cross, W. I., et al. (2003). CCDC 194453: Experimental Crystal Structure Determination.
-
University of Iowa. CCDC 2439985: Experimental Crystal Structure Determination. [Link]
-
University of Otago. CCDC 2323924: Experimental Crystal Structure Determination. [Link]
-
CCDC. The Largest Curated Crystal Structure Database. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
ACD/Labs. NMR Prediction. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
National Institute of Standards and Technology. The Cambridge Structural Database (CSD): Current Activities and Future Plans. [Link]
- Ali, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
-
Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) spectrometer. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wang, L., et al. (2017).
- Cai, S. X., et al. (2003). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of Medicinal Chemistry, 46(12), 2474-2481.
-
University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]
-
Growing Science. Figure S1. Infrared Spectra of Nicotinic Acid, Thiourea and their Metal Complexes. [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
-
Nanomegas. Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. [Link]
-
ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
Journal of Chemical and Pharmaceutical Research. Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
- Wawruszak, A., et al. (2021).
-
Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. [Link]
- Sławiński, J., et al. (2023). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. International Journal of Molecular Sciences, 24(7), 6197.
- Schoffelen, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2529-2538.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). [Link]
- Yilmaz, A., & Caliskan, Z. (2020). Filling data gap for nicotinic acid, nicotinate esters and nicotinamide for the determination of permitted daily exposure by a category approach. Applied Biological Chemistry, 63(1), 1-9.
- Zengin, G., et al. (2019). Phenolic Profiles, Antioxidant and Anti-Inflammatory Activities of Hydrodistillation Wastewaters from Five Lamiaceae Species. Foods, 8(12), 643.
- El-Sayed, R., et al. (2007).
-
PubChem. Nicotinic Acid. [Link]
-
ResearchGate. FTIR spectra of Nicotinic acid. [Link]
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
- Semple, G., et al. (2006). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Journal of Medicinal Chemistry, 49(4), 1227-1230.
-
ResearchGate. Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Research Portal [iro.uiowa.edu]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. nanomegas.com [nanomegas.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. acdlabs.com [acdlabs.com]
- 19. Visualizer loader [nmrdb.org]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. hmdb.ca [hmdb.ca]
- 22. researchgate.net [researchgate.net]
- 23. jocpr.com [jocpr.com]
- 24. researchgate.net [researchgate.net]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 27. raco.cat [raco.cat]
- 28. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Phenolic Profiles, Antioxidant and Anti-Inflammatory Activities of Hydrodistillation Wastewaters from Five Lamiaceae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. CAS 10177-12-5: 5-PHENYLNICOTINIC ACID | CymitQuimica [cymitquimica.com]
- 36. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Therapeutic Landscape of Nicotinic Acid Derivatives: A Technical Guide to Unlocking Their Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide navigates the multifaceted biological activities of nicotinic acid (niacin, vitamin B3) derivatives, extending beyond their well-established lipid-modifying effects. As the scientific community continues to unravel the complex signaling pathways modulated by these compounds, new therapeutic avenues in inflammation, oncology, and metabolic diseases are emerging. This document provides a comprehensive overview of the core biological activities, the underlying molecular mechanisms, and detailed experimental protocols to empower researchers in this dynamic field.
Introduction: Beyond the Lipid-Lowering Paradigm
For decades, nicotinic acid has been a cornerstone in the management of dyslipidemia. Its ability to favorably modulate lipid profiles, including reducing low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL), is well-documented[1][2][3]. However, the therapeutic application of nicotinic acid has often been hampered by side effects, most notably cutaneous flushing, which has driven the development of numerous derivatives with improved tolerability and diverse pharmacological profiles[4].
Recent research has illuminated that the biological effects of nicotinic acid and its derivatives are not solely confined to lipid metabolism. These compounds exert potent anti-inflammatory and anticancer activities, mediated through a complex interplay of receptor-dependent and -independent signaling pathways[5][6][7]. This guide will delve into these key biological activities, providing the theoretical framework and practical methodologies to investigate novel nicotinic acid derivatives.
The Anti-Inflammatory Armamentarium of Nicotinic Acid Derivatives
Chronic inflammation is a key pathological feature of numerous diseases, including atherosclerosis, neurodegenerative disorders, and cancer. Nicotinic acid derivatives have demonstrated significant anti-inflammatory properties, offering a promising therapeutic strategy.
Mechanistic Insights: GPR109A-Dependent and Independent Pathways
The primary receptor for nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2)[8]. Activation of GPR109A on immune cells, such as macrophages and neutrophils, as well as on adipocytes, triggers a cascade of anti-inflammatory responses.
GPR109A-Dependent Signaling: Upon ligand binding, GPR109A couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels[9]. This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA), resulting in the suppression of pro-inflammatory gene expression. Furthermore, GPR109A activation can also initiate signaling through β-arrestin pathways, which can mediate distinct cellular responses, including kinase activation and receptor internalization[10][11]. The flushing side-effect of niacin is believed to be mediated by a β-arrestin-dependent pathway in Langerhans cells, leading to the release of prostaglandins[8][12].
GPR109A-Independent Signaling: Emerging evidence suggests that some of the anti-inflammatory and other biological effects of nicotinic acid are independent of GPR109A. One prominent mechanism involves the role of nicotinic acid as a precursor for nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme for the activity of sirtuins, a class of NAD+-dependent deacetylases that regulate inflammation, metabolism, and cellular stress responses[13][14][15]. By boosting intracellular NAD+ levels, nicotinic acid can enhance sirtuin activity, leading to the deacetylation of key inflammatory transcription factors like NF-κB, thereby suppressing the expression of pro-inflammatory cytokines.
Signaling Pathway Diagram: GPR109A-Mediated Anti-Inflammatory Effects
Caption: GPR109A signaling cascade upon activation by nicotinic acid derivatives.
Quantitative Assessment of Anti-Inflammatory Activity
The anti-inflammatory potential of novel nicotinic acid derivatives can be quantified using a variety of in vitro and in vivo assays. Below is a summary of representative data for select derivatives.
| Derivative | Assay | Cell Line/Model | IC50 / Effect | Reference |
| Compound 5 | ROS Inhibition | Human Blood Cells | IC50 = 1.42 ± 0.1 µg/mL | [16] |
| Isonicotinates | ROS Inhibition | Human Blood Cells | High activity observed | [16] |
| 2-Arylaminonicotinic Acids | COX-2 Inhibition | In vitro | Preferential COX-2 inhibition | [17] |
| Compounds 4d, 4f, 4g, 4h, 5b | Nitrite Inhibition | RAW 264.7 cells | Potent inhibition | [17] |
| Nicotinic acid-NSAID conjugates | IL-6 & TNF-α reduction | Human cell lines | Significant reduction | [18] |
Experimental Protocols for Evaluating Anti-Inflammatory Activity
Causality: This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger. A reduction in NO levels indicates potential anti-inflammatory activity.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test nicotinic acid derivative for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Determine the nitrite concentration, a stable product of NO, using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm after a 10-minute incubation at room temperature.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Causality: This is a classic in vivo model of acute inflammation. Carrageenan injection induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of the nicotinic acid derivative.
-
Compound Administration: Administer the test compounds and controls orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Experimental Workflow: Anti-Inflammatory Screening
Caption: A typical workflow for screening nicotinic acid derivatives for anti-inflammatory activity.
The Anticancer Potential of Nicotinic Acid Derivatives
The role of nicotinic acid derivatives in cancer is an area of intense investigation. Several derivatives have demonstrated potent cytotoxic and antiproliferative activities against various cancer cell lines[6][19].
Mechanisms of Anticancer Action
The anticancer effects of nicotinic acid derivatives are multifaceted and can involve:
-
Inhibition of Kinases: Many derivatives act as inhibitors of key signaling kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[19][20].
-
Induction of Apoptosis: Some compounds can trigger programmed cell death (apoptosis) in cancer cells, often through the modulation of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: Nicotinic acid derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing.
-
Structure-Activity Relationship (SAR): The anticancer activity is often dependent on the specific chemical structure of the derivative. For instance, the nature and position of substituents on the nicotinic acid scaffold can significantly influence their potency and selectivity[5][21].
Quantitative Assessment of Anticancer Activity
The in vitro anticancer efficacy of nicotinic acid derivatives is typically determined by measuring their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Compound 5c | HCT-15 (Colon) | 0.068 | VEGFR-2 Inhibition | [19][20] |
| Compound 5c | PC-3 (Prostate) | Potent | VEGFR-2 Inhibition | [19] |
| Compound 8 | HCT-116 (Colon) | 5.4 | Anti-proliferative | [19] |
| Compound 8 | HepG2 (Liver) | 7.1 | Anti-proliferative | [19] |
| Compound 10 | HCT-116 (Colon) | 15.4 | Anti-proliferative | [19] |
| Compound 10 | HepG2 (Liver) | 9.8 | Anti-proliferative | [19] |
Experimental Protocols for Evaluating Anticancer Activity
Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity upon treatment with a compound suggests cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the nicotinic acid derivative for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Causality: This model evaluates the in vivo antitumor efficacy of a compound by assessing its ability to inhibit the growth of human tumors implanted in immunodeficient mice.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the nicotinic acid derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Modulating Lipid Metabolism: The Classical and Novel Roles of Nicotinic Acid Derivatives
The primary clinical application of nicotinic acid is in the management of dyslipidemia. Its derivatives are being developed to retain these beneficial effects while minimizing side effects[1][4].
Mechanisms of Lipid Modification
Nicotinic acid and its derivatives exert their lipid-lowering effects through several mechanisms:
-
Inhibition of Lipolysis: Activation of GPR109A in adipocytes inhibits the release of free fatty acids (FFAs) into the circulation[8]. This reduces the substrate available for the liver to synthesize triglycerides and VLDL.
-
Inhibition of Hepatic Triglyceride Synthesis: Nicotinic acid can directly inhibit diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in hepatic triglyceride synthesis[22].
-
Increased HDL Cholesterol: The mechanism for increasing HDL is not fully understood but is thought to involve reduced hepatic uptake of HDL and increased levels of apolipoprotein A1[3].
In Vivo Models for Assessing Hypolipidemic Activity
The Triton WR-1339-induced hyperlipidemia model in rats is a commonly used method to screen for hypolipidemic agents.
Protocol: Triton WR-1339-Induced Hyperlipidemia in Rats
-
Animal Preparation: Fast male Wistar rats overnight.
-
Induction of Hyperlipidemia: Administer a single intraperitoneal injection of Triton WR-1339 (e.g., 300 mg/kg) dissolved in saline.
-
Compound Administration: Administer the test nicotinic acid derivative or a standard drug (e.g., bezafibrate) orally or intraperitoneally.
-
Blood Sampling: Collect blood samples at baseline and at various time points after Triton injection (e.g., 6 and 24 hours).
-
Lipid Analysis: Measure the plasma levels of total cholesterol, triglycerides, LDL, and HDL.
-
Data Analysis: Compare the lipid profiles of the treated groups with the hyperlipidemic control group.
Conclusion and Future Directions
Nicotinic acid derivatives represent a versatile class of compounds with a broad spectrum of biological activities. While their lipid-modifying properties are well-established, their potential as anti-inflammatory and anticancer agents is a rapidly expanding field of research. A thorough understanding of their mechanisms of action, including both GPR109A-dependent and -independent pathways, is crucial for the rational design of novel derivatives with enhanced efficacy and improved safety profiles. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the therapeutic potential of these promising compounds. Future research will likely focus on developing derivatives with biased agonism at the GPR109A receptor to separate therapeutic effects from unwanted side effects, as well as further elucidating the role of NAD+-dependent pathways in mediating their diverse biological activities.
References
-
Mahmoud, Z. H., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]
-
Rajagopal, S., et al. (2010). Therapeutic potential of β-arrestin- and G protein-biased agonists. Proceedings of the National Academy of Sciences, 107(2), 628-632. [Link]
-
Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882. [Link]
-
El-Dash, Y., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), e2300250. [Link]
-
El-Dash, Y., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. [Link]
-
Digby, J. E., et al. (2012). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 14(1), 79-85. [Link]
-
Covarrubias, A. J., et al. (2021). Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases. Circulation Research, 128(11), 1659-1678. [Link]
-
Khan, K. M., et al. (2017). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 22(9), 1547. [Link]
-
Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. PubMed. [Link]
-
Taciak, P. A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(19), 6253. [Link]
-
Carlson, L. A. (2005). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Atherosclerosis, 182(2), 215-225. [Link]
-
Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-944. [Link]
-
Ramalakshmi, N., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Science, 28(2), 147-154. [Link]
-
Sinclair, D. (2019). NAD+ boosters: NR, NMN, and how they affect sirtuins. FoundMyFitness. [Link]
-
Imai, S., & Guarente, L. (2014). NAD+ and Sirtuins in Aging and Disease. Trends in Cell Biology, 24(8), 464-471. [Link]
-
Tsvetkov, D., et al. (2019). The NAD+-Dependent Family of Sirtuins in Cerebral Ischemia and Preconditioning. Frontiers in Neuroscience, 13, 233. [Link]
-
Liu, Y., et al. (2021). Conformational change in β-arrestin2 upon activation of GPR109A. ResearchGate. [Link]
-
Ramalakshmi, N., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. [Link]
-
He, S., et al. (2020). Sirtuin 3 Dependent and Independent Effects of NAD+ to Suppress Vascular Inflammation and Improve Endothelial Function in Mice. International Journal of Molecular Sciences, 21(21), 8086. [Link]
-
Reiner, Z. (2008). Beyond Desensitization: Physiological Relevance of Arrestin-Dependent Signaling. Pharmacological Research, 57(1), 1-8. [Link]
-
Sivaprakasam, S., et al. (2016). Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects. ResearchGate. [Link]
-
Sinthupoom, N., et al. (2021). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. Journal of Molecular Structure, 1232, 129952. [Link]
-
Saha, R., et al. (2021). Graphical representation of IC 50 (COX-1 and COX-2) values for the... ResearchGate. [Link]
-
Ibel, H., et al. (1980). Nicotinic acid and its derivatives: a short survey. Journal of Clinical Chemistry and Clinical Biochemistry, 18(6), 331-341. [Link]
-
El-Gamal, M. I., et al. (2020). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 25(18), 4153. [Link]
-
Schandelmaier, S., et al. (2012). Nicotinic acid as a lipid-modifying drug--a review. Atherosclerosis, 224(2), 291-299. [Link]
-
Bkhaitan, M. M., et al. (2021). Chemical structure of nicotinic acid derivatives and related compounds 1-5. ResearchGate. [Link]
-
Wanders, D., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 11(4), 237. [Link]
-
Chen, C. H., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & Medicinal Chemistry, 18(1), 113-120. [Link]
-
Al-Warhi, T., et al. (2021). Involvement of the Niacin Receptor GPR109a in the LocalControl of Glucose Uptake in Small Intestine of Type 2Diabetic Mice. International Journal of Molecular Sciences, 22(16), 8743. [Link]
-
Al-Mohaissen, M. (2012). Nicotinic acid: a lipid-lowering agent with unrealized potential. Journal of the Saudi Heart Association, 24(4), 255-261. [Link]
-
Lukasova, M., et al. (2013). Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential. Journal of the American Heart Association, 2(3), e000208. [Link]
-
Kumar, P., et al. (2013). Nicotinic acid conjugates of nonsteroidal anti-inflammatory drugs (NSAID's) and their anti-inflammatory properties. Bioorganic & Medicinal Chemistry Letters, 23(12), 3496-3500. [Link]
-
Khan, A. R., et al. (2014). Single blind placebo controlled randomized trial on hypolipidemic effects of Nicotinic acid. ResearchGate. [Link]
-
Ganji, S. H., et al. (2009). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. The American Journal of Pathology, 175(5), 1845-1854. [Link]
-
Toth, P. P. (2009). Pleiotropic Effects of Nicotinic Acid: Beyond High Density Lipoprotein Cholesterol Elevation. Current Pharmaceutical Design, 15(31), 3694-3701. [Link]
-
El-Dash, Y., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Semantic Scholar. [Link]
-
Jean-Charles, P. Y., et al. (2016). GPCR signaling via β-arrestin-dependent mechanisms. The Journal of Steroid Biochemistry and Molecular Biology, 161, 4-10. [Link]
-
Grundmann, M., et al. (2019). Therapeutic Potential of Targeting ß-Arrestin. Frontiers in Pharmacology, 10, 219. [Link]
-
Jain, N., et al. (2021). Novel derivatives of Nicotinic acid as Promising anticancer agents. Semantic Scholar. [Link]
-
Zhorov, B. S., et al. (2021). Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research. Marine Drugs, 19(11), 606. [Link]
-
Khalil, N. A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. [Link]
-
Kocsis, I., et al. (2023). Critical Assessment of the Anti-Inflammatory Potential of Usnic Acid and Its Derivatives—A Review. Molecules, 28(8), 3569. [Link]
Sources
- 1. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid as a lipid-modifying drug--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beyond Desensitization: Physiological Relevance of Arrestin-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. NAD+ and Sirtuins in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The NAD+-Dependent Family of Sirtuins in Cerebral Ischemia and Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nicotinic acid conjugates of nonsteroidal anti-inflammatory drugs (NSAID's) and their anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on substituted nicotinic acids
An In-depth Technical Guide to Substituted Nicotinic Acids: From Synthesis to Therapeutic Application
Foreword
Nicotinic acid (Niacin or Vitamin B3) is a molecule of remarkable duality.[1] As a vitamin, it is essential for cellular metabolism, serving as a precursor to the coenzymes NAD and NADP.[2] In pharmacology, at supraphysiological doses, it becomes a powerful, broad-spectrum lipid-modifying agent.[1] However, the therapeutic potential of the core nicotinic acid scaffold is often curtailed by undesirable side effects, most notably a cutaneous vasodilation known as flushing.[3][4] This limitation has catalyzed decades of research into substituted nicotinic acids—chemical analogs designed to refine the pharmacological profile, enhance potency, and unlock new therapeutic applications. This guide provides a comprehensive exploration of this chemical space, intended for researchers and drug development professionals. We will delve into the core pharmacology, dissect synthetic strategies, analyze structure-activity relationships, and present actionable experimental protocols to empower further discovery.
The Central Target: GPR109A and Its Bifurcated Signaling
The primary pharmacological effects of nicotinic acid and its derivatives are mediated through the G protein-coupled receptor (GPCR) known as GPR109A (or Hydroxycarboxylic Acid Receptor 2, HCA2).[5][6] This receptor is predominantly expressed in adipocytes and various immune cells.[5][6] Understanding its signaling mechanism is fundamental to designing improved agonists.
Upon agonist binding, GPR109A undergoes a conformational change that triggers two distinct intracellular signaling cascades:
-
Gαi-Protein Pathway (Therapeutic Effect): The receptor couples to inhibitory G-proteins (Gαi), which leads to the inhibition of adenylyl cyclase. This reduces intracellular levels of cyclic AMP (cAMP), suppressing the hormone-sensitive lipase and thereby inhibiting lipolysis in fat cells.[1] This reduction in the release of free fatty acids into circulation is the primary mechanism behind the beneficial lipid-lowering effects of nicotinic acid.[1]
-
β-Arrestin Pathway (Side Effect): Independently of G-protein coupling, the activated receptor can also recruit β-arrestin proteins.[5] This pathway is strongly implicated in the prostaglandin-mediated vasodilation that causes the characteristic flushing side effect, which remains a major hurdle for patient compliance.[3][5]
The ultimate goal in designing novel GPR109A agonists is to create "biased agonists"—molecules that selectively activate the therapeutic Gαi pathway while minimizing or avoiding the recruitment of β-arrestin.[5][6] Cryo-electron microscopy studies have begun to reveal the structural basis for how different agonists can stabilize distinct receptor conformations, providing a roadmap for structure-guided design of such biased molecules.[5]
Sources
- 1. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
5-(2-Chlorophenyl)nicotinic acid mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 5-(2-Chlorophenyl)nicotinic Acid
Abstract
This technical guide provides a comprehensive examination of the putative mechanism of action of this compound. As a structural analog of nicotinic acid (niacin), its pharmacological activities are presumed to be mediated through the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2 or HCA₂). This document delineates the molecular interactions, signaling cascades, and downstream physiological consequences of GPR109A activation. Furthermore, it furnishes detailed protocols for the experimental validation of these mechanisms, designed for researchers and professionals in drug development.
Introduction: The GPR109A Receptor as the Primary Target
Nicotinic acid, a B-vitamin, has been utilized for over five decades in the management of dyslipidemia.[1][2] Its therapeutic efficacy is primarily attributed to its interaction with a specific cell surface receptor, GPR109A.[1][3] This receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is predominantly expressed in adipocytes and various immune cells, including macrophages and Langerhans cells.[1][4] this compound, a derivative of nicotinic acid, is hypothesized to engage this same receptor to elicit its biological effects. The binding of an agonist like nicotinic acid to GPR109A initiates a cascade of intracellular events that culminate in diverse physiological responses.
Molecular Mechanism of Action: The GPR109A Signaling Cascade
The activation of GPR109A by an agonist leads to the engagement of two principal signaling pathways: the canonical G-protein pathway and the β-arrestin pathway.
Gαi-Mediated Inhibition of Adenylyl Cyclase
Upon agonist binding, GPR109A undergoes a conformational change that facilitates its coupling to heterotrimeric G-proteins of the Gαi/o family.[1][5] This interaction catalyzes the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi subunit then directly inhibits the enzyme adenylyl cyclase.[6][7]
The inhibition of adenylyl cyclase results in a significant reduction in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6] A decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets.[6]
-
Physiological Consequence in Adipocytes: Anti-lipolysis In adipose tissue, PKA normally phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin, enzymes crucial for the hydrolysis of triglycerides into free fatty acids (FFAs) and glycerol.[6][8] By suppressing the cAMP-PKA pathway, GPR109A activation effectively inhibits lipolysis, leading to a decrease in the release of FFAs into the bloodstream.[7][8] This reduction in circulating FFAs is a cornerstone of the lipid-modifying effects of nicotinic acid and its analogs.[7][9]
β-Arrestin Recruitment and Pathway Desensitization
Following agonist-induced activation and phosphorylation by G-protein coupled receptor kinases (GRKs), GPR109A can also recruit β-arrestin proteins.[1][3] The recruitment of β-arrestin serves a dual function. Primarily, it sterically hinders the coupling of the receptor to G-proteins, leading to desensitization of the Gαi-mediated signal. Additionally, β-arrestin can act as a scaffold for other signaling proteins, initiating G-protein-independent signaling pathways, although this aspect of GPR109A signaling is less characterized.
GPR109A Signaling in Immune Cells: The Flushing Response
In dermal Langerhans cells and macrophages, GPR109A activation leads to a distinct signaling outcome responsible for the common side effect of flushing.[10][11] In these cells, receptor activation triggers the activation of phospholipase A₂ (PLA₂), which in turn liberates arachidonic acid from membrane phospholipids.[10] The free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins, most notably prostaglandin D₂ (PGD₂) and prostaglandin E₂ (PGE₂).[10][12] These prostaglandins act on receptors in the capillaries, causing vasodilation and the characteristic flushing and warmth.[10][13]
Visualizing the GPR109A Signaling Pathway
The following diagram illustrates the core signaling pathways initiated by the activation of the GPR109A receptor.
Caption: GPR109A signaling pathways in different cell types.
Experimental Workflows for Mechanistic Validation
To rigorously define the mechanism of action of a putative GPR109A agonist like this compound, a series of well-established assays are required. These experiments validate each step of the signaling cascade, from receptor binding to the final physiological output.
Workflow for Assessing G-Protein Activation and Second Messenger Modulation
This workflow is designed to confirm that the compound of interest activates GPR109A and modulates the canonical Gαi signaling pathway.
Caption: Workflow for validating Gαi-mediated signaling.
Detailed Experimental Protocols
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G-protein activation.[14][15]
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing human GPR109A.
-
Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.
-
Reaction Setup: In a 96-well plate, add in order:
-
50 µL of varying concentrations of this compound.
-
20 µL of membrane suspension (10-20 µg protein).
-
10 µL of GDP (10 µM final concentration).
-
Incubate for 15 minutes at 30°C.
-
-
Initiate Reaction: Add 20 µL of [³⁵S]GTPγS (0.1 nM final concentration) to each well.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (20 mM HEPES, 100 mM NaCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding in the presence of excess unlabeled GTPγS) against the log concentration of the test compound to determine EC₅₀ and Emax values.
This assay quantifies the inhibition of adenylyl cyclase activity by measuring intracellular cAMP levels.[16][17]
-
Cell Culture: Plate GPR109A-expressing cells in a 96-well plate and culture overnight.
-
Cell Stimulation:
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Add varying concentrations of this compound and incubate for 15 minutes at 37°C.
-
Add an adenylyl cyclase activator (e.g., 10 µM Forskolin) to all wells except the basal control.
-
Incubate for a further 30 minutes at 37°C.
-
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
cAMP Detection: Measure cAMP levels using a competitive immunoassay format, such as HTRF, AlphaScreen, or ELISA-based kits.[18][19][20]
-
Data Analysis: Plot the percentage inhibition of the forskolin-stimulated cAMP response against the log concentration of the test compound to determine the IC₅₀ value.
This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, often using enzyme fragment complementation (EFC) technology.[21][22][23]
-
Cell Line: Use a commercially available cell line co-expressing GPR109A fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA) fragment of β-galactosidase.[24]
-
Cell Plating: Plate the cells in a 96-well assay plate and incubate for 24 hours.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Detection: Add the chemiluminescent detection reagents according to the manufacturer's protocol.
-
Signal Measurement: After a further 60-minute incubation at room temperature, measure the luminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log concentration of the test compound to determine the EC₅₀ for β-arrestin recruitment.
Quantitative Data Summary
The following table outlines the expected outcomes from the described experimental workflows for a potent GPR109A agonist.
| Assay | Parameter Measured | Expected Outcome for Agonist | Potency Metric | Efficacy Metric |
| [³⁵S]GTPγS Binding | G-protein activation | Concentration-dependent increase | EC₅₀ | Emax |
| cAMP Accumulation | Inhibition of adenylyl cyclase | Concentration-dependent decrease | IC₅₀ | Imax |
| Lipolysis Assay | FFA/Glycerol release | Concentration-dependent decrease | IC₅₀ | Imax |
| β-Arrestin Recruitment | Receptor-arrestin interaction | Concentration-dependent increase | EC₅₀ | Emax |
| Prostaglandin Release | PGD₂/PGE₂ secretion | Concentration-dependent increase | EC₅₀ | Emax |
Conclusion
The mechanism of action for this compound is predicated on its structural similarity to nicotinic acid, a known GPR109A agonist. The primary mechanism involves the activation of the Gαi-coupled GPR109A receptor, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This cascade results in the inhibition of lipolysis in adipocytes, a key therapeutic effect. Concurrently, activation of GPR109A in immune cells can stimulate the production of prostaglandins, mediating the flushing side effect. A comprehensive understanding and validation of this mechanism, utilizing the detailed experimental protocols provided, is essential for the development of novel therapeutics targeting this pathway.
References
-
Zaid, A., Nooka, V., & Sheikh, A. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(5). [Link]
-
Visualize Health. (n.d.). GPR109A (Niacin Receptor) - Pathway Map. [Link]
-
Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). [Link]
-
Zaid, A., Nooka, V., & Sheikh, A. (2014). GPR109A and vascular inflammation. Current Atherosclerosis Reports, 16(5), 409. [Link]
-
Visualize Health. (n.d.). Niacin Flush - Pathway Map. [Link]
-
Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 48, 79-106. [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). The mechanism and mitigation of niacin-induced flushing. International Journal of Clinical Practice, 62(1), 89-97. [Link]
-
Young, M. R., & Gaut, B. S. (2018). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 10(11), 1608. [Link]
-
Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., ... & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832. [Link]
-
Meyers, C. D., Liu, P., Kamanna, V. S., & Kashyap, M. L. (2007). Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush. Atherosclerosis, 192(2), 253-258. [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). The mechanism and mitigation of niacin-induced flushing. ResearchGate. [Link]
-
Pae, M., Meydani, S. N., & Wu, D. (2011). High dietary niacin may increase prostaglandin formation but does not increase tumor formation in ApcMin/+ mice. Nutrition and Cancer, 63(6), 949-955. [Link]
-
Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]
-
Ahmed, K., Tunaru, S., & Offermanns, S. (2019). Nicotinic acid timed to feeding reverses tissue lipid accumulation and improves glucose control in obese Zucker rats. Journal of Lipid Research, 60(1), 89-99. [Link]
-
Bio-protocol. (n.d.). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. [Link]
-
Young, M. R. (2021). The role of GPR109a signaling in niacin induced effects on fed and fasted hepatic metabolism. University of Arizona. [Link]
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. [Link]
-
Gan, L., & Wang, J. (2011). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. The Journal of Clinical Endocrinology & Metabolism, 96(10), 3025-3032. [Link]
-
Mahboubi, K., & Bodor, E. T. (2010). Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia. British Journal of Pharmacology, 161(7), 1437-1453. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]
-
Medicosis Perfectionalis. (2020, February 25). Cardiac Pharmacology (3) | Niacin with a Mnemonic - NAD+, NADH, Nicotinic Acid - Cardiology [Video]. YouTube. [Link]
-
Spillmann, T., & Lambert, N. A. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Journal of Biological Chemistry, 299(12), 105433. [Link]
-
Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. [Link]
-
Springer Nature Experiments. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. [Link]
-
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. [Link]
-
Milligan, G. (2009). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Methods in Molecular Biology, 552, 179-191. [Link]
-
Minority Executive Search. (n.d.). How rapid results Keto ACV gummies affect weight management. [Link]
-
Eurofins Discovery. (n.d.). β-arrestin Assays. [Link]
-
Gambhir, D., Ananth, S., & Ganapathy, V. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(5), 2208-2217. [Link]
-
Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., ... & Ganapathy, V. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]
-
Young, M. R., & Gaut, B. S. (2018). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PMC - PubMed Central. [Link]
-
Thangaraju, M., Ananth, S., Martin, P. M., & Ganapathy, V. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Oncogene, 32(50), 5612-5622. [Link]
-
Fucile, S., & Gotti, C. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2539. [Link]
-
Al-Ostoot, F. H., & Al-Sultani, A. H. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Chemical and Pharmaceutical Research, 13(12), 1-12. [Link]
-
Drugs.com. (n.d.). List of Nicotinic acid derivatives. [Link]
-
Tuteja, A. (2017). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neuroscience Letters, 645, 43-49. [Link]
-
Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]
Sources
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pathwaymap.com [pathwaymap.com]
- 5. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic acid timed to feeding reverses tissue lipid accumulation and improves glucose control in obese Zucker rats[S] - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High dietary niacin may increase prostaglandin formation but does not increase tumor formation in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pathwaymap.com [pathwaymap.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 17. cAMP-Glo™ Max Assay Protocol [promega.sg]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 21. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 23. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
An In-depth Technical Guide to the Physicochemical Characterization of 5-(2-Chlorophenyl)nicotinic Acid: Melting Point and Solubility
This guide provides a comprehensive framework for the determination of two critical physical properties of 5-(2-Chlorophenyl)nicotinic acid: its melting point and solubility. These parameters are fundamental to the compound's characterization and are pivotal in its journey through drug discovery and development, influencing everything from purity assessment to formulation strategies. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.
The Foundational Importance of Melting Point and Solubility
In the realm of pharmaceutical sciences, the physical properties of an active pharmaceutical ingredient (API) are not mere data points; they are predictive indicators of a compound's behavior. For this compound, a substituted nicotinic acid derivative, understanding its melting point and solubility is the first step in unlocking its therapeutic potential.
Melting Point: This is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.[1] The melting point is a robust indicator of purity; impurities tend to depress and broaden the melting range.[1][2] Therefore, an accurate determination of the melting point of this compound serves as a crucial quality control metric.[1][3]
Solubility: This property defines the extent to which a compound dissolves in a specific solvent to form a homogeneous solution. The solubility of an API is a critical determinant of its bioavailability. For orally administered drugs, dissolution is often the rate-limiting step for absorption. Understanding the solubility of this compound in various aqueous and organic media is essential for developing effective formulations.[4][5]
Determination of Melting Point
The choice of method for melting point determination depends on the required precision and the available instrumentation. The capillary method is a classic and widely accepted technique, while Differential Scanning Calorimetry (DSC) offers a more automated and detailed thermal analysis.[1]
Capillary Method: A Time-Honored Technique
The capillary method, recognized by major pharmacopeias, involves heating a small sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.[6]
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals in a clean, dry mortar and pestle.[2]
-
Introduce a small amount of the powdered sample into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface or by dropping it through a longer glass tube.[2]
-
-
Instrument Setup and Measurement:
-
Place the loaded capillary tube into the heating block of a melting point apparatus.
-
For an unknown compound like this compound, a preliminary rapid determination is advisable to establish an approximate melting range. Heat the sample at a ramp rate of 10-20 °C per minute.[2]
-
For an accurate determination, use a fresh sample and start heating at a temperature approximately 20 °C below the estimated melting point.
-
Set the heating rate to a slow ramp of 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.
-
For enhanced accuracy and reproducibility, it is recommended to perform the measurement in triplicate and report the average value.[6]
-
Caption: Workflow for Melting Point Determination by the Capillary Method.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a more detailed profile of the melting process.
-
Principle: As the this compound sample melts, it will absorb energy, resulting in an endothermic peak on the DSC thermogram. The onset of this peak corresponds to the beginning of melting, and the peak maximum is often reported as the melting point.
-
Advantages: DSC requires a very small sample size, is highly automated, and can provide information on other thermal events such as polymorphic transitions.
Determination of Solubility
The solubility of this compound should be assessed in a range of solvents relevant to its potential application, including aqueous buffers at different pH values and organic solvents used in formulation. The shake-flask method is the gold standard for determining equilibrium solubility.[7][8]
Equilibrium Solubility Determination by the Shake-Flask Method
This method measures the concentration of a solute in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solid.[9]
-
Preparation of Solutions:
-
Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[8]
-
Select relevant organic solvents for pre-formulation screening.
-
-
Equilibration:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial or flask. The excess solid is crucial to ensure saturation.[7]
-
Agitate the samples at a constant temperature (typically 25 °C or 37 °C) using a mechanical shaker or orbital incubator.[8]
-
Continue agitation until equilibrium is reached. This can be determined by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until consecutive measurements are consistent.[8]
-
-
Sample Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and separate the solid phase by centrifugation or filtration. Care must be taken to avoid precipitation during this step.[8]
-
Quantify the concentration of dissolved this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. HPLC is generally preferred as it can also detect impurities and degradation products.[4][7]
-
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Data Presentation and Interpretation
The results of these analyses should be presented in a clear and concise manner to facilitate interpretation and comparison.
Melting Point Data
| Parameter | This compound |
| Melting Range (°C) | To be determined |
| Method | Capillary Method / DSC |
| Observations | e.g., Sharp melt, decomposition |
A narrow melting range (typically < 2 °C) is indicative of high purity.
Solubility Data
| Solvent | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | 25 / 37 | To be determined |
| Acetate Buffer | 4.5 | 25 / 37 | To be determined |
| Phosphate Buffer | 6.8 | 25 / 37 | To be determined |
| Water | ~7.0 | 25 / 37 | To be determined |
| Ethanol | N/A | 25 | To be determined |
| DMSO | N/A | 25 | To be determined |
The pH-solubility profile is particularly important for ionizable compounds like nicotinic acid derivatives. The solubility data will guide the selection of appropriate formulation strategies, such as salt formation or the use of co-solvents, to enhance bioavailability.[9]
Conclusion
The determination of the melting point and solubility of this compound is a critical first step in its development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for obtaining accurate and reliable data. A thorough understanding of these fundamental physical properties will enable informed decision-making throughout the drug development process, ultimately contributing to the successful translation of this compound from the laboratory to the clinic.
References
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]
-
Melting Point Determination in Pharmaceutical Industry. NANOLAB. Available from: [Link]
-
Melting Point Determination. thinkSRS.com. Available from: [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available from: [Link]
-
Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available from: [Link]
-
Melting point determination. University of Calgary. Available from: [Link]
-
Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization (WHO). Available from: [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available from: [Link]
-
Measuring the Melting Point. Westlab Canada. Available from: [Link]
-
Experiment 1 - Melting Points. University of Missouri–St. Louis. Available from: [Link]
Sources
- 1. nano-lab.com.tr [nano-lab.com.tr]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. westlab.com [westlab.com]
- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 5. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thinksrs.com [thinksrs.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. who.int [who.int]
- 9. pharmatutor.org [pharmatutor.org]
Methodological & Application
The Emerging Role of 5-(2-Chlorophenyl)nicotinic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, with novel molecular scaffolds continuously being explored for their therapeutic potential. Among these, the nicotinic acid framework has long been a fertile ground for the development of new drugs, owing to its presence in vital biological molecules and its chemical tractability. The introduction of an aryl group at the 5-position of the pyridine ring, particularly a substituted phenyl moiety such as in 5-(2-Chlorophenyl)nicotinic acid, offers a compelling avenue for modulating biological activity and exploring new chemical space. This guide provides an in-depth look at the potential applications of this compound, complete with detailed protocols for its synthesis and evaluation in key therapeutic areas.
Introduction: The Significance of the 5-Aryl Nicotinic Acid Scaffold
Nicotinic acid, or niacin, is a well-established player in medicinal chemistry, primarily known for its role in managing dyslipidemia.[1] However, the therapeutic utility of its derivatives extends far beyond lipid metabolism. The pyridine ring serves as a versatile scaffold, and modifications can lead to compounds with a wide array of biological activities, including anti-inflammatory, antifungal, and central nervous system (CNS) effects.[2]
The addition of a 5-aryl substituent, as in this compound, introduces a significant structural perturbation that can profoundly influence the compound's interaction with biological targets. The 2-chlorophenyl group, with its specific electronic and steric properties, can enhance binding affinity, modulate selectivity, and alter pharmacokinetic properties. Research into 5-substituted pyridine analogues has revealed their potential as potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs), suggesting applications in treating neurological and psychiatric disorders.[3] Furthermore, the inherent anti-inflammatory potential of the nicotinic acid core presents an opportunity for developing novel anti-inflammatory agents.[2]
This document will delve into two primary areas of application for this compound: its potential as a modulator of neuronal nicotinic acetylcholine receptors and its utility as an anti-inflammatory agent.
Synthesis of this compound: A Representative Protocol
The synthesis of 5-aryl nicotinic acids is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This method offers a robust and versatile approach to forming the carbon-carbon bond between the pyridine ring and the phenyl group.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound
This protocol is a representative method and may require optimization for specific laboratory conditions and scales.
Materials:
-
5-Bromonicotinic acid
-
2-Chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine 5-bromonicotinic acid (1 equivalent), 2-chlorophenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the flask under the inert atmosphere.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to a pH of approximately 3-4.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Application in Neuroscience: Targeting Neuronal Nicotinic Acetylcholine Receptors
Neuronal nAChRs are ligand-gated ion channels that are widely expressed in the central nervous system and are involved in various physiological processes, including cognitive function, learning, memory, and attention. Their dysfunction is implicated in a range of disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The development of selective nAChR modulators is therefore a significant area of research.
The structural similarity of this compound to known nAChR ligands suggests that it may interact with these receptors. The following protocols outline how to assess the affinity and functional activity of this compound at nAChRs.
Protocol 2: In Vitro Radioligand Binding Assay for nAChR Affinity
This assay determines the ability of the test compound to displace a known radiolabeled ligand from the receptor, providing a measure of its binding affinity (Ki).
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., α4β2, α7)
-
Radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7)
-
This compound (test compound)
-
Non-specific binding control (e.g., nicotine, unlabeled ligand in excess)
-
Binding buffer (e.g., phosphate-buffered saline with bovine serum albumin)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.
-
Assay Setup: In a 96-well plate, add the binding buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Radioligand Addition: Add the radioligand to all wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Detection: Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: In Vitro Functional Assay for nAChR Activity (Calcium Flux Assay)
This assay measures the functional activity of the compound as an agonist or antagonist by detecting changes in intracellular calcium levels upon receptor activation.
Materials:
-
Cells stably expressing the nAChR subtype of interest (e.g., SH-EP1 cells for α4β2, GH4C1 cells for α7)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound (test compound)
-
Known nAChR agonist (e.g., nicotine)
-
Known nAChR antagonist (e.g., mecamylamine)
-
Fluorescence plate reader with an integrated liquid handling system
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of this compound to the wells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of a known agonist.
-
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound(s) using the plate reader.
-
Data Analysis:
-
Calculate the change in fluorescence as a measure of the change in intracellular calcium concentration.
-
Plot the response against the logarithm of the test compound concentration.
-
Agonist Mode: Determine the EC₅₀ (effective concentration for 50% maximal response) and the maximum efficacy relative to a full agonist.
-
Antagonist Mode: Determine the IC₅₀ (inhibitory concentration for 50% of the agonist response).
-
Caption: Simplified signaling pathway of neuronal nicotinic acetylcholine receptors.
Application in Inflammation Research
The anti-inflammatory properties of nicotinic acid and its derivatives are well-documented.[2] These compounds can modulate the production of pro-inflammatory mediators, making them attractive candidates for the treatment of inflammatory diseases.
Protocol 4: In Vitro Anti-inflammatory Activity in Macrophages
This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound (test compound)
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6 measurement
-
MTT assay kit for cell viability
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants for analysis of NO, TNF-α, and IL-6.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Cell Viability: Assess the viability of the remaining cells using the MTT assay to rule out cytotoxicity-mediated effects.
-
Data Analysis:
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound.
-
Determine the IC₅₀ values for the inhibition of each inflammatory mediator.
-
Protocol 5: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a classic in vivo model to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
Rats or mice
-
This compound (test compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., indomethacin)
-
Carrageenan solution (1% w/v in saline)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions.
-
Compound Administration: Administer the test compound, vehicle, or positive control to different groups of animals via an appropriate route (e.g., oral gavage).
-
Induction of Edema: After a set period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis:
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.
-
Determine the statistical significance of the observed anti-inflammatory effects.
-
Data Presentation
The following tables are templates for summarizing the data obtained from the described protocols.
Table 1: nAChR Binding Affinity and Functional Activity of this compound
| nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (Agonist) | Functional Activity (Antagonist) |
| EC₅₀ (nM) | Emax (%) | ||
| α4β2 | |||
| α7 |
Emax: Maximum efficacy relative to a full agonist.
Table 2: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Cells
| Parameter | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | |
| TNF-α Production | |
| IL-6 Production | |
| Cell Viability (CC₅₀, µM) |
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural features suggest potential applications in both neuroscience and inflammation. The protocols detailed in this guide provide a comprehensive framework for the synthesis and biological evaluation of this compound and its analogs. By systematically investigating its interactions with targets such as neuronal nAChRs and its effects on inflammatory pathways, researchers can unlock the full therapeutic potential of this intriguing molecule. The self-validating nature of these protocols, which include both binding and functional assays, as well as in vitro and in vivo models, ensures a robust and reliable assessment of the compound's pharmacological profile.
References
-
Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. [Link]
-
Abdel-Maksoud, M. S., Abdel-Gawad, N. M., El-Gamal, K. M., & Mahmoud, Z. F. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 938, Nicotinic acid. PubChem. [Link]
-
Pike, V. W., et al. (2005). Nicotinic α4β2 receptor imaging agents: part II. Synthesis and biological evaluation of 2-[18F]fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine (18F-nifene) in rodents and imaging by PET in nonhuman primate. Nuclear Medicine and Biology, 32(2), 129-141. [Link]
-
Kamal, A., & Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 56-66. [Link]
-
National Institutes of Health. (2021). Niacin: Fact Sheet for Health Professionals. Office of Dietary Supplements. [Link]
-
StatPearls Publishing. (2024). Vitamin B3. StatPearls. [Link]
Sources
- 1. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Intermediate: Application Notes for 5-(2-Chlorophenyl)nicotinic Acid in Advanced Synthesis
Introduction: The Versatility of the Nicotinic Acid Scaffold
Nicotinic acid, a fundamental pyridinecarboxylic acid, and its derivatives are pivotal scaffolds in the realms of medicinal chemistry and agrochemicals.[1][2] Their inherent biological activity and synthetic tractability make them prized building blocks for the development of novel therapeutic agents and crop protection solutions.[1][3] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This document provides a detailed guide to the synthesis and application of a key nicotinic acid derivative, 5-(2-Chlorophenyl)nicotinic acid, a critical intermediate in the production of high-value chemical entities.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical characteristics of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 893735-02-9 |
| Molecular Formula | C₁₂H₈ClNO₂ |
| Molecular Weight | 233.65 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥95% |
Synthetic Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
The introduction of the 2-chlorophenyl moiety at the 5-position of the nicotinic acid ring is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This powerful carbon-carbon bond-forming reaction is widely employed in industrial synthesis due to its mild conditions and high functional group tolerance.[4] The general reaction scheme involves the coupling of a 5-halonicotinic acid derivative with 2-chlorophenylboronic acid.
Conceptual Workflow of the Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
5-Bromonicotinic acid
-
2-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl), 1M
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinic acid (1.0 eq), 2-chlorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Application in the Synthesis of Boscalid
This compound is a key precursor in the industrial synthesis of Boscalid, a broad-spectrum fungicide.[5][6] The synthesis involves the conversion of the carboxylic acid to an acid chloride, followed by an amidation reaction with 2-amino-4'-chloro-1,1'-biphenyl.
Synthetic Pathway to Boscalid
Caption: Synthesis of Boscalid from this compound.
Protocol for Boscalid Synthesis
Part A: Synthesis of 5-(2-Chlorophenyl)nicotinoyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
A catalytic amount of N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM) or toluene
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (cessation of gas evolution). The progress can be monitored by the complete dissolution of the starting material.
-
Isolation: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 5-(2-Chlorophenyl)nicotinoyl chloride is often used directly in the next step without further purification.
Part B: Amidation to form Boscalid
Materials:
-
Crude 5-(2-Chlorophenyl)nicotinoyl chloride
-
2-Amino-4'-chloro-1,1'-biphenyl
-
Anhydrous aprotic solvent (e.g., toluene, xylene, or DCM)
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
Procedure:
-
Reactant Solution: In a separate flask under an inert atmosphere, dissolve 2-amino-4'-chloro-1,1'-biphenyl (1.0 eq) and the base (1.2 eq) in the anhydrous solvent.
-
Acid Chloride Addition: Cool the amine solution in an ice bath and slowly add a solution of the crude 5-(2-Chlorophenyl)nicotinoyl chloride in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Workup: Quench the reaction with water. Separate the organic layer, and wash successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over a suitable drying agent, filter, and concentrate. The crude Boscalid can be purified by recrystallization to yield the final product.[7]
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its efficient synthesis via the Suzuki-Miyaura coupling allows for the construction of a key biaryl scaffold. The subsequent conversion of this intermediate to the fungicide Boscalid highlights its industrial significance. The protocols detailed herein provide a robust framework for the synthesis and application of this compound, enabling researchers and drug development professionals to leverage this important building block in their synthetic endeavors.
References
-
Benchchem. Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
-
Gemo, G., et al. (2020). Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Reaction Chemistry & Engineering.
-
Wolska, K., et al. (2020). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules.
-
Lipshutz, B. H., et al. (2019). A Sustainable 1-Pot, 3-Step Synthesis of Boscalid Using Part per Million Level Pd Catalysis in Water. Organic Process Research & Development.
-
CN105061306A - Boscalid preparation method - Google Patents.
-
Xu, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules.
-
Wikipedia. Ketamine.
-
CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents.
-
Singh, A., et al. (2019). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. ResearchGate.
-
Lipshutz, B. H., et al. (2019). A Sustainable 1-Pot, 3-Step Synthesis of Boscalid Using Part per Million Level Pd Catalysis in Water. ACS Publications.
-
Organic Chemistry Portal. Suzuki Coupling.
-
El-Sayed, N. N. E., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega.
-
Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PubMed.
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
-
Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC.
-
WO2018024145A1 - Process for preparing boscalid - Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ketamine - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. CN105061306A - Boscalid preparation method - Google Patents [patents.google.com]
- 7. WO2018024145A1 - Process for preparing boscalid - Google Patents [patents.google.com]
Application Notes and Protocols for the Suzuki Coupling of Nicotinic Acid Derivatives
Introduction: The Strategic Importance of Nicotinic Acid Scaffolds
Nicotinic acid (vitamin B3) and its derivatives are privileged scaffolds in medicinal chemistry and drug development. Their presence in numerous biologically active molecules, including coenzymes like NAD and NADP, underscores their fundamental role in biological systems. The functionalization of the pyridine ring of nicotinic acid allows for the creation of diverse molecular architectures, making it a cornerstone for library synthesis in the pursuit of new therapeutic agents.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures which are common motifs in pharmaceuticals.[2][3][4]
This guide provides a comprehensive overview of the theoretical underpinnings and practical execution of Suzuki coupling reactions for the synthesis of substituted nicotinic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights to navigate the nuances of these powerful transformations.
Mechanism and Theory: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5][6] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7] Understanding this mechanism is critical for rational troubleshooting and optimization of reaction conditions.
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond of the nicotinic acid halide. This is often the rate-determining step.[7] The reactivity of the halide follows the general trend: I > Br > Cl, which corresponds to the decreasing carbon-halogen bond strength.[8][9] This step results in a square planar Palladium(II) complex.
-
Transmetalation : This step involves the transfer of the organic group from the organoboron species (e.g., a phenylboronic acid) to the Palladium(II) complex. A base is crucial for this step; it activates the boronic acid by forming a more nucleophilic boronate species ("ate" complex), which facilitates the transfer of the organic moiety to the palladium center.[5][10] The halide ligand on the palladium is replaced by the new organic group.
-
Reductive Elimination : In the final step, the two organic groups on the Palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired product. This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Protocol for Suzuki Coupling of a Halonicotinic Acid
The successful execution of a Suzuki coupling reaction depends heavily on the careful selection of the catalyst, base, solvent, and temperature, especially given the electronic properties of the pyridine ring.[3][9] The following protocol provides a robust starting point for the coupling of a bromo- or chloro-nicotinic acid derivative with an arylboronic acid.
Materials and Reagents
-
Halonicotinic Acid Derivative : e.g., 5-Bromonicotinic acid (1.0 eq)
-
Arylboronic Acid : (1.1 - 1.5 eq)
-
Palladium Catalyst : Pd(PPh₃)₄ (1-5 mol%), Pd(dppf)Cl₂ (1-5 mol%), or a combination of a Pd source like Pd(OAc)₂ (1-5 mol%) with a phosphine ligand (e.g., SPhos, XPhos).[10][11]
-
Base : K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0 - 3.0 eq). Inorganic bases are commonly used.[7]
-
Solvent : A mixture of an organic solvent and water is typical. Common choices include 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O (typically in a 4:1 or 5:1 ratio).[1][5]
-
Inert Gas : Argon or Nitrogen.
-
Anhydrous Solvents : For setting up the reaction.
Equipment Setup
-
Schlenk flask or a round-bottom flask fitted with a reflux condenser.
-
Magnetic stirrer and hotplate with an oil bath.
-
Inert gas line (manifold or balloon).
-
Standard laboratory glassware for workup.
Step-by-Step Reaction Procedure
-
Reagent Preparation : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halonicotinic acid derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).[5]
-
Solvent Addition and Degassing : Add the organic solvent (e.g., 1,4-dioxane) and water (e.g., in a 4:1 v/v ratio). The concentration is typically around 0.1-0.2 M with respect to the limiting reagent. Degas the mixture thoroughly by bubbling the inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[12] This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.[9]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under a positive flow of inert gas.[12]
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5][12]
-
Monitoring Progress : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 4-24 hours).
Workup and Purification
-
Cooling and Quenching : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate.
-
Acidification : Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5. The carboxylic acid product will often precipitate. If it remains in the organic layer, proceed to extraction.
-
Extraction : Extract the mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentration : Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure coupled product.[12][13]
Data Presentation: Typical Reaction Conditions
| Halonicotinic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent System | Temp (°C) | Typical Time (h) |
| 2-Chloronicotinic Acid | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 100 | 12-24 |
| 5-Bromonicotinic Acid | Pd(dppf)Cl₂ (3%) | - | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 8-16 |
| 6-Iodonicotinic Acid | Pd(PPh₃)₄ (2%) | - | Na₂CO₃ (2.0) | DMF/H₂O (5:1) | 80 | 4-8 |
Note: These conditions are starting points and may require optimization for specific substrates.
Characterization of Products
Robust validation of the Suzuki coupling product is essential. A combination of analytical techniques should be employed to confirm the structure and purity of the synthesized nicotinic acid derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.[14] The disappearance of the signal for the proton at the halogenated position and the appearance of new aromatic signals from the coupled partner are key indicators.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is an excellent tool for assessing the purity of the final product and for monitoring the reaction's progress.[14]
-
Mass Spectrometry (MS) : Provides the molecular weight of the product, confirming that the desired coupling has occurred.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Poor solubility of reagents.4. Inappropriate base or solvent. | 1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure thorough degassing with Ar/N₂ for at least 20 mins.[12]3. Try a different solvent system (e.g., DMF, 2-MeTHF) to improve solubility.[15][16]4. Screen different bases (K₃PO₄ is often more effective for chlorides).[11] |
| Protodeboronation of Boronic Acid | 1. Boronic acid is unstable under reaction conditions.2. Reaction temperature is too high or run time is too long. | 1. Use a more stable boronic ester (e.g., pinacol or MIDA ester).[9][17]2. Lower the reaction temperature and monitor closely to stop when complete.3. Use a milder base like KF or NaHCO₃.[10][18] |
| Dehalogenation of Starting Material | 1. Presence of reducing agents or hydrogen source.2. Catalyst side reaction. | 1. Ensure high purity of solvents and reagents.2. Try a different ligand or catalyst system. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Improve degassing procedure rigorously.2. Add a small amount of a reducing agent if using a Pd(II) source, or use a Pd(0) catalyst directly.[9] |
Experimental Workflow Visualization
Caption: General experimental workflow for Suzuki coupling of nicotinic acids.
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the derivatization of nicotinic acids. By understanding the underlying catalytic mechanism and carefully controlling reaction parameters such as the choice of catalyst, base, and solvent, researchers can efficiently synthesize a vast array of functionalized building blocks for drug discovery and materials science. This guide provides the fundamental protocols and troubleshooting insights to empower scientists to successfully implement this powerful reaction, paving the way for the next generation of innovative molecules.
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme.
- Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Benchchem.
- A Comparative Analysis of Halogenated Nicotinic Acids in Suzuki-Miyaura Reactions: A Guide for Researchers. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. ACS Publications.
- Suzuki coupling help. Reddit.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
- Nickel Catalyzed Suzuki-Miyaura Cross Coupling. University of Rochester.
- How can I solve my problem with Suzuki coupling?. ResearchGate.
- A Head-to-Head Battle: Validating Suzuki Coupling Reactions with HPLC and NMR. Benchchem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Help needed with unreproducible Suzuki coupling. Reddit.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI.
- ChemInform Abstract: Efficient Synthesis of 6‐Aryl‐2‐chloronicotinic Acids via Pd Catalyzed Regioselective Suzuki Coupling of 2,6‐Dichloronicotinic Acid. Sci-Hub.
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH.
- Nickel-Catalyzed Suzuki-Miyaura Couplings in Green Solvents. ResearchGate.
- Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. PMC - NIH.
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.
- Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry.
- Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. ResearchGate.
- Suzuki reaction. Wikipedia.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing).
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
Applications of 5-(2-Chlorophenyl)nicotinic Acid in Materials Science: A Technical Guide
This technical guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview of the potential applications of 5-(2-Chlorophenyl)nicotinic acid in materials science. While direct, large-scale applications are still emerging, the unique structural and electronic properties of this molecule make it a highly promising building block for the creation of advanced functional materials. This document outlines the synthesis of the core molecule and proposes its use as a versatile ligand for the construction of novel Metal-Organic Frameworks (MOFs) with tunable properties.
Part 1: The Potential of this compound as a Functional Ligand
This compound is a bifunctional organic molecule featuring a pyridine ring and a carboxylic acid group. This arrangement allows it to act as a versatile ligand in coordination chemistry. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, forming stable, extended structures.
The presence of the 2-chlorophenyl substituent is of particular interest for materials science. This bulky and electron-withdrawing group can influence the resulting material's properties in several ways:
-
Steric Hindrance: The chlorophenyl group can direct the self-assembly of the metal-ligand framework, potentially leading to unique topologies and pore structures within MOFs.
-
Electronic Effects: The chloro- substitution can modulate the electronic properties of the ligand, which in turn can affect the photophysical (e.g., luminescence) and magnetic properties of the final material.
-
Functionalization: The phenyl ring offers a site for further functionalization, allowing for the post-synthetic modification of the material to introduce new functionalities.
Given these attributes, this compound is an excellent candidate for the design and synthesis of novel MOFs for applications in gas storage, catalysis, chemical sensing, and optoelectronics.
Part 2: Synthesis of this compound via Suzuki-Miyaura Coupling
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds and is known for its high functional group tolerance and mild reaction conditions[1][2].
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 5-bromonicotinic acid and 2-chlorophenylboronic acid.
Materials:
-
5-Bromonicotinic acid
-
2-Chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a Schlenk flask, add 5-bromonicotinic acid (1.0 eq), 2-chlorophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a magnetic stir bar.
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the 1,4-dioxane using a rotary evaporator.
-
Acidification and Extraction: Add water to the residue and acidify to a pH of 3-4 with 1 M HCl. This will precipitate the product. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial for maintaining catalytic activity[3].
-
Base: Potassium carbonate is used to activate the boronic acid for transmetalation to the palladium center, a key step in the catalytic cycle[4].
-
Solvent System: The dioxane/water mixture is a common solvent system for Suzuki couplings as it dissolves both the organic and inorganic reagents.
Workflow for Ligand Synthesis
Caption: Suzuki-Miyaura coupling workflow for the synthesis of the ligand.
Part 3: Application in Luminescent Metal-Organic Frameworks (L-MOFs)
The aromatic nature of this compound makes it an excellent candidate for the construction of luminescent MOFs (L-MOFs). When coordinated to suitable metal ions, particularly lanthanides or d¹⁰ metals like Zn(II) and Cd(II), the ligand can act as an "antenna," absorbing energy and transferring it to the metal center, which then emits light. The resulting luminescence can be sensitive to the presence of certain molecules, making these materials promising for chemical sensing applications.
Protocol 2: Solvothermal Synthesis of a Hypothetical Zn-based L-MOF
Objective: To synthesize a luminescent MOF using this compound and zinc nitrate.
Materials:
-
This compound (as synthesized in Protocol 1)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave or a heavy-walled pressure tube
-
Oven
-
Centrifuge
-
Powder X-ray diffractometer (PXRD)
-
Thermogravimetric analyzer (TGA)
-
Fluorometer
Procedure:
-
Reactant Mixture: In a glass vial, dissolve this compound (0.1 mmol) and zinc nitrate hexahydrate (0.1 mmol) in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Autoclave Sealing: Transfer the solution to a 20 mL Teflon-lined autoclave and seal it tightly.
-
Heating: Place the autoclave in a preheated oven at 120 °C for 72 hours.
-
Cooling and Crystal Collection: After 72 hours, allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by decanting the mother liquor.
-
Washing: Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the crystals under vacuum at 60 °C for 12 hours.
Self-Validating System and Characterization:
-
Crystallinity: The crystallinity of the synthesized MOF should be confirmed by Powder X-ray Diffraction (PXRD). The experimental pattern should match a simulated pattern if a single crystal structure is obtained.
-
Thermal Stability: Thermogravimetric Analysis (TGA) should be performed to determine the thermal stability of the MOF and the temperature at which the framework decomposes.
-
Luminescence: The photoluminescent properties of the MOF should be characterized using a fluorometer. The excitation and emission spectra will confirm its luminescent nature.
Hypothetical MOF Structure and Synthesis Workflow
Caption: Workflow for the synthesis and characterization of the L-MOF.
Caption: Hypothetical coordination environment around a Zn(II) center.
Part 4: Expected Properties and Data Presentation
The photophysical properties of the hypothetical Zn-based L-MOF are expected to be influenced by the ligand. The data below is a projection based on known L-MOFs constructed from similar pyridine-carboxylate ligands.
| Property | Expected Value / Observation | Rationale / Comparison |
| Excitation Maximum (λex) | ~320-350 nm | Consistent with the π-π* transitions of the aromatic rings in the ligand, which acts as the antenna. |
| Emission Maximum (λem) | ~400-450 nm (Blue region) | Ligand-based emission is common in Zn(II) MOFs, as Zn(II) is a d¹⁰ metal and does not have d-d transitions. The emission originates from the ligand. |
| Quantum Yield (Φ) | 5-15% | The rigid framework of the MOF can enhance the quantum yield compared to the free ligand in solution by reducing non-radiative decay pathways. |
| Luminescence Lifetime (τ) | 1-10 ns | Typical for fluorescence from organic molecules. |
| Sensing Application | Potential for quenching or enhancement with nitroaromatics. | The electron-deficient nature of nitroaromatics can interact with the electron-rich aromatic system of the MOF, leading to changes in luminescence. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Allendorf, M. D., Bauer, C. A., Bhakta, R. K., & Houk, R. J. T. (2009). Luminescent metal-organic frameworks. Chemical Society Reviews, 38(5), 1330-1352. [Link]
-
Karmakar, A., Illath, K., & Desai, A. V. (2020). Luminescent metal-organic frameworks for chemical sensing and explosive detection. Chemical Society Reviews, 43(16), 5815-5840. [Link]
-
JoVE. (2016). Synthesis and Characterization of Functionalized Metal-organic Frameworks. [Link]
-
Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]
-
ResearchGate. (2025). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. [Link]
-
ResearchGate. (2025). Synthesis of nicotinic acid derivative 5a. [Link]
- Google Patents. (n.d.).
-
PubMed. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. [Link]
-
YouTube. (2022). Suzuki Coupling Mechanism. [Link]
Sources
Application Note & Protocols: A Multi-Tiered Strategy for In Vitro Assay Development for 5-(2-Chlorophenyl)nicotinic acid
Abstract
This document provides a comprehensive, field-proven guide for the in vitro characterization of 5-(2-Chlorophenyl)nicotinic acid, a novel derivative of nicotinic acid. Given that nicotinic acid's primary pharmacological effects are mediated through the G protein-coupled receptor GPR109A (also known as Niacin Receptor 1, NIACR1, or HCA2), this receptor stands as the principal hypothetical target for this new chemical entity.[1][2][3] We present a logical, multi-phased assay development strategy, moving from direct biophysical confirmation of target engagement to robust, cell-based functional readouts and downstream signaling validation. Each protocol is detailed with step-by-step instructions and explains the scientific rationale behind key experimental choices, ensuring both reproducibility and a deep understanding of the methodology. This guide is designed to empower researchers to rigorously evaluate the compound's mechanism of action and establish a foundation for further drug development.
Introduction: The Scientific Rationale
Nicotinic acid (Niacin) is a well-established therapeutic agent used to treat dyslipidemia.[4] Its mechanism involves the activation of GPR109A, a Gi-coupled receptor highly expressed in adipocytes and immune cells.[3][5][6] Ligand binding to GPR109A inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This cascade ultimately suppresses the release of free fatty acids from adipose tissue, reducing the substrate available for hepatic triglyceride synthesis and subsequent VLDL and LDL production.[6][7]
The compound this compound is a structural analog of nicotinic acid. The addition of a 2-chlorophenyl group may alter its potency, selectivity, or pharmacokinetic properties. Therefore, a systematic in vitro evaluation is essential to determine if it retains activity at GPR109A and to characterize its pharmacological profile. The following protocols outline a hierarchical approach to achieve this, beginning with direct target binding confirmation and progressing to functional cellular consequences.
The Assay Development Workflow: A Phased Approach
A successful in vitro characterization campaign requires a logical progression of experiments to build a cohesive and validated data package. We propose a three-phase workflow that moves from foundational biophysical measurements to complex cellular readouts. This strategy ensures that each subsequent phase is built upon validated results, minimizing the risk of generating misleading data from assay artifacts.
GPR109A Signaling Pathway Overview
Understanding the target's signaling cascade is critical for designing relevant functional assays. Upon agonist binding, GPR109A couples to the inhibitory G-protein, Gαi. This interaction causes the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then directly inhibits the enzyme adenylyl cyclase (AC), leading to a measurable decrease in the intracellular concentration of the second messenger cAMP.
PART A: Protocols for Direct Target Engagement (Phase 1)
The primary goal of this phase is to unequivocally demonstrate that this compound physically interacts with GPR109A. We will use a combination of in-cell and in-solution biophysical methods.
Protocol A1: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA validates target engagement within a physiological cell environment. The binding of a ligand stabilizes its target protein, resulting in an increased melting temperature (Tm).[8][9] This shift is detected by heating cell lysates treated with the compound to various temperatures and quantifying the amount of soluble (non-denatured) target protein remaining via Western blot or ELISA.
Methodology:
-
Cell Culture: Culture a human cell line endogenously expressing GPR109A (e.g., U2OS-GPR109A stable line, or primary human adipocytes) to ~80-90% confluency.
-
Compound Treatment: Harvest cells and resuspend in PBS with protease inhibitors. Aliquot cell suspension and treat with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate at 37°C for 1 hour.
-
Thermal Challenge: Transfer aliquots to PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes. Include an unheated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble GPR109A in each sample using Western Blot or a GPR109A-specific ELISA kit.[10]
-
Data Plotting: Plot the percentage of soluble GPR109A against temperature for each compound concentration. A rightward shift in the melting curve in the presence of the compound indicates target stabilization and engagement.
Scientist's Note: The key to a successful CETSA experiment is a high-quality, specific antibody for the target protein. It is crucial to first establish the optimal melting temperature range for GPR109A in your specific cell line with a vehicle-only control.
Protocol A2: Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures real-time binding events between an analyte in solution (the compound) and a ligand immobilized on a sensor surface (the target protein).[11][12] This allows for the precise determination of association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Methodology:
-
Protein Immobilization:
-
Use a CM5 sensor chip (or equivalent). Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Inject purified, recombinant human GPR109A protein (solubilized in an appropriate detergent micelle, e.g., DDM/CHS) at a concentration of 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~5000-8000 Response Units (RU).
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-P+ with 0.1% DMSO and 0.05% Tween-20). Concentrations should span at least two orders of magnitude around the expected KD (e.g., 100 nM to 10 µM). Include a buffer-only (zero concentration) injection for double referencing.
-
Inject the compound solutions over the GPR109A-immobilized surface and a reference flow cell (activated and deactivated, no protein) for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer-only injection data from the active surface sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.
-
Scientist's Note: For GPCRs, maintaining protein stability and conformation is paramount. The choice of detergent and buffer is critical. It is also advisable to perform a "solvent correction" calibration curve to account for refractive index differences caused by varying DMSO concentrations if a wide range is used.
PART B: Protocols for Primary Functional Activity (Phase 2)
Once direct binding is confirmed, the next step is to determine if this binding event translates into a functional cellular response.
Protocol B1: cAMP Inhibition Assay
Principle: As GPR109A is Gi-coupled, agonist binding inhibits adenylyl cyclase, leading to a drop in intracellular cAMP. This assay measures the compound's ability to block forskolin-stimulated cAMP production.
Methodology:
-
Cell Seeding: Seed CHO-K1 or HEK293 cells stably expressing human GPR109A into a 384-well assay plate at a density of 5,000-10,000 cells/well. Incubate overnight.
-
Compound Addition: Prepare a dose-response curve of this compound (e.g., 11 points, 1:3 serial dilution, from 100 µM top concentration). Use nicotinic acid as a positive control.
-
Cell Stimulation: Add the compound dilutions to the cells and incubate for 30 minutes at 37°C. Then, add a pre-determined concentration of forskolin (typically the EC80, e.g., 3 µM) to all wells except the negative control. Incubate for a further 30 minutes.
-
cAMP Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit, such as HTRF (Cisbio) or LANCE Ultra (PerkinElmer), following the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data using the vehicle-only (0% inhibition) and forskolin-only without compound (100% signal) controls.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation Example:
| Compound | Assay Type | Endpoint | Potency (IC50 / EC50) |
| Nicotinic Acid (Control) | cAMP Inhibition | IC50 | ~ 300 nM |
| This compound | cAMP Inhibition | IC50 | To be determined |
| This compound | Calcium Mobilization | EC50 | To be determined |
Assay Validation: A robust assay should have a Z'-factor > 0.5. The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|.
References
-
Cloud-Clone Corp. Niacin Receptor 1 (NIACR1) | GPR109A. [Link]
-
Thangaraju, M. et al. (2012). GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth. ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 938, Nicotinic acid. [Link]
-
Singh, N. et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]
-
Wikipedia. Ketamine. [Link]
-
Abdel-Maksoud, M. S. et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]
-
Gabr, M. T. et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. [Link]
-
Noble, M. E. et al. (2004). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 9(19), 835-842. [Link]
-
Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
Gille, A. et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106. [Link]
-
Wikipedia. Nicotinic acid. [Link]
-
Biosensing Instrument. Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]
-
TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
-
Reaction Biology. ITC Assay Service for Drug Discovery. [Link]
-
Wilde, E. et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Omega, 7(24), 21063–21072. [Link]
-
Kamanna, V. S. & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]
-
El-Mas, M. M. et al. (2016). Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats. The Journal of Pharmacology and Experimental Therapeutics, 358(3), 481-490. [Link]
-
Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development. [Link]
-
Molina, D. M. et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Nuvisan. Isothermal titration calorimetry: the gold standard in ligand-binding analysis. [Link]
-
Wikipedia. Hydroxycarboxylic acid receptor 2. [Link]
Sources
- 1. C678 | Niacin Receptor 1 (NIACR1)- Cloud-Clone Corp. [cloud-clone.com]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 7. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. tandfonline.com [tandfonline.com]
- 10. mybiosource.com [mybiosource.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biosensingusa.com [biosensingusa.com]
Synthesis of Novel Bioactive Compounds from 5-(2-Chlorophenyl)nicotinic acid: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive framework for the synthesis of novel bioactive compound libraries derived from 5-(2-Chlorophenyl)nicotinic acid. This versatile starting material, featuring a bi-aryl pyridine core and a reactive carboxylic acid, is a prime scaffold for medicinal chemistry and drug discovery programs. We present detailed, field-proven protocols for the activation of the carboxylic acid and subsequent amidation, a cornerstone of molecular diversification. Methodologies employing both classical thionyl chloride activation and modern peptide coupling reagents (EDC/HOBt) are described in-depth, with a focus on explaining the causal relationships behind experimental choices to ensure robust and reproducible outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical space with novel nicotinamide derivatives, which have shown promise in areas including antimicrobial, antifungal, and antiproliferative research.[1][2]
Introduction: The Strategic Value of the 5-Aryl Nicotinic Acid Scaffold
Nicotinic acid (Vitamin B3) and its derivatives are established pharmacophores present in numerous therapeutic agents.[3] The pyridine ring acts as a key hydrogen bond acceptor and a bioisosteric replacement for other aromatic systems, while the carboxylic acid at the 3-position provides a crucial handle for synthetic modification. The introduction of a 5-aryl substituent, such as the 2-chlorophenyl group in the title compound, significantly increases molecular complexity and lipophilicity, opening new avenues for exploring structure-activity relationships (SAR).
The this compound scaffold offers three primary points for diversification:
-
The Carboxylic Acid: The most accessible functional group for modification, readily converted into amides, esters, and other derivatives to modulate physicochemical properties and interact with biological targets.
-
The 2-Chlorophenyl Ring: The chlorine atom can serve as a handle for cross-coupling reactions or influence binding through halogen bonding.
-
The Pyridine Ring: While less reactive, it can be a target for advanced modifications.
This document will focus on the most direct and impactful diversification strategy: the synthesis of a diverse amide library from the carboxylic acid moiety.
Foundational Synthetic Strategy: Amide Library Generation
Amide bond formation is the most frequently utilized reaction in medicinal chemistry, as the amide functional group is a stable, planar structure capable of acting as both a hydrogen bond donor and acceptor.[4] Our primary strategy involves a two-step sequence: activation of the carboxylic acid followed by nucleophilic acyl substitution with a primary or secondary amine.
Caption: High-level workflow for amide library synthesis.
Protocol I: Carboxylic Acid Activation via Thionyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a classic and highly efficient activation method.[5][6] Thionyl chloride (SOCl₂) is particularly effective because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.[7]
Causality & Expertise: The carboxylic acid's hydroxyl group is a poor leaving group. Thionyl chloride converts it into a chlorosulfite intermediate, which is an excellent leaving group.[8][9] The subsequent nucleophilic attack by the chloride ion on the carbonyl carbon proceeds via a standard nucleophilic acyl substitution mechanism to yield the highly reactive acyl chloride. This method is robust, high-yielding, and cost-effective, making it ideal for large-scale synthesis of the key intermediate.
Protocol 1.1: Synthesis of 5-(2-Chlorophenyl)nicotinoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask with reflux condenser and gas trap (NaOH or Ca(OH)₂)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Add anhydrous toluene to form a slurry (approx. 5-10 mL per gram of acid).
-
Add a catalytic amount of DMF (1-2 drops). This catalyzes the reaction by forming the Vilsmeier reagent in situ.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the slurry at room temperature with vigorous stirring. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
Equip the flask with a reflux condenser connected to a gas trap.
-
Heat the reaction mixture to reflux (approx. 80-90°C) for 2-4 hours. Monitor the reaction by observing the cessation of gas evolution and the dissolution of the starting material.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Ensure the vacuum pump is protected by a suitable trap.
-
The resulting crude 5-(2-Chlorophenyl)nicotinoyl chloride is a solid or oil and is typically used in the next step without further purification.
Protocol 1.2: General Protocol for Amide Synthesis from Acyl Chloride
Materials:
-
Crude 5-(2-Chlorophenyl)nicotinoyl chloride (from Protocol 1.1)
-
Desired primary or secondary amine (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer, ice bath
Procedure:
-
In a separate dry flask under an inert atmosphere, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0°C in an ice bath.
-
Dissolve the crude 5-(2-Chlorophenyl)nicotinoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure amide.
Protocol II: Milder Amidation via Peptide Coupling Reagents
For substrates sensitive to the harsh conditions of thionyl chloride, modern peptide coupling reagents offer a milder and often more efficient alternative.[10] The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely used system.[11]
Causality & Expertise: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. HOBt acts as an additive that rapidly traps the O-acylisourea to form an HOBt-active ester. This active ester is less reactive than an acyl chloride but is stable against rearrangement and reacts cleanly with the amine to form the amide bond, minimizing side products and improving yields, especially for less reactive or electron-deficient amines.[12][13]
Caption: EDC/HOBt activation and amidation pathway.
Protocol 2.1: EDC/HOBt Mediated Amide Synthesis
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 eq)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
-
Magnetic stirrer
Procedure:
-
To a dry flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the components in anhydrous DMF or DCM.
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.
-
Add EDC·HCl (1.2 eq) portion-wise at room temperature. For sensitive substrates, the reaction can be cooled to 0°C before adding EDC.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Case Study: Synthesis and Characterization of a Potential Antifungal Agent
Nicotinamide derivatives bearing thiophene or thiazole moieties have demonstrated significant biological activity, including potent fungicidal properties.[14][15] Here, we provide a protocol for synthesizing 5-(2-Chlorophenyl)-N-(1,3-thiazol-2-yl)nicotinamide , a novel compound designed by splicing the core scaffold with a known bioactive heterocycle.
Protocol 3.1: Synthesis of 5-(2-Chlorophenyl)-N-(1,3-thiazol-2-yl)nicotinamide
This synthesis will utilize the EDC/HOBt coupling method (Protocol 2.1) for its mildness and efficiency.
-
To a 50 mL round-bottom flask, add this compound (247 mg, 1.0 mmol, 1.0 eq), 2-aminothiazole (110 mg, 1.1 mmol, 1.1 eq), and HOBt (162 mg, 1.2 mmol, 1.2 eq).
-
Add 10 mL of anhydrous DMF and stir until all solids are dissolved.
-
Add DIPEA (0.44 mL, 2.5 mmol, 2.5 eq) and stir for 5 minutes at room temperature.
-
Add EDC·HCl (230 mg, 1.2 mmol, 1.2 eq) in a single portion.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Pour the reaction mixture into 100 mL of water. A precipitate should form.
-
Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water (3 x 20 mL) and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield the crude product. Purify further by recrystallization from ethanol/water if necessary.
3.1 Data Presentation: Characterization of Target Compound
The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques. Below are the expected characterization data for the target compound.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₅H₁₀ClN₃OS |
| Molecular Weight | 329.78 g/mol |
| HRMS (ESI+) | Calculated for [M+H]⁺: 330.0255; Found: 330.0251 |
| ¹H NMR (DMSO-d₆) | δ 11.5-12.5 (s, 1H, NH), 9.1 (d, 1H), 8.5 (d, 1H), 8.0 (t, 1H), 7.6-7.4 (m, 5H), 7.3 (d, 1H) |
| ¹³C NMR (DMSO-d₆) | δ 164.0, 158.5, 149.0, 146.5, 138.0, 135.5, 132.0, 131.5, 131.0, 130.0, 128.0, 127.5, 114.0 |
| HPLC Purity | >95% (254 nm) |
Conclusion and Future Outlook
The protocols detailed in this guide provide robust and reproducible methods for the synthesis of novel amide derivatives from this compound. By leveraging both classical and modern synthetic techniques, researchers can efficiently generate diverse compound libraries for screening in drug discovery programs. The inherent modularity of these protocols allows for the incorporation of a vast array of amines, enabling fine-tuning of steric and electronic properties to optimize biological activity. Future work can expand upon this scaffold by exploring esterification of the carboxylic acid, or more advanced C-C and C-N cross-coupling reactions on the aromatic rings to further probe the chemical space.
References
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]
-
University of Missouri System. (2020). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. [Link]
-
Butt, A. M., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 35, 127787. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Singh, R., et al. (2013). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 5(2), 761-768. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
-
Vasanthakumar, G., et al. (2002). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. Journal of the Chemical Society, Perkin Transactions 1, (12), 1405-1407. [Link]
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?[Link]
-
Catalytic Amidation. (n.d.). Development of a generally applicable catalytic amidation reaction. [Link]
-
Mao, G., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(23), 8700. [Link]
-
Pop, C. E., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Pharmaceutics, 16(8), 1084. [Link]
-
Perrin, D. M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(2), 366. [Link]
-
Li, S., et al. (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science, 46(3), 274-282. [Link]
-
Thorwirth, R., et al. (2021). Mechanochemical Synthesis of Primary Amides. Organic Letters, 23(21), 8259-8263. [Link]
-
CATRIN. (2023). Scientists introduce unprecedented and highly creative approach to amide synthesis. [Link]
-
Ploypradith, P., et al. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Tetrahedron Letters, 56(8), 987-991. [Link]
-
Li, J., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting the Cell Wall. Molecules, 28(3), 1047. [Link]
-
El-Naggar, D. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega, 7(12), 10729-10741. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Encyclopedia.pub. (2023). Direct Catalytic Amidations of Carboxylic Acids with Amines. [Link]
-
Theodoropoulos, P. C., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chemical Biology. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Amidation [catalyticamidation.info]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [almerja.com]
- 10. mdpi.com [mdpi.com]
- 11. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]
- 15. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
5-(2-Chlorophenyl)nicotinic acid derivatives for fungicidal activity
An Application Guide to the Synthesis, Evaluation, and Optimization of 5-(2-Chlorophenyl)nicotinic Acid Derivatives for Fungicidal Activity
Introduction: The Imperative for Novel Fungicides
The escalating challenge of fungal resistance to existing treatments, coupled with the continuous need for improved crop protection, drives the urgent search for novel fungicidal agents. Nicotinic acid and its derivatives have emerged as a versatile and fruitful scaffold in agrochemical research, forming the backbone of established products like the insecticide flonicamid and the fungicide boscalid.[1][2] This guide focuses on a promising subclass: this compound derivatives. By exploring their synthesis, proposed mechanism of action, and methods for evaluating their efficacy, we aim to provide researchers with the foundational knowledge and practical protocols to investigate this chemical class as next-generation fungicides.
The rationale for focusing on this scaffold is twofold. First, the nicotinamide core is a known succinate dehydrogenase inhibitor (SDHI), a highly successful class of fungicides.[3][4] Second, strategic substitution on the phenyl ring, such as the 2-chloro group, can significantly influence binding affinity to the target site and modulate the compound's physicochemical properties, potentially leading to enhanced potency and a favorable resistance profile.
Section 1: Chemical Synthesis and Characterization
The construction of 5-(2-Chlorophenyl)nicotinamide derivatives typically follows a straightforward and modular synthetic pathway. This allows for the efficient creation of a library of analogues for structure-activity relationship (SAR) studies. The most common approach involves the activation of the carboxylic acid of the nicotinic acid backbone, followed by coupling with a desired amine.
General Synthetic Workflow
The synthesis begins with the commercially available or synthetically accessible this compound. This starting material is converted to a more reactive acyl chloride, which is then reacted with a primary or secondary amine to form the final amide product.
Caption: General synthetic workflow for N-substituted nicotinamide derivatives.
Protocol: Synthesis of a Representative Derivative
This protocol details the synthesis of N-benzyl-5-(2-chlorophenyl)nicotinamide, a representative example of the target derivatives.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N)
-
Benzylamine
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Acyl Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (1-2 drops).
-
Expert Rationale: The use of an inert atmosphere prevents reaction with atmospheric moisture, which would hydrolyze the highly reactive acyl chloride intermediate back to the carboxylic acid. DMF catalyzes the reaction.
-
Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring for the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to yield the crude 5-(2-chlorophenyl)nicotinoyl chloride. Proceed immediately to the next step.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Expert Rationale: Triethylamine acts as a base to neutralize the HCl gas generated during the acylation reaction, driving the reaction to completion and preventing the formation of amine hydrochloride salts.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Stir the reaction at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Expert Rationale: The acid wash removes excess triethylamine and unreacted benzylamine. The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-benzyl-5-(2-chlorophenyl)nicotinamide.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), as demonstrated in related syntheses.[5]
-
Section 2: Proposed Mechanism of Action (MoA)
The primary fungicidal mechanism for many nicotinamide derivatives, including the commercial fungicide boscalid, is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain (ETC).[3][6] This is the most probable mechanism for this compound derivatives.
Mechanism Explained: SDH catalyzes the oxidation of succinate to fumarate, a critical step in both the Krebs cycle and the ETC. By binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme, these inhibitor molecules physically block the transfer of electrons from succinate to ubiquinone. This disruption halts ATP production, leading to a rapid depletion of cellular energy and the accumulation of reactive oxygen species (ROS), ultimately causing fungal cell death.[6]
Caption: Inhibition of Complex II (SDH) in the mitochondrial ETC.
While SDH inhibition is the primary hypothesis, some nicotinamide derivatives have also been shown to disrupt the fungal cell wall, suggesting that multiple mechanisms may be at play.[2] Therefore, secondary assays exploring cell wall integrity could be valuable in fully characterizing the activity of novel derivatives.
Section 3: Structure-Activity Relationship (SAR) Exploration
SAR studies are crucial for optimizing a lead compound into a potent fungicide candidate. By systematically modifying the chemical structure and observing the resulting changes in fungicidal activity, researchers can identify key molecular features required for high efficacy.
Caption: Key regions for SAR modification on the core scaffold.
Hypothetical SAR Data Table
The table below illustrates how SAR data could be organized to guide optimization. EC₅₀ (half maximal effective concentration) values are used to quantify potency against a target fungus.
| Compound ID | R₁ | R₂ | Phenyl Substitution | EC₅₀ against B. cinerea (µg/mL) |
| Lead-01 | H | Benzyl | 2-Cl | 5.8 |
| SAR-02 | H | Cyclohexyl | 2-Cl | 2.1 |
| SAR-03 | H | 4-F-Benzyl | 2-Cl | 0.9 |
| SAR-04 | H | Benzyl | 2,4-diCl | 1.5 |
| SAR-05 | H | Benzyl | 4-Cl | 12.3 |
| Boscalid | - | - | 2-Cl, 4'-Cl (anilide) | 0.5 |
This is illustrative data. Actual values must be determined experimentally.
Interpretation:
-
Comparing Lead-01 and SAR-03 suggests that adding an electron-withdrawing fluorine to the benzyl group improves activity.
-
Comparing Lead-01 and SAR-05 indicates that the 2-chloro substitution on the core phenyl ring is superior to a 4-chloro substitution, highlighting its importance for target binding.
Section 4: Protocols for Fungicidal Activity Evaluation
Evaluating the fungicidal potential of newly synthesized compounds requires a tiered approach, starting with simple, high-throughput in vitro assays and progressing to more complex in vivo models.
Protocol: In Vitro Antifungal Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) or EC₅₀ of a compound against various fungal species, following standardized methods.[7][8][9]
Objective: To quantify the concentration of the test compound required to inhibit fungal growth.
Materials:
-
96-well microtiter plates
-
Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)
-
Fungal isolates (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Growth medium (e.g., Potato Dextrose Broth (PDB) or RPMI 1640)
-
Spectrophotometer or plate reader (OD at 600 nm)
-
Positive control: Commercial fungicide (e.g., Tebuconazole, Boscalid)[10]
-
Negative control: Growth medium with fungus and DMSO (solvent control)
Procedure:
-
Inoculum Preparation: Grow the fungal isolate on a solid medium (e.g., PDA) for 5-7 days. Harvest spores (for spore-forming fungi) or mycelial fragments and suspend them in sterile water. Adjust the concentration to approximately 1 x 10⁵ spores/mL or a standardized mycelial fragment suspension.
-
Plate Preparation:
-
Add 100 µL of growth medium to all wells of a 96-well plate.
-
Add 2 µL of the test compound stock solution to the first column of wells and perform a 2-fold serial dilution across the plate by transferring 100 µL from one column to the next.
-
Expert Rationale: A serial dilution creates a concentration gradient to pinpoint the inhibitory concentration. Keeping the DMSO concentration below 1% is critical to avoid solvent toxicity to the fungus.
-
Prepare wells for the positive control (e.g., Tebuconazole) and the solvent control (DMSO only) in the same manner.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well.
-
Incubation: Cover the plates and incubate at 25-28 °C for 48-72 hours, or until robust growth is observed in the solvent control wells.
-
Data Acquisition: Measure the optical density (OD) at 600 nm using a plate reader. Alternatively, MIC can be determined by visual inspection as the lowest concentration with no visible growth.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Plot the inhibition percentage against the compound concentration and use a non-linear regression model to determine the EC₅₀ value.
Protocol: In Vivo Evaluation (Detached Leaf Assay)
This assay provides a preliminary assessment of a compound's ability to protect plant tissue from fungal infection.[6]
Objective: To evaluate the protective and curative activity of a compound on a host plant leaf.
Materials:
-
Healthy, young leaves from a susceptible host plant (e.g., cucumber, tomato)
-
Test compound formulated as a sprayable solution (e.g., dissolved in acetone/water with a surfactant like Tween 20)
-
Fungal spore suspension (e.g., 1 x 10⁶ spores/mL)
-
Petri dishes lined with moist filter paper
-
Spray bottle or atomizer
Procedure:
-
Leaf Preparation: Detach healthy leaves, wash them gently with sterile water, and place them adaxial side up in the moist petri dishes.
-
Protective Treatment:
-
Spray a set of leaves evenly with the test compound formulation until runoff.
-
Spray control leaves with the solvent/surfactant solution only.
-
Allow the leaves to dry for 2-4 hours.
-
Inoculate the treated leaves by pipetting 10 µL droplets of the fungal spore suspension onto the leaf surface.
-
-
Curative Treatment:
-
Inoculate a separate set of leaves with the fungal spore suspension first.
-
Incubate for 24 hours to allow infection to establish.
-
Apply the test compound and solvent control treatments as described above.
-
-
Incubation: Seal the petri dishes and incubate them in a growth chamber with appropriate light and temperature conditions (e.g., 22 °C, 12h light/dark cycle) for 3-5 days.
-
Assessment: Evaluate the disease severity by measuring the diameter of the necrotic lesions that develop. Calculate the percent disease control relative to the solvent-treated leaves.
Section 5: Data Analysis and Safety Assessment
Data Interpretation:
-
In Vitro: A low EC₅₀ or MIC value indicates high potency. Compounds are often benchmarked against commercial standards.[11]
-
In Vivo: High percent disease control in the protective assay indicates the compound can prevent infection. Activity in the curative assay suggests the compound can halt an existing infection. Both are desirable properties.
Safety Assessment: A critical step in development is ensuring the compound is safe for non-target organisms. Preliminary safety can be assessed via cytotoxicity assays against mammalian cell lines (e.g., human liver or lung cells).[6] A compound should exhibit high antifungal activity at concentrations that are non-toxic to mammalian cells, indicating a favorable therapeutic window.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel fungicides, likely acting through the well-validated SDH inhibition mechanism. The synthetic accessibility of this class allows for extensive SAR exploration to optimize potency and spectrum of activity. By employing the systematic evaluation protocols outlined in this guide—from in vitro screening to in vivo protective assays—researchers can effectively identify and advance promising candidates. Further investigation into the precise binding mode, resistance profile, and toxicological properties will be essential for translating these chemical leads into effective and safe solutions for modern agriculture.
References
-
International Journal of Advanced Biochemistry Research. (n.d.). In vitro and In vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. Retrieved from [Link]
-
(n.d.). In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol. Retrieved from [Link]
-
(n.d.). In vivo evaluation of bio agents botanical and fungicides against Fusarium oxysporum f. sp. basilica. Retrieved from [Link]
-
ARCC Journals. (n.d.). In-vivo evaluation of different fungicides, plant extracts, bio-control agents and organics amendments for management of dry root rot of chickpea caused by Macrophomina phaseolina. Retrieved from [Link]
-
International Journal of Plant & Soil Science. (n.d.). In vitro and In-vivo Evaluation of Different Fungicides against Alternaria brassicae Causing Alternaria Blight Disease of Mustard. Retrieved from [Link]
-
ASM Journals. (n.d.). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Retrieved from [Link]
-
PMC. (n.d.). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Retrieved from [Link]
-
ACS Omega. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. Retrieved from [Link]
-
(n.d.). Design, Synthesis, and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Retrieved from [Link]
-
(n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of compounds. Retrieved from [Link]
-
(n.d.). synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Retrieved from [Link]
-
PubMed Central. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Retrieved from [Link]
-
ResearchGate. (n.d.). The structures of nicotinic acid and its derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of nicotinic acid derivative 5a. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of the target compounds. Retrieved from [Link]
-
(n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure‐activity relationship of compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors. Retrieved from [Link]
-
PMC. (n.d.). Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. Retrieved from [Link]
-
(n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from [Link]
Sources
- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]
- 6. Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biochemjournal.com [biochemjournal.com]
- 11. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to N-Acylation Reactions Involving 5-(2-Chlorophenyl)nicotinic Acid
Introduction
The synthesis of amide bonds is a cornerstone of modern organic and medicinal chemistry, with N-acylated compounds forming the structural core of countless pharmaceuticals, agrochemicals, and functional materials. Among the vast array of carboxylic acids utilized in these transformations, heteroaromatic acids such as nicotinic acid derivatives present unique challenges and opportunities. This guide provides a detailed exploration of the N-acylation of a specific, medicinally relevant building block: 5-(2-Chlorophenyl)nicotinic acid.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanisms, the rationale behind the choice of reagents, and robust protocols for successful amide bond formation. We will delve into the activation of the carboxylic acid, the selection of appropriate coupling reagents, and strategies for overcoming the potential challenges associated with this sterically hindered and electronically distinct substrate.
Understanding the Substrate: this compound
This compound is a bifunctional molecule featuring a pyridine ring, which imparts a degree of electron deficiency to the carboxylic acid, and a sterically demanding 2-chlorophenyl substituent. This substitution pattern can influence the reactivity of the carboxyl group, making the selection of an appropriate activation strategy critical for efficient amide bond formation. The presence of the heteroaromatic nitrogen also necessitates careful consideration of the reaction conditions to avoid undesirable side reactions.
The Core of the Transformation: Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under ambient conditions and requires high temperatures, which are often incompatible with complex molecules. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved through the use of coupling reagents.
Mechanism of Amide Bond Formation using Carbodiimides
A widely used class of coupling reagents is the carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a urea byproduct.[1][2]
However, the O-acylisourea intermediate can also undergo an undesired intramolecular rearrangement to form a stable N-acylurea, which is unreactive towards the amine.[2][3][4] To suppress this side reaction and also to minimize racemization when using chiral carboxylic acids, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are frequently employed.[5][6][7] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to racemization, yet still highly reactive towards the amine.[5][8]
Figure 1: General mechanism of carbodiimide-mediated amide bond formation.
Advanced Coupling Reagents for Challenging Substrates
For sterically hindered or electronically deactivated carboxylic acids like this compound, more potent coupling reagents are often required to achieve high yields and reaction rates.[9][10] These reagents are typically categorized as phosphonium or aminium/uronium salts.
| Reagent Type | Examples | Key Advantages | Potential Considerations |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, especially for hindered substrates.[11] Do not react with the amine component.[12] | BOP produces the carcinogenic byproduct HMPA; PyBOP is a safer alternative.[11][13] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Very high reactivity and rapid reaction times.[6][7][13] Low racemization potential.[7][13] | Can react with the amine if used in excess, leading to guanidinium byproducts.[6][7][12] |
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered a superior coupling reagent for difficult couplings due to its high reactivity and ability to suppress racemization.[6][7][13] This enhanced reactivity is attributed to the 7-azabenzotriazole (HOAt) moiety, which participates in the reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-acylation of this compound.
Protocol 1: General Amide Coupling using EDC and HOBt
This protocol is a standard and cost-effective method suitable for a wide range of amines.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.5 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).
-
Add the amine (1.1 equivalents) to the solution.
-
Add HOBt (1.5 equivalents) and the base (DIPEA or TEA, 3.0 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Protocol 2: High-Efficiency Coupling for Hindered Substrates using HATU
This protocol is recommended for less reactive amines or when higher yields and faster reaction times are desired.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and the base (DIPEA or 2,4,6-Collidine, 3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the layers and wash the organic phase with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired amide.
Figure 2: A generalized experimental workflow for N-acylation.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | - Incomplete reaction- Steric hindrance | - Increase reaction time or temperature (e.g., 40-50 °C).- Switch to a more powerful coupling reagent like HATU or PyBOP.[9]- Convert the carboxylic acid to the more reactive acyl chloride or acyl fluoride intermediate.[9][10] |
| Side Product Formation | - N-acylurea formation (with carbodiimides)- Reaction with the pyridine nitrogen | - Ensure the use of HOBt or HOAt as an additive with carbodiimides.[5][7]- Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. |
| Difficulty in Purification | - Water-soluble byproducts (e.g., from EDC)- Residual DMF | - Perform a thorough aqueous workup. EDC byproducts are water-soluble and can be removed by washing.[6]- For residual DMF, co-evaporate with a high-boiling solvent like toluene under reduced pressure, or perform a water/EtOAc extraction. |
Purification of Nicotinic Acid Derivatives
The purification of the final N-acylated product often involves standard techniques such as liquid-liquid extraction and column chromatography. However, the basicity of the pyridine ring in the product may require specific considerations. Washing the organic layer with a dilute aqueous acid solution should be avoided as it may protonate the pyridine nitrogen and pull the product into the aqueous layer. A simple wash with saturated sodium bicarbonate is usually sufficient to remove any unreacted carboxylic acid and acidic byproducts.[14] In some cases, recrystallization can be an effective method for obtaining highly pure material.[15][16]
Conclusion
The N-acylation of this compound is a readily achievable transformation with careful selection of coupling reagents and reaction conditions. While standard carbodiimide-based protocols can be effective, the use of more potent phosphonium or aminium/uronium reagents like HATU is recommended for achieving high yields and accommodating a broader range of amine coupling partners, particularly those that are sterically hindered or electronically deactivated. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize a diverse array of amide derivatives from this valuable building block, paving the way for further discoveries in drug development and materials science.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]
-
JoVE. (2023). Preparation of Amides. Journal of Visualized Experiments. [Link]
-
Wikipedia. (n.d.). Carbodiimide. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
ResearchGate. (n.d.). Coupling Reagents. [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 142-147. [Link]
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? [Link]
-
RSC Publishing. (2024). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. [Link]
-
Laboratory of applied organic chemistry, Bioorganic Chemistry Group. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]
-
ResearchGate. (2025). Asymmetric α-Acylation of N-Heterocycles with Carboxylic Acids by Dual Nickel/Photoredox Catalysis. [Link]
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
-
ResearchGate. (2025). N-Acylation in Combinatorial Chemistry. [Link]
- Google Patents. (n.d.).
-
PubMed. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. [Link]
- Google Patents. (n.d.). Process for the purification of nicotinic acid amide I - US4447615A.
-
ResearchGate. (n.d.). Methods for N‐acylation of less nucleophilic N‐heterocycles with carboxylic acids (derivatives). [Link]
-
NIH. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
NIH. (2020). Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines. [Link]
- Google Patents. (n.d.). Preparation of nicotinic acid amide - US2280040A.
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]
- Google Patents. (n.d.).
-
MDPI. (2025). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
-
ResearchGate. (n.d.). Nicotinic acid derivatives: Application and uses, review. [Link]
-
ACS Omega. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. [Link]
-
NIH. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]
-
RSC Publishing. (n.d.). Direct N-acylation of sulfoximines with carboxylic acids catalyzed by the B3NO2 heterocycle. [Link]
-
ResearchGate. (n.d.). NMI/MsCl‐Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relev. [Link]
-
NIH. (n.d.). Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. [Link]
-
ResearchGate. (n.d.). N-Acylation of sulfonamides with carboxylic acid anhydride in solvent... [Link]
-
ChemistryViews. (2018). N-Acylation of Oxazolidinones. [Link]
-
SciSpace. (n.d.). The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. [Link]
Sources
- 1. Video: Preparation of Amides [jove.com]
- 2. Carbodiimide - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. hepatochem.com [hepatochem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 16. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Application Notes & Protocols: A Research Guide to Evaluating 5-(2-Chlorophenyl)nicotinic Acid for Agrochemical Applications
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Abstract: This document provides a comprehensive guide for the investigation of novel nicotinic acid derivatives, using 5-(2-Chlorophenyl)nicotinic acid as a representative candidate. While specific biological data for this exact molecule is not yet prevalent in public literature, the extensive research into structurally similar nicotinic acid amides and esters has revealed significant potential across fungicidal, herbicidal, insecticidal, and plant growth regulatory applications. These notes are designed to equip researchers with the foundational knowledge and detailed experimental protocols required to systematically evaluate the agrochemical potential of this compound and other related novel chemical entities.
Introduction: The Agrochemical Potential of the Nicotinic Acid Scaffold
Nicotinic acid (niacin or vitamin B3) is a fundamental molecule in all living organisms, serving as the precursor to the essential coenzymes NAD and NADP.[1] This pyridine-based motif is not only vital for primary metabolism but has also proven to be a versatile scaffold in the development of potent agrochemicals.[1] Derivatives of nicotinic acid have been successfully commercialized as herbicides, insecticides, and fungicides, demonstrating the broad utility of this chemical class in crop protection.
The introduction of a substituted phenyl ring, such as the 2-chlorophenyl group at the 5-position of the pyridine core, offers a promising avenue for the discovery of new active ingredients with potentially novel modes of action or improved efficacy. The chlorophenyl moiety can significantly influence the molecule's steric and electronic properties, thereby altering its interaction with biological targets.
This guide will therefore focus on the practical methodologies for exploring the agrochemical potential of this compound, covering its synthesis, and screening for fungicidal, herbicidal, insecticidal, and plant growth regulatory activities.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives (e.g., esters and amides for bioassays) can be achieved through various organic chemistry routes. A common and effective method is the Suzuki coupling reaction, which allows for the formation of a carbon-carbon bond between the pyridine ring and the phenyl ring.
Protocol 2.1: Synthesis of this compound via Suzuki Coupling
This protocol outlines a general procedure. Optimization of catalysts, ligands, bases, and reaction conditions may be necessary.
Materials:
-
5-Bromonicotinic acid
-
2-Chlorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, combine 5-bromonicotinic acid (1 equivalent), 2-chlorophenylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Add the solvent mixture to the flask.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Fungicidal Activity Screening
Recent studies have highlighted that nicotinamide derivatives can act as potent fungicides by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[2][3] This mode of action disrupts fungal respiration, leading to cell death.
Diagram 3.1: Proposed Fungicidal Mode of Action
Caption: Inhibition of Succinate Dehydrogenase (SDH) by a nicotinic acid derivative.
Protocol 3.1: In Vitro Mycelial Growth Inhibition Assay
This protocol determines the direct effect of the compound on fungal growth.
Materials:
-
Pure culture of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) medium
-
This compound (and/or its derivatives)
-
Solvent (e.g., DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Autoclave the PDA medium and cool it to 45-50 °C.
-
Add the required volume of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From the margin of an actively growing fungal culture, cut a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).
-
Incubate the plates at the optimal temperature for the test fungus (e.g., 25 °C) in the dark.
-
Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC₅₀ (Effective Concentration for 50% inhibition) value through probit analysis of the dose-response data.
Table 3.1: Template for Fungicidal Activity Data
| Fungal Species | Test Compound Concentration (µg/mL) | Mycelial Growth Inhibition (%) | EC₅₀ (µg/mL) |
| Botrytis cinerea | 10 | ||
| 50 | |||
| 100 | |||
| Rhizoctonia solani | 10 | ||
| 50 | |||
| 100 |
Herbicidal Activity Screening
Derivatives of nicotinic acid have shown significant herbicidal properties.[4] The mode of action can vary, but potential targets include enzymes in amino acid synthesis pathways or pigment biosynthesis.[5]
Protocol 4.1: Pre-emergence Herbicidal Bioassay
This assay evaluates the compound's ability to prevent weed germination and emergence.
Materials:
-
Seeds of monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weeds.
-
Pots or trays filled with sterilized sandy loam soil.
-
Test compound formulated as a wettable powder or emulsifiable concentrate.
-
Laboratory sprayer.
-
Greenhouse or growth chamber with controlled light, temperature, and humidity.
Procedure:
-
Sow a pre-determined number of weed seeds (e.g., 20-30) at a uniform depth in the soil-filled pots.
-
Prepare a series of aqueous solutions of the test compound at different concentrations (e.g., corresponding to application rates of 100, 500, 1000 g a.i./ha). Include a solvent control and an untreated control.
-
Apply the solutions evenly to the soil surface using a laboratory sprayer.
-
Place the pots in a greenhouse or growth chamber (e.g., 25°C, 14h light/10h dark cycle).
-
Water the pots as needed to maintain soil moisture.
-
After 14-21 days, assess the herbicidal effect by counting the number of emerged, healthy plants and visually rating the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).
Protocol 4.2: Post-emergence Herbicidal Bioassay
This assay assesses the compound's effect on established weeds.
Procedure:
-
Sow weed seeds as in Protocol 4.1 and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Apply the test compound solutions directly to the foliage of the seedlings until runoff.
-
Return the pots to the greenhouse or growth chamber.
-
Assess the herbicidal injury 14-21 days after treatment by visual rating (0-100 scale) and by measuring the fresh weight of the surviving shoots.
-
Calculate the percentage of growth inhibition relative to the control.
Insecticidal Activity Screening
The nicotinic acid scaffold is central to the neonicotinoid class of insecticides, which act as agonists of the insect nicotinic acetylcholine receptor (nAChR), causing paralysis and death.[6]
Diagram 5.1: Insecticidal Mode of Action at the Synapse
Caption: Agonistic binding of a nicotinic acid derivative to the insect nAChR.
Protocol 5.1: Topical Application Bioassay
This method is used to determine the contact toxicity of a compound.[7]
Materials:
-
Test insects (e.g., Myzus persicae - green peach aphid, Spodoptera frugiperda - fall armyworm larvae).
-
Test compound dissolved in a volatile solvent (e.g., acetone).
-
Micro-applicator.
-
Petri dishes with a food source (e.g., leaf disc).
-
Controlled environment chamber.
Procedure:
-
Prepare serial dilutions of the test compound in acetone.
-
Immobilize the test insects (e.g., by chilling or CO₂ anesthetization).
-
Using a micro-applicator, apply a small, precise volume (e.g., 0.5-1 µL) of the test solution to the dorsal thorax of each insect.
-
Treat a control group with the solvent only.
-
Place the treated insects in petri dishes with a food source and maintain them in a controlled environment chamber.
-
Assess mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it cannot move when prodded with a fine brush.
-
Calculate the LD₅₀ (Lethal Dose for 50% of the population) using probit analysis.
Plant Growth Regulation (PGR) Assessment
Nicotinic acid itself can influence plant growth by affecting chlorophyll content and promoting germination and rooting.[7] Derivatives should be screened for these potentially beneficial effects.
Protocol 6.1: Seed Germination and Seedling Vigor Assay
Materials:
-
Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or wheat).
-
Petri dishes with filter paper.
-
Test compound dissolved in water (or a suitable solvent with a water control).
-
Growth chamber.
Procedure:
-
Prepare a range of concentrations of the test compound in distilled water.
-
Place two layers of filter paper in each petri dish and moisten them with a specific volume of the respective test solution or control.
-
Place a set number of seeds (e.g., 50) on the filter paper in each dish.
-
Seal the petri dishes with paraffin film to prevent evaporation and place them in a growth chamber under controlled conditions.
-
After 7-10 days, record the germination percentage, root length, and shoot length of the seedlings.
-
Analyze the data for statistically significant differences from the control to identify growth promotion or inhibition effects.
Table 6.1: Template for Plant Growth Regulation Data (7 Days After Treatment)
| Treatment Concentration (µM) | Germination (%) | Average Root Length (mm) | Average Shoot Length (mm) |
| 0 (Control) | |||
| 1 | |||
| 10 | |||
| 100 |
Conclusion and Future Directions
The protocols outlined in this document provide a systematic framework for the initial screening of this compound and its derivatives for a range of agrochemical applications. Positive results in any of these primary screens should be followed by more advanced studies, including:
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues to optimize activity.
-
Mode of Action studies: Utilizing biochemical assays to pinpoint the specific molecular target.
-
Spectrum of activity: Testing against a broader range of fungal pathogens, weeds, and insect pests.
-
Crop safety evaluation: Assessing for phytotoxicity on important crop species.
-
Environmental fate and toxicology studies: Investigating the compound's persistence, mobility, and effects on non-target organisms.
The nicotinic acid scaffold remains a rich source for agrochemical discovery. By applying these established methodologies, researchers can efficiently evaluate the potential of novel derivatives like this compound to become next-generation crop protection solutions.
References
- Tulasi B, Sake Manideep, Talapala Sai Kumar and Aswini R. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.
- Yu, C., Wang, Q., Min, L., Bajsa Hirschel, J.N., Hua, X., Cantrell, C.L., Duke, S., Liu, X. 2021. Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Journal of Agricultural and Food Chemistry.
-
Synthesis and insecticidal activity of some nicotinic acid derivatives - JOCPR. Available at: [Link].
- [Growth of gramineous plants treated with an antivitamin of nicotinic acid, 3-acetylpyridine]. Boll Soc Ital Biol Sper. 1956 Mar-May;32(3-5):270-4.
-
Re: How does Niacin affect plant growth? - MadSci Network. Available at: [Link].
-
Neonicotinoid pesticides act as agonists of nicotinic acetylcholine re - USGS.gov. Available at: [Link].
-
Nicotinic acid derivatives: Application and uses, review - ResearchGate. Available at: [Link].
-
Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives - PubMed. Available at: [Link].
-
A Rapid and Simple Bioassay Method for Herbicide Detection - PMC - NIH. Available at: [Link].
-
Bioassay for plant growth regulators | PDF - Slideshare. Available at: [Link].
-
Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies - CORE. Available at: [Link].
-
Herbicide Bioassay Study Guide | Analyzeseeds. Available at: [Link].
-
In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. - MDPI. Available at: [Link].
-
(PDF) Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Available at: [Link].
-
How to Conduct a Bioassay to Test for Herbicide Contamination - Leaf, Root & Fruit. Available at: [Link].
-
IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY | iFyber. Available at: [Link].
-
Bioassays for Identifying and Characterizing Plant Regulatory Peptides - PMC - NIH. Available at: [Link].
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link].
-
AgroChemical Discovery - Building the Next Generation of Insect Control Agents. Available at: [Link].
-
Bio‐assay of Plant Growth Hormones - ResearchGate. Available at: [Link].
-
Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method | Request PDF - ResearchGate. Available at: [Link].
-
Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link].
-
Plant Growth Regulators Bioassay | PDF - Scribd. Available at: [Link].
-
Yu, C., Wang, Q., Min, L., Bajsa Hirschel, J.N., Hua, X., Cantrell, C.L., Duke, S., Liu, X. 2021. Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Journal of - Publication : USDA ARS. Available at: [Link].
-
The structures of nicotinic acid and its derivatives. - ResearchGate. Available at: [Link].
-
Fungicide Theory of Use and Mode of Action. Available at: [Link].
- EP0752424A4 - NICOTINIC ACID DERIVATIVE AND HERBICIDE - Google Patents.
-
Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. Available at: [Link].
-
Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1 2 15 23 3. Available at: [Link].
-
The Eight Modes of Action | Herbicide Classification - Plant and Soil Sciences eLibrary. Available at: [Link].
-
Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. Available at: [Link].
-
Synthesis of nicotinic acid derivative 5a | Download Scientific Diagram - ResearchGate. Available at: [Link].
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. Available at: [Link].
Sources
- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Publication : USDA ARS [ars.usda.gov]
- 5. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]
- 6. entomoljournal.com [entomoljournal.com]
- 7. journals.rdagriculture.in [journals.rdagriculture.in]
Application Note: Advanced Liquid Chromatography Strategies for the Quantitative Analysis of Nicotinic Acid and Its Derivatives
Introduction: The Analytical Imperative for Nicotinic Acid
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are pivotal compounds in human health, playing essential roles in cellular metabolism and as therapeutic agents.[1][2] As a key component of the coenzymes NAD and NADP, niacin is fundamental to redox reactions vital for energy production, DNA repair, and protein, fat, and carbohydrate metabolism.[1][3] In pharmacological doses, nicotinic acid is a potent agent for managing dyslipidemia, capable of favorably altering all major lipid subfractions.[4] Its primary amide derivative, nicotinamide (niacinamide), is widely used in dietary supplements and dermatological products for its anti-inflammatory properties.[2]
The accurate and robust quantification of nicotinic acid and its metabolites, such as nicotinuric acid, and related compounds is therefore critical across various scientific disciplines. From ensuring the quality and potency of pharmaceutical formulations and fortified foods to conducting clinical and biomedical research, reliable analytical methods are indispensable.[4][5] This application note provides a comprehensive guide to the liquid chromatography (LC) methods employed for the analysis of nicotinic acid derivatives, offering both foundational principles and detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Chromatographic Landscape: Selecting the Optimal LC Approach
High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-High-Performance Liquid Chromatography (UPLC), are the cornerstone techniques for the analysis of nicotinic acid and its derivatives. The choice of the specific LC method is dictated by the analytical objective, the sample matrix, and the required sensitivity and specificity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC coupled with a UV detector is a widely adopted, robust, and cost-effective method for the routine quantification of nicotinic acid and its derivatives, particularly in pharmaceutical preparations.[3] The pyridine ring common to these compounds provides a chromophore that allows for detection at specific UV wavelengths, typically around 261 nm.[3]
Causality in Method Design: The selection of a reversed-phase stationary phase, such as a C18 column, is the standard approach. This is because nicotinic acid and its common derivatives are polar, water-soluble compounds. By using a polar mobile phase (typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile) and a non-polar stationary phase, a retention mechanism based on hydrophobicity is established. The pH of the mobile phase is a critical parameter to control the ionization state of the analytes and, consequently, their retention and peak shape. For nicotinic acid, maintaining the pH below its pKa (~4.85) will keep it in its less polar, protonated form, leading to better retention on a reversed-phase column.
HPLC with Post-Column Derivatization and Fluorescence Detection
For enhanced sensitivity and selectivity, especially in complex matrices like food, post-column derivatization followed by fluorescence detection is a powerful technique.[1][6][7] This method, approved by the European Committee for Standardization for measuring Vitamin B3 in foodstuffs, involves the conversion of nicotinic acid and nicotinamide into highly fluorescent derivatives via UV irradiation.[6][7]
Expert Insight: The in-line photochemical reaction significantly reduces matrix interference that can be problematic with direct UV detection in complex samples. The resulting fluorescent products can be detected at much lower concentrations, making this method ideal for trace analysis in nutritional and food science applications.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS stands as the gold standard for the analysis of nicotinic acid and its derivatives in biological matrices such as plasma and whole blood, offering unparalleled sensitivity and specificity.[3][4] This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. It is the method of choice for pharmacokinetic studies, therapeutic drug monitoring, and metabolic pathway investigations.[3][4][8]
Mechanistic Underpinning: The high specificity of LC-MS/MS arises from the selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.[9] This allows for the confident identification and quantification of analytes even in the presence of co-eluting matrix components. The sensitivity of LC-MS/MS can reach nanogram or even picogram levels, which is essential for detecting low concentrations of metabolites in biological fluids.[3]
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
The validation of analytical procedures is a mandatory requirement to ensure that the method is suitable for its intended purpose.[10] According to the International Council for Harmonisation (ICH) guidelines Q2(R2), the validation process encompasses the evaluation of several key parameters.[11][12][13]
Self-Validating System: A well-developed analytical method should be inherently robust and reproducible. The validation process serves as a formal verification of this. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10][11]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocols
The following protocols are presented as detailed, step-by-step methodologies that have been synthesized from established and validated methods.
Protocol 1: Reversed-Phase HPLC-UV for the Assay of Nicotinic Acid in Pharmaceutical Formulations
This protocol describes a robust and reliable method for the quantification of nicotinic acid in tablet formulations.
I. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Nicotinic Acid Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
II. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | 20mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with orthophosphoric acid) : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 262 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
III. Preparation of Solutions
-
Mobile Phase: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Nicotinic Acid Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the range of 1-20 µg/mL.
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 10 mg of nicotinic acid and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the nicotinic acid.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
IV. System Suitability
Before sample analysis, perform a system suitability test by injecting the 10 µg/mL standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%.
V. Analysis and Calculation
Inject the calibration standards to construct a calibration curve of peak area versus concentration. Then, inject the sample preparation. Calculate the concentration of nicotinic acid in the sample using the regression equation from the calibration curve.
Workflow for HPLC-UV Analysis of Nicotinic Acid
Caption: Key considerations in LC-MS/MS method development.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with column silanols; inappropriate mobile phase pH. | Use a base-deactivated column; adjust mobile phase pH to ensure consistent ionization of the analyte. |
| Low Sensitivity | Suboptimal ionization in MS; sample loss during preparation. | Optimize ESI source parameters (e.g., spray voltage, gas flow); evaluate different sample preparation techniques (e.g., SPE instead of PPT). |
| Matrix Effects (in LC-MS/MS) | Co-eluting endogenous components suppressing or enhancing ionization. | Improve chromatographic separation to resolve analytes from interfering compounds; use a stable isotope-labeled internal standard; evaluate different sample cleanup procedures. |
| Poor Reproducibility | Inconsistent sample preparation; unstable LC system. | Automate sample preparation where possible; ensure proper system equilibration and maintenance. |
Conclusion
The analysis of nicotinic acid and its derivatives is a critical task in pharmaceutical development, quality control, and clinical research. Liquid chromatography, in its various forms, provides the necessary tools for accurate and reliable quantification. A robust HPLC-UV method is well-suited for routine analysis in less complex matrices, while LC-MS/MS offers the high sensitivity and specificity required for challenging bioanalytical applications. The successful implementation of these methods relies on a thorough understanding of the underlying chromatographic principles, careful method development, and rigorous validation in accordance with established guidelines. The protocols and insights provided in this application note serve as a comprehensive resource for scientists and researchers working with these important compounds.
References
-
LCTech GmbH. NIACIN (VITAMIN B3). [Link]
-
LCGC International. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. [Link]
-
SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link]
-
ResearchGate. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. [Link]
-
Bevital. Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. [Link]
-
SIELC Technologies. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). [Link]
-
ResearchGate. Determination of Nicotinic Acid in Pharmaceutical Products. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). [Link]
-
SciSpace. Chemical determination of nicotinic acid and nicotinamide. [Link]
-
NIH. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. [Link]
-
HiMedia Laboratories. Niacin Assay Medium. [Link]
-
ResearchGate. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. [Link]
-
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Official Monographs for Part I. Nicotinic Acid. [Link]
-
MOspace. LC-MS/MS METHOD DEVELOPMENT FOR QUANTITATION OF NICOTINE IN TOENAILS AS A BIOMAKER FOR SECONDHAND SMOKE AND STANDARD LIPOPROTEIN. [Link]
-
Semantic Scholar. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]
-
IJNRD. DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. [Link]
-
Bevital. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. [Link]
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures. [Link]
-
ResearchGate. (PDF) Evaluation on the analytical method - Niacin. [Link]
-
USP. <441> NIACIN OR NIACINAMIDE ASSAY. [Link]
Sources
- 1. lctech.de [lctech.de]
- 2. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 4. bevital.no [bevital.no]
- 5. researchgate.net [researchgate.net]
- 6. pickeringlabs.com [pickeringlabs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
Improving the yield of 5-(2-Chlorophenyl)nicotinic acid synthesis
An In-Depth Guide to Optimizing the Synthesis of 5-(2-Chlorophenyl)nicotinic Acid
Technical Support Center
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically employs the Suzuki-Miyaura cross-coupling reaction. Here, we address common challenges, provide troubleshooting strategies, and offer insights grounded in mechanistic principles to help you improve your reaction yields and product purity.
Conceptual Framework: The Suzuki-Miyaura Approach
Q1: What is the general reaction scheme for synthesizing this compound?
The most prevalent and versatile method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The core strategy involves forming a new carbon-carbon bond between an aryl halide and an organoboron species.[1] For this specific target molecule, the reaction couples a 5-halo-nicotinic acid derivative (typically starting with 5-bromonicotinic acid or its ester) with 2-chlorophenylboronic acid.
The reaction requires a palladium catalyst, a phosphine ligand to stabilize the catalyst, and a base to facilitate a key step in the catalytic cycle.[2][3] The choice of starting material—the free acid or an ester derivative of 5-bromonicotinic acid—is a critical decision. Using an ester form can improve solubility in common organic solvents and prevent potential complications with the acidic proton of the carboxylic acid interfering with the basic reaction conditions. The synthesis is completed by a final hydrolysis step if an ester is used.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Part 1: Low Yield or No Reaction
Q3: My reaction yield is critically low. What are the first things I should check?
Low yield is the most common complaint and can stem from multiple sources. A systematic check is the best approach:
-
Reagent Quality, Especially the Boronic Acid : Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved. [2]Always use fresh, high-purity boronic acid or consider using more stable derivatives like boronic esters (e.g., pinacol esters) or MIDA boronates. [4][5]2. Catalyst Inactivity : The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ to Pd(0). Incomplete reduction or decomposition of the active catalyst (e.g., formation of palladium black) will halt the reaction. [6]Ensure your reaction is properly degassed, as oxygen can oxidize and deactivate the Pd(0) catalyst. [2]3. Ineffective Base/Solvent System : The choice of base and solvent is interdependent and crucial for the transmetalation step. [7][8]An inappropriate combination can lead to poor solubility of reagents or failure to form the active boronate species.
-
Insufficient Degassing : Oxygen is detrimental. It can lead to the homocoupling of boronic acids and the oxidation and precipitation of the Pd(0) catalyst into inactive palladium black. [2][6]Use robust degassing techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. [9][10]
Q4: I suspect my catalyst is the problem. How can I troubleshoot the palladium source and ligands?
Catalyst performance is central to the reaction's success.
-
Ligand Selection : The ligand stabilizes the palladium center and modulates its reactivity. For coupling with an aryl chloride (the 2-chlorophenyl group), standard ligands like PPh₃ may be insufficient. Electron-rich, bulky phosphine ligands such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃) are often required to promote the challenging oxidative addition step with aryl chlorides. [2][3][11]* Catalyst Loading : While typically 1-5 mol% is used, low reactivity might be overcome by increasing the catalyst loading. [8][10]However, this can also increase the rate of side reactions, so it's a parameter to optimize carefully.
| Catalyst System | Common Use Case & Characteristics |
| Pd(PPh₃)₄ | Classic, general-purpose Pd(0) catalyst. Works well for aryl bromides and iodides. Can be sensitive to air and heat. |
| Pd(OAc)₂ + Ligand | Air-stable Pd(II) source. Requires a ligand (e.g., SPhos, P(t-Bu)₃) for activity. Versatile and commonly used. [11] |
| PdCl₂(dppf) | Air-stable Pd(II) complex. The dppf ligand is effective for a range of couplings. A reliable starting point. [12] |
| PEPPSI™-Type Catalysts | Pre-formed Pd(II)-NHC (N-heterocyclic carbene) complexes. Highly active and robust, especially for challenging substrates like aryl chlorides. [2] |
Q5: How does the choice of base impact the reaction, and which one should I use?
The base is not just a spectator; it plays a critical role in the transmetalation step by activating the boronic acid. [7][11]
-
Mechanism of Action : The base reacts with the boronic acid to form a negatively charged boronate complex (e.g., [Ar-B(OH)₃]⁻). This complex is significantly more nucleophilic than the neutral boronic acid, enabling the transfer of the aryl group to the palladium center.
-
Common Bases :
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : These are widely used, especially in aqueous/organic solvent mixtures. [1][9]Cesium carbonate (Cs₂CO₃) is often more effective for difficult couplings due to its higher solubility and basicity.
-
Phosphates (K₃PO₄) : A strong base that is particularly effective in anhydrous organic solvents like toluene or dioxane. It is a common choice for couplings involving sterically hindered substrates or less reactive aryl chlorides. [1][10] * Hydroxides (NaOH, KOH) : Strong bases that can be effective but may promote side reactions or hydrolysis of ester functional groups if not used carefully. [7] * Fluorides (KF, CsF) : Fluoride ions can also activate boronic acids. KF is a milder option that can be useful if your substrate is sensitive to strongly basic conditions. [11] For the synthesis of this compound, starting with K₃PO₄ in a solvent like dioxane/water is a robust choice.
-
Q6: My boronic acid seems to be decomposing. What is protodeboronation and how can I prevent it?
Protodeboronation is a common side reaction where the C–B bond of the boronic acid is cleaved by a proton source (often water), replacing it with a hydrogen atom. [2]In your case, this would convert 2-chlorophenylboronic acid into chlorobenzene, which does not participate in the coupling, thereby reducing the yield.
-
Causes : This side reaction is often accelerated by high temperatures and the presence of water, especially under non-basic or weakly basic conditions. [2]Heteroaryl boronic acids are particularly prone to this, but any boronic acid can be affected. [2]* Prevention Strategies :
-
Use a Stoichiometric Excess : Use a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid to compensate for some decomposition.
-
Control Temperature : Avoid unnecessarily high reaction temperatures or prolonged reaction times.
-
Use Boronic Esters : Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA ester. These are significantly more resistant to protodeboronation. [4] 4. Use Anhydrous Conditions : If protodeboronation is severe, switching to strictly anhydrous conditions with a base like K₃PO₄ can help.
-
Part 2: Impurity & Side Product Formation
Q7: I'm observing a significant amount of biphenyl byproduct from my boronic acid. How can I minimize this homocoupling?
The formation of 2,2'-dichlorobiphenyl is a classic case of boronic acid homocoupling. This side reaction occurs when two molecules of the boronic acid couple with each other.
-
Causes : Homocoupling is primarily promoted by the presence of oxygen and Pd(II) species. [2]Oxygen can oxidize the Pd(0) catalyst to Pd(II), which then facilitates the homocoupling reaction. It can also be caused by incomplete reduction of a Pd(II) precatalyst.
-
Prevention Strategies :
-
Rigorous Degassing : This is the most critical step. Removing dissolved oxygen from your solvents and reaction mixture minimizes the oxidation of Pd(0) and subsequent homocoupling. [2][9] 2. Use a Pd(0) Source Directly : Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources that may not be fully reduced.
-
Controlled Addition of Reagents : In some cases, adding the aryl halide slowly to the mixture of catalyst, base, and boronic acid can favor the cross-coupling pathway over homocoupling.
-
Q8: My mass spec shows a byproduct corresponding to the loss of the bromine from my starting material. What causes this dehalogenation?
This side reaction is dehalogenation, where the bromine atom on the nicotinic acid derivative is replaced by a hydrogen atom.
-
Causes : Dehalogenation can occur after the oxidative addition step. The Pd(II)-aryl intermediate can react with a hydride source in the mixture. [2]Common hydride sources include amines (if used as a base), alcohols (if used as a solvent), or even trace impurities.
-
Prevention Strategies :
-
Avoid Hydride-Donating Solvents/Bases : If dehalogenation is a major issue, avoid solvents like isopropanol or bases like triethylamine, especially at high temperatures.
-
Ensure High Purity of Reagents : Use high-purity, anhydrous solvents and reagents to minimize potential sources of hydride.
-
Optimize Ligand : Sometimes, changing the ligand can alter the electronics of the palladium center and disfavor the dehalogenation pathway.
-
Part 3: Work-up and Purification
Q9: I'm having trouble purifying the final product. What are the recommended techniques for this compound?
Purification can be challenging due to the amphoteric nature of the final product (containing both a basic pyridine ring and an acidic carboxylic acid group) and the presence of structurally similar impurities.
-
Acid-Base Extraction (for the final acid) : After hydrolysis of the ester, the crude product can be purified by exploiting its pH-dependent solubility.
-
Dissolve the crude mixture in an organic solvent (like ethyl acetate).
-
Wash with a mild acidic solution (e.g., 1M HCl) to remove basic impurities.
-
Extract the desired product into an aqueous basic solution (e.g., 1M NaHCO₃ or Na₂CO₃). The nicotinic acid will form a water-soluble carboxylate salt, leaving non-acidic impurities in the organic layer.
-
Separate the aqueous layer and carefully re-acidify it with HCl to a pH of ~3-4. [13]The this compound should precipitate out as a solid.
-
Filter, wash the solid with cold water, and dry.
-
-
Recrystallization : The precipitated solid can be further purified by recrystallization. Water or an ethanol/water mixture is often a good starting point for nicotinic acid derivatives. [14][15]3. Column Chromatography : This is more suitable for the ester intermediate, which is less polar and not amphoteric. Standard silica gel chromatography can be used to separate the ester product from homocoupled byproducts and other non-polar impurities before the final hydrolysis step.
Optimized Experimental Protocol
Q10: Can you provide a detailed, step-by-step protocol for an optimized synthesis?
This protocol is a robust starting point, using an ester intermediate to enhance solubility and simplify purification.
Step 1: Suzuki-Miyaura Cross-Coupling
-
Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 5-bromonicotinate (1.0 eq), 2-chlorophenylboronic acid (1.3 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition : Add the palladium catalyst, for example, PdCl₂(dppf) (3 mol%).
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere. [10]4. Solvent Addition : Add degassed solvent. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a common and effective choice. [1][9]The total solvent volume should be sufficient to make a ~0.1 M solution with respect to the limiting reagent.
-
Reaction : Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up (Ester) :
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude methyl 5-(2-chlorophenyl)nicotinate can be purified by silica gel column chromatography.
-
Step 2: Saponification (Ester Hydrolysis)
-
Setup : Dissolve the purified ester from Step 1 in a suitable solvent like THF or methanol.
-
Hydrolysis : Add an aqueous solution of sodium hydroxide (NaOH, ~2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the hydrolysis is complete (monitor by TLC/LC-MS). [16][17]3. Purification (Acid) :
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove any non-acidic impurities. [18] * Carefully acidify the aqueous layer with 2M HCl until the pH is approximately 3. A precipitate should form.
-
Stir the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.
-
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. RSC Publishing. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Hydrolysis kinetics of the prodrug myristyl nicotinate. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nicotinic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
-
National Library of Medicine. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
-
Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US2496114A - Purification of nicotinamide.
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
-
National Library of Medicine. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
-
European Patent Office. (2019). PROCESS FOR PRODUCING NICOTINIC ACID - EP 3469913 A1. Retrieved from [Link]
-
MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
-
National Library of Medicine. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.
- Google Patents. (n.d.). CN102249994B - Preparation method of nicotinic acid.
-
Patsnap. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of Chlorinated Nicotinic Acids
Welcome to the technical support center for the purification of chlorinated nicotinic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these valuable intermediates. Here, we address common challenges with in-depth explanations and provide practical, field-proven troubleshooting protocols to enhance the purity, yield, and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
General Purity Issues
Question 1: My final chlorinated nicotinic acid product has a low purity (<95%) after synthesis. What are the likely impurities and how can I remove them?
Answer: Low purity in crude chlorinated nicotinic acid products typically stems from a combination of unreacted starting materials, reaction byproducts, and isomers.
-
Unreacted Starting Materials: Depending on your synthetic route, this could include the corresponding hydroxynicotinic acid or methyl-pyridine precursor.[1][2]
-
Reaction Byproducts: The specific byproducts are route-dependent. For instance, when using phosphorus oxychloride (POCl₃) as a chlorinating agent, you may have residual phosphorus-based impurities.[3] Hydrolysis of the starting material or product can also occur.
-
Isomers: Chlorination of the pyridine ring can sometimes lead to the formation of isomers, which can be challenging to separate due to their similar chemical properties.[3][4]
Troubleshooting Strategy:
-
Identify the Impurities: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to identify the nature and quantity of the impurities.[][6][7]
-
Initial Purification - Extraction: If your crude product is in a reaction mixture, a liquid-liquid extraction can be an effective first step. Chlorinated nicotinic acids are acidic and can be selectively extracted. For instance, you can dissolve the crude mixture in an organic solvent like dichloromethane (DCM) and wash with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic impurities. However, be cautious as some esters of nicotinic acid can be sensitive to hydrolysis under basic conditions.[8]
-
Primary Purification - Recrystallization: Recrystallization is often the most effective and scalable method for purifying chlorinated nicotinic acids. The choice of solvent is critical.
Question 2: My purified chlorinated nicotinic acid is colored (e.g., yellow or tan). What causes this discoloration and how can I obtain a colorless product?
Answer: Discoloration in nicotinic acid derivatives often arises from chromophores, which are molecules that absorb visible light. These can be trace impurities from the synthesis, such as nitro-compounds if nitric acid was used in a preceding step, or degradation products.[9]
Troubleshooting Strategy:
-
Activated Carbon Treatment: This is the most common method for removing colored impurities. Activated carbon has a high surface area and can adsorb the large, often planar, chromophoric molecules.
-
Protocol: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount (typically 1-5% w/w) of activated carbon (e.g., Darco-G 60) to the solution.[9] Stir for a few minutes and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[9]
-
-
Melting and Recrystallization: For some nicotinic acid derivatives, melting the crude product before recrystallization can destroy the yellow chromophore.[9] The cooled, light tan solid can then be recrystallized to yield a colorless product.[9]
Recrystallization Challenges
Question 3: I'm having trouble getting my chlorinated nicotinic acid to crystallize out of solution during recrystallization. What could be the problem?
Answer: Failure to crystallize can be due to several factors:
-
Solution is not supersaturated: You may have used too much solvent.
-
Presence of impurities: Some impurities can inhibit crystal formation.
-
Cooling too quickly: Rapid cooling can lead to the formation of an oil rather than crystals.
Troubleshooting Strategy:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure product to the solution to act as a template for crystallization.
-
-
Reduce Solvent Volume: If the solution is not supersaturated, carefully evaporate some of the solvent and attempt to cool again.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
-
Solvent/Anti-Solvent System: If a single solvent is not working, consider a solvent/anti-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble), and then slowly add an "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly.
Visual Workflow: Selecting a Purification Strategy
The following diagram outlines a decision-making process for selecting the appropriate purification strategy for your chlorinated nicotinic acid.
Caption: Decision tree for purification strategy selection.
Experimental Protocols
Protocol 1: Recrystallization of 6-Chloronicotinic Acid
This protocol is adapted from a patented method for purifying 6-chloronicotinic acid.[1]
-
Dissolution: In a flask, add the crude 6-chloronicotinic acid to methanol. The ratio can vary, but a starting point is approximately 1g of crude product to 4-5 mL of methanol.[2]
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves.
-
(Optional) Decolorization: If the solution is colored, add activated carbon (1-5% w/w) and stir for 5-10 minutes.
-
Hot Filtration: If activated carbon was used, perform a hot filtration through a fluted filter paper to remove the carbon. Pre-heating the funnel and receiving flask can prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol.
-
Drying: Dry the purified crystals under vacuum. A purity of >99.5% can be achieved with this method.[1]
Protocol 2: Column Chromatography for Isomer Separation
For challenging separations, such as removing isomers, column chromatography may be necessary.
-
Stationary Phase: Silica gel (60-120 mesh) is a common choice.
-
Mobile Phase: A gradient of hexane and ethyl acetate is often effective. Start with a non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your compounds.[10] The exact ratio will need to be determined by thin-layer chromatography (TLC).
-
Slurry Packing: Prepare a slurry of the silica gel in the initial mobile phase and pour it into the column. Allow it to pack evenly.
-
Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent (like DCM) and load it onto the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Tables
Table 1: Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Methanol | 64.7 | Polar Protic | Effective for 6-chloronicotinic acid.[1][2] |
| Water | 100 | Very Polar | Can be used in combination with organic solvents. |
| Acetonitrile | 81.6 | Polar Aprotic | Used in a 1:1 mixture with water for 2-chloronicotinic acid.[3][4] |
| Ethanol | 78.4 | Polar Protic | Can be a suitable alternative to methanol. |
| Dichloromethane (DCM) | 39.6 | Moderately Polar | Often used as a solvent for extractions and loading onto silica gel columns.[8] |
Table 2: Common Analytical Techniques for Purity Assessment
| Technique | Information Provided |
| HPLC | Quantitative purity, detection of impurities.[][11][12] |
| GC-MS | Purity of volatile compounds, identification of impurities by mass.[][7] |
| NMR | Structural confirmation, identification of isomers and impurities.[][7] |
| DSC | Purity determination for highly pure substances (>98%).[] |
References
- CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents.
- US4504665A - Process for producing chloronicotinic acid compounds - Google Patents.
-
How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. Available at: [Link]
-
Process for producing chloronicotinic acid compounds - European Patent Office. Available at: [Link]
- US3037987A - Purification of nicotinic acid - Google Patents.
- US4447615A - Process for the purification of nicotinic acid amide I - Google Patents.
-
Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection - PubMed. Available at: [Link]
-
Method for preparing 2-chloronicotinic acid - Eureka | Patsnap. Available at: [Link]
-
SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS - David A. Nelson, Dougl. Available at: [Link]
-
Nicotinic Acid-impurities - Pharmaffiliates. Available at: [Link]
-
Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography - PubMed. Available at: [Link]
-
(PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives - ResearchGate. Available at: [Link]
-
Determination of niacin in fresh and dry cured pork products by ion chromatography: Experimental design approach for the optimisation of nicotinic acid separation | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis, characterization of some derivationes of 3-Nicotinc acide - Neliti. Available at: [Link]
-
Approaches for the analysis of chlorinated lipids. Available at: [Link]
- US3147269A - Process for the separation of nicotinic and isonicotinic acid - Google Patents.
-
A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC - NIH. Available at: [Link]
- US2447234A - Recovery of nicotinic acid from dilute solutions - Google Patents.
-
Challenges and solutions for the downstream purification of therapeutic proteins - PMC. Available at: [Link]
-
Challenges and opportunities in the purification of recombinant tagged proteins - PMC. Available at: [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production - PubMed. Available at: [Link]
-
1Progress, applications, challenges and prospects of protein purification technology - PMC. Available at: [Link]
-
Challenges and opportunities in the purification of recombinant tagged proteins - PubMed. Available at: [Link]
Sources
- 1. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 2. 6-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. US4504665A - Process for producing chloronicotinic acid compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Approaches for the analysis of chlorinated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Nicotinic Acid Derivatization
Welcome to the technical support center for nicotinic acid derivatization. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize nicotinic acid (also known as niacin or Vitamin B3) and its derivatives in their synthetic workflows. The unique electronic properties of the pyridine ring in nicotinic acid present specific challenges, often leading to unexpected side reactions that can complicate synthesis, reduce yields, and make purification difficult.
This document provides in-depth, question-and-answer-based troubleshooting guides for the most common issues encountered in the field. We will explore the causality behind these side reactions and offer validated, actionable solutions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with nicotinic acid is messy and low-yielding. What are the most likely culprits?
A: Low yields and multiple side products in nicotinic acid amide couplings typically stem from four main issues:
-
Poor activation of the carboxylic acid: The electron-deficient nature of the pyridine ring can make the carboxyl group less nucleophilic and harder to activate than in aliphatic or other aromatic carboxylic acids.
-
Formation of an unreactive N-acylurea byproduct: This is a classic side reaction when using carbodiimide coupling reagents like EDC or DCC.[1][2][3] The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea before the amine has a chance to react.[1][2]
-
Unwanted side reactions with the solvent or base: Highly polar aprotic solvents like DMF can be difficult to remove and may interfere with workup and purification.[4] Excessively strong or hindered bases can also promote side reactions.
-
Reaction with the pyridine nitrogen: Although generally less nucleophilic than the primary/secondary amine you are coupling, the pyridine nitrogen can, under certain conditions, undergo acylation or alkylation.
Q2: What is the single most important step to improve the success of my nicotinic acid amide coupling?
A: The use of additives, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), is critical.[2][5] These additives react with the initial carbodiimide-activated intermediate (O-acylisourea) to form an active ester.[1][6] This HOBt- or HOAt-ester is more stable than the O-acylisourea, which significantly suppresses the formation of the unreactive N-acylurea byproduct and reduces the risk of racemization if you are using chiral substrates.[6][7][8]
Q3: How do I choose between different coupling reagents like EDC/HOBt, HATU, or converting to an acid chloride?
A: The choice depends on the scale, sensitivity of your substrates, and desired purity.
-
EDC/HOBt: A cost-effective and common choice for general-purpose coupling. The urea byproduct from EDC is water-soluble, simplifying purification compared to DCC.[9] It is highly recommended to always use HOBt or an equivalent additive with carbodiimides.[2]
-
HATU/HBTU: These are uronium/aminium salt-based reagents that are generally more reactive and efficient than carbodiimides, often leading to faster reactions and higher yields, especially with challenging substrates.[2][6] They are more expensive but can be worth it for difficult couplings.
-
Acid Chloride (e.g., via SOCl₂ or (COCl)₂): This method creates a highly reactive acyl chloride. It is often high-yielding but is a two-step process and the harsh conditions can be incompatible with sensitive functional groups on either the nicotinic acid derivative or the amine. This method is generally better suited for robust, large-scale syntheses.[10]
Troubleshooting Guide: Specific Side Reactions
Issue 1: Formation of N-Acylurea Byproduct
Q: I am using EDC to couple nicotinic acid with my amine, and I've isolated a major byproduct that NMR and MS suggest is an N-acylurea. Why did this happen and how can I prevent it?
A: This is a very common problem in carbodiimide-mediated couplings. The reaction proceeds through a highly reactive O-acylisourea intermediate. This intermediate is supposed to react with your amine. However, it can undergo an intramolecular rearrangement (an O-to-N acyl transfer) to form a very stable and unreactive N-acylurea.[1][2][3] This side reaction is particularly problematic if your amine is sterically hindered or has low nucleophilicity, as it may not be able to "trap" the reactive intermediate quickly enough.
Causality & Prevention Workflow
Caption: Workflow for troubleshooting N-acylurea formation.
Detailed Solutions:
-
Use Additives (Primary Solution): Always include 1.0 to 1.2 equivalents of an additive like HOBt or HOAt in your reaction.[2][5] These additives rapidly convert the O-acylisourea to a corresponding active ester, which is less susceptible to rearrangement but still highly reactive towards the amine.[1][6] This is the most effective way to prevent N-acylurea formation.
-
Control Temperature: Perform the reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Lower temperatures disfavor the intramolecular rearrangement, which often has a higher activation energy than the desired intermolecular reaction with the additive.[2]
-
Order of Addition: Pre-activate the nicotinic acid. Mix the nicotinic acid, coupling reagent (EDC), and additive (HOBt) in your solvent and stir for 15-30 minutes at 0 °C before adding the amine.[11][12] This allows the stable active ester to form before the amine is introduced.
-
Solvent Choice: Consider switching from DMF to a less polar solvent like Dichloromethane (DCM) if your starting materials are soluble. Highly polar solvents can sometimes encourage side reactions.[4]
Issue 2: Unwanted Esterification
Q: My reaction is being run in an alcohol-based solvent (or my amine has a free hydroxyl group), and I am seeing significant formation of a nicotinic ester instead of the desired amide. How can I improve selectivity?
A: Alcohols can compete with the amine as nucleophiles, attacking the activated carboxylic acid intermediate to form an ester. This is especially problematic if the alcohol is the solvent or if the amine nucleophile is weak or sterically hindered.
Troubleshooting Summary: Esterification Side Reaction
| Problem Symptom | Likely Cause | Recommended Solution |
| Nicotinic ester detected by LC-MS/NMR. | Alcohol solvent (e.g., MeOH, EtOH) is acting as a nucleophile. | Switch to a non-nucleophilic aprotic solvent like DCM, THF, or DMF. |
| Intramolecular esterification (lactonization). | The starting material contains a hydroxyl group positioned to form a stable 5- or 6-membered ring. | Protect the hydroxyl group (e.g., as a TBDMS or Benzyl ether) before the coupling reaction. |
| Low amide yield with hindered/weak amine. | The alcohol nucleophile is kinetically favored over the desired amine. | Use a more powerful coupling reagent like HATU to accelerate the rate of amide formation. Increase the concentration of the amine (if possible). |
Issue 3: Decarboxylation
Q: Upon heating my reaction mixture, I observe gas evolution and my starting material disappears, but I don't form the desired product. Could my nicotinic acid be decarboxylating?
A: Yes, decarboxylation is a known thermal degradation pathway for nicotinic acid, yielding pyridine and CO₂.[13] While nicotinic acid itself is quite stable, melting at ~237 °C, certain reaction conditions can facilitate this process at lower temperatures.[14] The electron-withdrawing nature of the pyridine ring can stabilize the negative charge that develops on the ring during the transition state of decarboxylation.
Caption: Competing pathways for nicotinic acid derivatization.
Preventative Measures:
-
Avoid High Temperatures: Do not heat reactions involving nicotinic acid derivatives unless absolutely necessary and validated by literature for your specific transformation. Most modern amide coupling reactions proceed efficiently at or below room temperature.[2]
-
Use Efficient Coupling Reagents: Employ coupling reagents like HATU or COMU that facilitate rapid amide bond formation at low temperatures (0 °C to RT), minimizing the thermal stress on the molecule.
-
pH Control: Avoid strongly acidic or basic conditions at elevated temperatures, as these can also promote decarboxylation. Maintain a pH range that is optimal for the stability of your specific derivative.[15][16]
Experimental Protocols
Protocol 1: Optimized EDC/HOBt Coupling of Nicotinic Acid
This protocol is for a standard small-scale (0.5 mmol) coupling of nicotinic acid with a generic primary amine.
Materials:
-
Nicotinic Acid (61.5 mg, 0.5 mmol, 1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) hydrate (81 mg, 0.6 mmol, 1.2 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (115 mg, 0.6 mmol, 1.2 eq)[2]
-
Amine (0.55 mmol, 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol, 2.0 eq) (Note: Use only if the amine is a hydrochloride salt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add nicotinic acid (1.0 eq) and HOBt (1.2 eq).
-
Add the anhydrous solvent (DCM or DMF, 5 mL) and stir to dissolve.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add EDC·HCl (1.2 eq) to the cooled solution and stir for 15 minutes. A cloudy appearance (formation of the active ester) is normal.
-
In a separate vial, dissolve the amine (1.1 eq) in a small amount of the reaction solvent. If the amine is an HCl salt, add DIPEA (2.0 eq) and stir for 2 minutes.
-
Slowly add the amine solution to the reaction flask at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the consumption of the limiting reagent (typically nicotinic acid) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with 5% aqueous HCl (2 x 15 mL) to remove excess base and EDC-urea, saturated aqueous NaHCO₃ (2 x 15 mL) to remove HOBt and unreacted nicotinic acid, and finally with brine (1 x 15 mL).[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: Analytical HPLC Method for Reaction Monitoring
This is a general reverse-phase HPLC method suitable for monitoring the progress of most nicotinic acid derivatization reactions.
Instrumentation:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid[17]
Gradient:
| Time (min) | % Solvent A | % Solvent B |
|---|---|---|
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 261 nm (Nicotinic acid chromophore)[18]
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 5-10 µL) of the reaction mixture in 1 mL of a 50:50 mixture of Acetonitrile/Water.
-
Vortex thoroughly.
-
Filter through a 0.45 µm syringe filter before injection.
References
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Hojo, K., Maeda, M., Taniguchi, N., Kim, Y. B., & Kawasaki, K. (1999). Effects of Amounts of Additives on Peptide Coupling Mediated by a Water-Soluble Carbodiimide in Alcohols. Journal of Peptide Research, 54(2), 162-167.
- Google Patents. US4447615A - Process for the purification of nicotinic acid amide I.
-
Wikipedia. Carbodiimide. Retrieved from [Link]
-
ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture?. Retrieved from [Link]
-
ResearchGate. Effect of pH and temperature on OiNIC activity and stability. Retrieved from [Link]
-
ResearchGate. Effect of pH and temperature on UbNic activity and stability. Retrieved from [Link]
- Google Patents. US3037987A - Purification of nicotinic acid.
-
Reddit. (2022, April 28). EDC-HOBt Amide coupling workup help. Retrieved from [Link]
-
PubMed. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Retrieved from [Link]
-
GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]
-
Reddit. (2023, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]
-
PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from [Link]
-
SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]
-
ResearchGate. (2016, April 6). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?. Retrieved from [Link]
-
SIELC Technologies. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Retrieved from [Link]
-
Sciencemadness Wiki. (2021, March 15). Niacin. Retrieved from [Link]
-
PubMed. Nicotinic acid and its derivatives: a short survey. Retrieved from [Link]
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2022, August 6). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
-
Jetir.Org. SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]
-
Restek. Acids: Derivatization for GC Analysis. Retrieved from [Link]
-
Wikipedia. Nicotinic acid. Retrieved from [Link]
-
PubMed. (2005, January 26). Unique oxidation reaction of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin: direct oxidative conversion of N-acyl-L-proline to N-acyl-L-glutamate. Retrieved from [Link]
-
YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]
-
PubMed. (2022, April 29). Derivatization of carboxylic groups prior to their LC analysis - A review. Retrieved from [Link]
-
NIH. Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Retrieved from [Link]
-
Fisher Scientific. Amide Synthesis. Retrieved from [Link]
-
Arkat USA. N-Acylation in combinatorial chemistry. Retrieved from [Link]
-
ResearchGate. (2022, August 10). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
PubChem. Nicotinic Acid | C6H5NO2 | CID 938. Retrieved from [Link]
-
SIELC Technologies. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Retrieved from [Link]
-
PubMed. Nicotinic acid side effects and toxicity: a review. Retrieved from [Link]
-
PubMed. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. Retrieved from [Link]
-
ResearchGate. (PDF) Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Niacin - Sciencemadness Wiki [sciencemadness.org]
- 14. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Optimizing Reaction Conditions for 5-(2-Chlorophenyl)nicotinic Acid Coupling
Welcome to the technical support center for the synthesis of 5-(2-Chlorophenyl)nicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling reactions involving this specific scaffold. The inherent challenges of coupling an electron-deficient pyridine ring bearing a carboxylic acid with a sterically hindered aryl chloride demand a nuanced approach to reaction optimization. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome common experimental hurdles and achieve high-yielding, reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Suzuki-Miyaura coupling of a boronic acid with this compound or its derivatives.
Problem 1: Low to No Product Formation
Q: I am not observing any significant formation of my desired biaryl product. What are the likely causes and how can I troubleshoot this?
A: The absence of product formation in a Suzuki-Miyaura coupling can stem from several factors, primarily related to catalyst activity and the stability of your starting materials.
-
Catalyst Inactivity: The Pd(0) species is the active catalyst, and its generation and stability are paramount.[1]
-
Inadequate Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) form, is sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.
-
Poor Quality Palladium Source: Use a reliable source of palladium. For Pd(II) precatalysts like Pd(OAc)₂, in-situ reduction to Pd(0) is required. If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst system.
-
Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation. Use fresh, high-quality ligands.
-
-
Starting Material Degradation:
-
Protodeboronation: Boronic acids can undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially at elevated temperatures and in the presence of certain bases.[2] To mitigate this, you can:
-
Use a milder base (e.g., K₂CO₃, Cs₂CO₃).
-
Employ a more stable boronic ester (e.g., a pinacol ester) which slowly hydrolyzes to the active boronic acid under the reaction conditions.
-
Use a minimal amount of water in the reaction mixture.
-
-
Aryl Chloride Inertness: The C-Cl bond is notoriously less reactive than C-Br or C-I bonds in oxidative addition.[1][3] To overcome this:
-
Select a suitable ligand. Electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition of aryl chlorides.[1][4][5]
-
Increase the reaction temperature, but be mindful of potential starting material decomposition.
-
-
-
Suboptimal Reaction Parameters:
-
Base Selection: The choice of base is critical. For substrates with acidic protons like the carboxylic acid on the nicotinic ring, a weaker base might be necessary to avoid unwanted side reactions. However, the base is also required to activate the boronic acid for transmetalation.[6] A careful screening of bases is often required.
-
Solvent Choice: The solvent system must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and an aqueous base solution is common. The ratio of organic solvent to water can significantly impact the reaction rate and yield.
-
A logical first step in troubleshooting is to systematically screen these parameters.
Caption: Initial troubleshooting workflow for low product yield.
Problem 2: Significant Homocoupling of the Boronic Acid
Q: I am observing a significant amount of the boronic acid homocoupling product (Ar-Ar) in my reaction mixture. How can I suppress this side reaction?
A: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or an inappropriate catalyst/ligand combination.
-
Oxygen Contamination: Rigorous degassing of your solvents and maintaining a strict inert atmosphere is the most critical step to minimize homocoupling.
-
Ligand Choice: Bulky ligands can often suppress homocoupling by sterically hindering the approach of two boronic acid molecules to the palladium center.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Stoichiometry: Using a slight excess of the aryl halide can sometimes favor the cross-coupling pathway.
Problem 3: Dehalogenation of this compound
Q: My starting material, this compound, is being converted to 5-phenylnicotinic acid (dehalogenated product). What is causing this and how can I prevent it?
A: Dehalogenation is a reductive process that competes with the desired coupling.
-
Hydride Source: The source of the hydride for dehalogenation can be the solvent (e.g., alcohols), the base, or even impurities in the reagents. Using anhydrous solvents and high-purity reagents is important.
-
Catalyst System: A highly active catalyst system, while necessary for activating the C-Cl bond, can sometimes favor dehalogenation. If dehalogenation is a major issue, screening different ligands or using a less active palladium source might be beneficial.
-
Base Choice: Certain bases are more prone to promoting dehalogenation. Screening different inorganic bases (e.g., K₃PO₄, CsF) may help identify a more suitable option.
Problem 4: Difficulty in Purifying the Biaryl Carboxylic Acid Product
Q: I am having trouble separating my 5-(Aryl)nicotinic acid product from the unreacted boronic acid and other byproducts. What purification strategies can I employ?
A: The purification of biaryl carboxylic acids can be challenging due to their similar polarities to the starting materials and boronic acid byproducts.
-
Acid-Base Extraction: While a simple base wash is complicated by the acidic nature of the product, a carefully controlled pH adjustment during the workup can sometimes help.
-
Esterification: A common and effective strategy is to convert the crude product mixture to the corresponding methyl or ethyl esters. The esters are generally less polar and more amenable to purification by silica gel chromatography. After purification, the ester can be easily hydrolyzed back to the carboxylic acid.
-
Chromatography with Additives: If direct chromatography of the acid is necessary, adding a small amount of acetic or formic acid to the mobile phase can help to suppress tailing and improve separation on silica gel.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification method.
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed cross-coupling reaction is most suitable for this transformation?
A1: The Suzuki-Miyaura coupling is generally the most robust and widely used method for this type of biaryl synthesis. Its tolerance for a wide range of functional groups, including carboxylic acids, and the commercial availability of a vast library of boronic acids make it the preferred choice. While other reactions like the Stille or Negishi coupling could also be employed, the toxicity of organotin reagents and the moisture sensitivity of organozinc reagents make them less practical for many applications.
Q2: What is the general catalytic cycle for the Suzuki-Miyaura reaction?
A2: The catalytic cycle consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.[3][6][7]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the chloride.[6][7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.[1][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Q3: What are the key parameters to consider when setting up the reaction?
A3: The following table summarizes the crucial parameters for optimizing the Suzuki coupling of this compound.
| Parameter | Key Considerations | Recommended Starting Points |
| Palladium Source | Pre-catalyst stability and ease of activation. | Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald precatalyst (e.g., SPhos-Pd-G3). |
| Ligand | Must be electron-rich and bulky enough to promote oxidative addition of the C-Cl bond and subsequent reductive elimination. | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[4][5][8] |
| Base | Must be strong enough to facilitate transmetalation but not so strong as to cause significant protodeboronation or side reactions with the carboxylic acid. | K₂CO₃, K₃PO₄, Cs₂CO₃, or CsF.[9] |
| Solvent | A mixture that can solubilize both the organic and inorganic components. | Dioxane/H₂O, THF/H₂O, or Toluene/H₂O (typically in a 4:1 to 10:1 ratio). |
| Temperature | High enough to overcome the activation barrier for C-Cl bond cleavage but not so high as to cause decomposition. | 80-120 °C. |
| Stoichiometry | The ratio of boronic acid to aryl chloride can influence the reaction outcome. | 1.1 to 1.5 equivalents of the boronic acid are typically used. |
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring reaction progress.[10] Small aliquots of the reaction mixture can be taken at regular intervals, worked up, and analyzed to determine the consumption of starting materials and the formation of the product. For more detailed kinetic analysis, in-situ monitoring techniques like NMR spectroscopy can be employed.[11][12]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of an arylboronic acid with this compound. Note: This is a representative protocol and may require optimization for your specific boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, add Pd₂(dba)₃ and SPhos.
-
Evacuate and backfill the Schlenk flask with Argon three times.
-
Add the Pd₂(dba)₃ and SPhos mixture to the Schlenk flask under a positive flow of Argon.
-
Add degassed 1,4-dioxane and degassed water (e.g., a 5:1 mixture) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by the most appropriate method (esterification followed by chromatography, or direct purification).
References
-
Sato, Y., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available at: [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). Available at: [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. Available at: [Link]
-
SUZUKI REACTION MONITORING. Advion. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
- Denmark, S. E., & Smith, R. C. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 132(4), 1243–1245.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
- Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418–12421.
-
Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate. Available at: [Link]
-
Role of a base in Suzuki-Miyaura reaction. ResearchGate. Available at: [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ChemRxiv. Available at: [Link]
-
The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid. ResearchGate. Available at: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. Available at: [Link]
-
Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. ResearchGate. Available at: [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Trouble isolating my Suzuki coupling biaryl acid product. Reddit. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. Available at: [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Suzuki–Miyaura coupling of arylboronic acids to gold(iii). National Institutes of Health. Available at: [Link]
-
Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
- Preparation method of 2-chloronicotinic acid. Google Patents.
-
Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. PubMed. Available at: [Link]
-
Synthesis of nicotinic acid derivative 5a. ResearchGate. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. shoko-sc.co.jp [shoko-sc.co.jp]
- 11. vapourtec.com [vapourtec.com]
- 12. azom.com [azom.com]
Technical Support Center: Purification of Crude 5-(2-Chlorophenyl)nicotinic Acid
Welcome to the technical support center for the purification of 5-(2-Chlorophenyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this intermediate in high purity. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to common purification problems, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific, observable issues you might face after the initial synthesis and isolation of this compound.
Q1: My isolated product is an off-white, yellow, or brownish solid. How can I remove the color?
Root Cause Analysis: Color in the crude product typically originates from high-molecular-weight, conjugated byproducts formed during synthesis or from the degradation of reagents. These impurities are often present in trace amounts but can be highly chromophoric.
Solution: Recrystallization with Activated Carbon The most effective method for removing colored impurities is recrystallization with a charcoal treatment. Activated carbon possesses a high surface area with pores that readily adsorb large, flat, conjugated molecules, effectively sequestering them from the solution.
Experimental Protocol: Decolorizing Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is highly soluble when hot and poorly soluble when cold. Based on solubility data for related nicotinic acids, suitable starting points include ethanol, isopropanol, or an ethanol/water mixture.[1][2]
-
Dissolution: In a flask, add the minimum amount of boiling solvent to the crude, colored product to achieve complete dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. This prevents flash boiling when the carbon is added.
-
Charcoal Addition: Add a small amount of activated carbon (typically 1-2% w/w relative to your crude product) to the hot solution.
-
Heating & Filtration: Gently swirl and bring the mixture back to a boil for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon. The goal is to keep the solution hot to prevent premature crystallization of the product.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Expert Insight: The key to a successful hot filtration is speed and maintaining temperature. Use a pre-heated funnel and filter flask to prevent the product from crashing out on the filter paper, which would significantly lower your yield. A patent for purifying nicotinic acid highlights a similar process of melting the crude acid before recrystallization with a decolorizing agent to break down chromophores.[3]
Q2: HPLC analysis shows low purity (<95%) with identifiable starting materials or other polar impurities. What is the best purification strategy?
Root Cause Analysis: The presence of polar impurities, such as unreacted starting materials (e.g., boronic acids, halo-pyridines) or over-oxidized byproducts (e.g., dicarboxylic acids), indicates either an incomplete reaction or side reactions.[4] These impurities often have different acidity (pKa) values than the target compound.
Solution: pH-Mediated Aqueous Extraction An acid-base extraction is a highly effective and scalable method to separate acidic compounds from neutral or basic impurities. The carboxylic acid group of your target molecule allows it to be selectively deprotonated and moved into an aqueous phase.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The this compound will deprotonate to form its sodium salt, which is soluble in the aqueous layer. Neutral impurities will remain in the organic layer.
-
Aqueous Wash: Separate the aqueous layer and wash it once with fresh organic solvent (EtOAc or DCM) to remove any remaining non-polar impurities.
-
Acidification: Cool the basic aqueous layer in an ice bath and slowly add 1 M hydrochloric acid (HCl) with stirring. The pure this compound will precipitate out as a solid as the pH becomes acidic (target pH ~3-4).[5]
-
Isolation: Collect the white precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.
Purification Strategy Decision Workflow
The following flowchart can help you decide on the best initial purification strategy based on the observed problem.
Caption: Decision workflow for selecting a primary purification method.
Q3: Acid-base extraction and recrystallization failed to remove a key impurity. What is the next step?
Root Cause Analysis: If an impurity persists after extraction and recrystallization, it likely has very similar polarity and acidity to your target compound. This is common with isomeric impurities or byproducts with similar functional groups.
Solution: Preparative Column Chromatography Chromatography on a silica gel stationary phase is the definitive method for separating compounds with subtle differences in polarity.
Experimental Protocol: Silica Gel Chromatography
-
Solvent System Selection: Using thin-layer chromatography (TLC), identify a mobile phase that provides good separation between your product and the impurity. A good target is an Rf value of ~0.3 for the product. Start with a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).
-
Pro-Tip: Add a small amount of acetic acid (0.5-1%) to the mobile phase. This keeps your carboxylic acid product protonated, preventing it from streaking on the acidic silica gel and resulting in sharper peaks and better separation.
-
-
Column Packing: Pack a glass column with silica gel using your chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Frequently Asked Questions (FAQs)
Q: What are the typical analytical methods to assess the purity of this compound?
A: A combination of techniques is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural impurities.
-
Melting Point (mp): A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
| Table 1: Typical HPLC Conditions for Analysis | |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic or Acetic Acid |
| Gradient | 10% to 95% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 260 nm[8] |
| Column Temp. | 25-30 °C |
Q: What safety precautions should be taken when handling this compound and associated solvents?
A: Always consult the Safety Data Sheet (SDS) before starting work.[9][10] General precautions include:
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.[11]
-
Ventilation: Handle the solid compound and all organic solvents in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Spill & Disposal: Keep appropriate spill kits nearby. Dispose of all chemical waste in accordance with your institution's hazardous waste guidelines.[10]
Q: How do I choose the best recrystallization solvent?
A: The ideal solvent should exhibit a steep solubility curve for your compound. It should dissolve the compound completely at its boiling point but very poorly at low temperatures (0-5 °C). Additionally, the impurities should either be completely insoluble or highly soluble in the solvent at all temperatures.
| Table 2: Solvent Selection Guide for Nicotinic Acid Derivatives | | | :--- | :--- | :--- | :--- | | Solvent | Boiling Point (°C) | General Suitability | Comments | | Water | 100 | Good (often with co-solvent) | Nicotinic acids have moderate hot water solubility.[12] Good for removing non-polar impurities. | | Ethanol | 78 | Excellent | Often provides good solubility differential. Can be mixed with water to fine-tune polarity.[1][2] | | Isopropanol | 82 | Excellent | Similar to ethanol, slightly less polar. | | Acetonitrile | 82 | Moderate | Lower solubility for nicotinic acids compared to alcohols.[2] | | Ethyl Acetate | 77 | Poor | Generally a poor choice for recrystallization of this class but excellent for extraction and chromatography. | | Dimethyl Sulfoxide (DMSO) | 189 | Not Recommended | High solubility at room temperature makes it difficult to crystallize from.[2] |
Recrystallization Workflow Diagram
Caption: Step-by-step workflow for a standard recrystallization.
References
-
SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Available at: [Link]
- Google Patents.Purification of nicotinic acid - US3037987A.
- Google Patents.Purification of nicotinamide - US2496114A.
- Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids.
-
ResearchGate. (2025, August 5). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Available at: [Link]
- Gonçalves, F. A., & da Piedade, M. E. (2008). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
- Google Patents.Process for the purification of nicotinic acid amide I - US4447615A.
-
LCGC International. (2013, June 1). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Available at: [Link]
-
PubChem. Nicotinic Acid. Available at: [Link]
-
ResearchGate. The chemical structures of nicotinic acid and its official impurities. Available at: [Link]
- Google Patents.Preparation method of high-purity 5-methyl-nicotinic acid - CN106699650A.
-
ResearchGate. (2018, August 23). Sources of impurities - Investigation.... Available at: [Link]
-
Pharmaffiliates. Nicotinic Acid-impurities. Available at: [Link]
-
PMC - NIH. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available at: [Link]
- Google Patents.Process for producing chloronicotinic acid compounds - US4504665A.
- Google Patents.Process for preparing nicotinic acid - CN1141288A.
- Google Patents.Process for the separation of nicotinic and isonicotinic acid - US3147269A.
Sources
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. researchgate.net [researchgate.net]
- 3. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1141288A - Process for preparing nicotinic acid - Google Patents [patents.google.com]
- 6. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. download.basf.com [download.basf.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
Technical Support Center: HPLC Purity Method for 5-(2-Chlorophenyl)nicotinic acid
As a Senior Application Scientist, this guide provides a comprehensive technical support center for developing a robust HPLC purity method for 5-(2-Chlorophenyl)nicotinic acid. The content is structured to address common challenges from initial setup to advanced troubleshooting, ensuring scientific integrity and adherence to regulatory expectations.
This guide is designed for researchers, analytical scientists, and drug development professionals. It offers a structured approach to developing and troubleshooting a reversed-phase HPLC method for assessing the purity of this compound, an acidic active pharmaceutical ingredient (API).
Getting Started: Recommended Initial HPLC Conditions
Developing a new HPLC method requires a logical starting point. For an acidic molecule like this compound, the primary goal is to suppress the ionization of the carboxylic acid group to achieve good peak shape and stable retention.
Q: What are the recommended starting parameters for an HPLC method to test the purity of this compound?
A: A reversed-phase HPLC setup is the most appropriate starting point. The initial conditions provided in the table below are designed to achieve good retention and peak symmetry for the main analyte while providing a basis for separating potential impurities.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| HPLC Column | C18, 4.6 x 150 mm, 3.5 µm | The C18 phase provides general-purpose hydrophobicity suitable for retaining the analyte. A high-purity, end-capped silica column is crucial to minimize secondary interactions with residual silanols, which can cause peak tailing for acidic compounds.[1][2] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) | Critical Parameter: A low pH is essential to keep the carboxylic acid group of the analyte protonated (unionized).[3][4] This enhances retention and dramatically improves peak shape.[5] Formic acid is volatile and LC-MS compatible, while a phosphate buffer offers higher buffering capacity. |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile typically provides good peak shapes and lower backpressure compared to methanol.[6] |
| Gradient Program | Start with a scouting gradient: 5% to 95% B over 20 minutes | A scouting gradient is an efficient way to determine the approximate elution conditions for the main peak and any impurities, which can then be optimized into a more focused gradient or an isocratic method.[6] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak efficiency. |
| Detection (UV) | 265 nm | Nicotinic acid and its derivatives typically exhibit strong UV absorbance around this wavelength. A full UV scan of the analyte is recommended to determine the optimal wavelength. |
| Injection Volume | 5 µL | A small injection volume minimizes the potential for column overload and peak distortion. The sample should be dissolved in the mobile phase or a weaker solvent. |
| System Suitability | USP Tailing Factor < 1.5; Plate Count (N) > 2000 | These initial checks, based on USP <621>, verify that the chromatographic system is performing adequately before proceeding with method optimization.[7][8] |
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding method development for this specific analyte.
Q1: Why is controlling the mobile phase pH so critical for this analysis?
A1: The analyte, this compound, possesses a carboxylic acid functional group, making it an ionizable compound. The pH of the mobile phase directly controls the ionization state of this group.[5]
-
At low pH (e.g., pH < 3.5): The carboxylic acid is primarily in its neutral, protonated form (-COOH). This form is less polar and interacts more strongly with the non-polar C18 stationary phase, leading to longer, more stable retention and symmetrical peak shapes.[2][4]
-
At pH near its pKa: The analyte will exist as a mixture of ionized (-COO⁻) and unionized (-COOH) forms. This dual state in the column leads to severe peak broadening or splitting, making the method unreliable.[9][10]
-
At high pH (e.g., pH > 6): The analyte will be fully ionized (-COO⁻), making it very polar. It will have little to no retention on a C18 column and elute at or near the void volume.
Therefore, maintaining a consistent and low mobile phase pH is the single most important factor for a robust and reproducible method.[3]
Q2: Should I use Acetonitrile or Methanol as the organic modifier?
A2: Both are viable options, but Acetonitrile is recommended as the starting point. Acetonitrile often provides different selectivity for impurities compared to methanol, which can be exploited during method development.[6] It also generates lower backpressure. If you face challenges in separating a critical impurity pair with acetonitrile, switching to or creating a ternary mixture with methanol is a powerful tool to alter selectivity.
Q3: How do I prepare the sample for injection?
A3: The ideal sample solvent is the mobile phase itself. However, if solubility is an issue, use a solvent composition that is weaker (i.e., has less organic content) than the initial mobile phase conditions. Injecting the sample in a much stronger solvent can cause peak distortion and splitting. A common practice is to dissolve the sample in a 50:50 mixture of water and acetonitrile, ensuring the final concentration is within the linear range of the detector.
Q4: What are the potential impurities I should be looking for?
A4: Impurities in an API can originate from starting materials, by-products of the synthesis, or degradation. For this compound, potential impurities could include precursors used in the synthesis, isomers, or related substances like isonicotinic acid derivatives.[11][12][13] A well-developed purity method must be able to separate the main peak from all known impurities and any potential degradation products, a capability confirmed during method validation.[14]
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format, providing potential causes and systematic solutions.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My main analyte peak is tailing (asymmetry factor > 1.5). What is the cause and how do I fix it?
A: Peak tailing for an acidic compound is a classic HPLC problem. The most likely causes involve unwanted secondary interactions or issues with the mobile phase.[1]
dot
Caption: Systematic workflow for diagnosing and resolving peak tailing.
Detailed Solutions:
-
Verify Mobile Phase pH (Most Common Cause): The mobile phase pH must be sufficiently low to suppress the ionization of the analyte's carboxylic acid group.[4][9]
-
Solution: Ensure the pH of the aqueous portion of your mobile phase is between 2.5 and 3.0. Use a calibrated pH meter. If the problem persists, try lowering the pH in 0.2-unit increments.[3]
-
-
Secondary Silanol Interactions: Residual silanol groups on the silica surface of the column packing can have a secondary, ion-exchange-like interaction with acidic analytes, causing tailing.[10]
-
Solution: Use a modern, high-purity, end-capped C18 column. These columns have minimal accessible silanols. If you are using an older column, it may need to be replaced.[1] Adding a small amount of a competing acid (e.g., increasing formic acid to 0.2%) to the mobile phase can also help saturate these active sites.[15]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a "shark-fin" or fronting peak shape, though tailing can also occur.
-
Solution: Prepare a dilution series of your sample (e.g., 50%, 25%, 10% of the original concentration) and inject them. If the peak shape improves significantly at lower concentrations, you are overloading the column. Reduce the sample concentration or the injection volume.
-
-
Extra-Column Effects: Dead volume in the system, such as from poorly made connections or using tubing with an excessively large internal diameter between the column and detector, can cause band broadening that manifests as peak tailing.
-
Solution: Check all fittings, especially at the column inlet and outlet. Ensure tubing is cut flat and fully seated. Use low-dead-volume tubing and connectors where possible.
-
Problem 2: Unstable or Drifting Retention Times
Q: The retention time for my main peak is shifting between injections or drifting over the course of a sequence. What's wrong?
A: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase or temperature.
Step-by-Step Troubleshooting:
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase, especially when running a gradient.
-
Solution: Before the first injection, flush the column with the initial gradient conditions for at least 10-15 column volumes. Ensure the post-run equilibration time in your gradient program is sufficient (typically 5-10 column volumes).
-
-
Check Mobile Phase Preparation and Stability:
-
Inconsistent Mixing: If you are using an on-line gradient mixer, poorly degassed solvents can lead to pump proportioning errors.
-
Solution: Degas your mobile phases thoroughly using an online degasser, sonication, or helium sparging.
-
-
Buffer Evaporation: Over time, the more volatile organic component of the mobile phase can evaporate, increasing the aqueous content and leading to longer retention times.
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.
-
-
-
Verify Column Temperature Control: Fluctuations in ambient temperature can cause shifts in retention time.
-
Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).
-
-
Check for Leaks: A small, undetected leak in the system will cause a drop in pressure and an increase in retention times.
-
Solution: Inspect all fittings from the pump to the detector for any signs of leakage. Monitor the system pressure; it should be stable during an isocratic run.
-
Problem 3: Poor Resolution Between the Main Peak and an Impurity
Q: I have an impurity peak that is not fully resolved from the main this compound peak. How can I improve the separation?
A: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention (k) of the separation. The most effective approach is usually to change the selectivity.
-
Optimize the Gradient Slope: For gradient methods, a shallower gradient increases the separation between peaks.
-
Solution: Decrease the rate of change of %B around the time your peaks of interest elute. For example, if the peaks elute at 40% B, modify the gradient to go from 30% to 50% B over a longer period.
-
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and will interact with the analyte and impurities differently, altering selectivity.
-
Solution: Replace acetonitrile with methanol in your mobile phase B and re-run the scouting gradient. Often, the elution order of impurities will change, potentially resolving the co-eluting pair.
-
-
Try a Different Column Chemistry: If optimizing the mobile phase is insufficient, changing the stationary phase can provide a significant change in selectivity.
-
Solution: Switch from a C18 column to a Phenyl or Cyano phase. Phenyl columns offer alternative selectivity for aromatic compounds due to π-π interactions.
-
Method Validation Guidance
Once the method is developed and optimized, it must be validated to prove it is fit for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R2).[16][17]
Q: What key parameters must I evaluate to validate my HPLC purity method?
A: A full validation for a quantitative impurity test includes the following parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[18] This is typically demonstrated by running forced degradation samples (acid, base, peroxide, heat, light) and showing that the main peak is pure and resolved from all degradation products.
-
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range.[18]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.[16][17] For impurity testing, this should typically cover from the reporting threshold to 120% of the specification limit.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking known amounts of impurities into the sample matrix and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 units in pH, ±2°C in temperature).[19] This provides an indication of its reliability during normal usage.
All validation activities and results must be thoroughly documented in a validation protocol and report.[16]
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Source: vertexaisearch.cloud.google.com.
- <621> CHROMATOGRAPHY. Source: vertexaisearch.cloud.google.com.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Source: YouTube.
- Understanding the Latest Revisions to USP <621> | Agilent. Source: Agilent Technologies.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Source: AMSbiopharma.
- <621> Chromatography - DSDP Analytics. Source: DSDP Analytics.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency.
- Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
- <621> Chromatography - US Pharmacopeia (USP). Source: US Pharmacopeia.
- METHOD DEVELOPMENT ON HPLC - Maharana Pratap P.G. College Hardoi. Source: mppgc.in.
- Validation of Analytical Procedures Q2(R2) - ICH. Source: ICH.
- Control pH During Method Development for Better Chromatography - Agilent. Source: Agilent Technologies.
- The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. Source: news-medical.net.
- Poor HPLC Peak Shapes: Troubleshooting - LabVeda. Source: LabVeda.
- Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds - Benchchem. Source: BenchChem.
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Source: Phenomenex.
- Developing HPLC Methods - Sigma-Aldrich. Source: Sigma-Aldrich.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Source: Nacalai Tesque.
- A review on method development by hplc - SciSpace. Source: SciSpace.
- ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. Source: IntuitionLabs.
- The use of Mobile Phase pH as a Method Development Tool - Chromatography Today.
- Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Source: scirp.org.
- HPLC Method Development: From Beginner to Expert Part 2 - Agilent. Source: Agilent Technologies.
- T1. Poor peak shape - Obrnuta faza. Source: nakalai.co.jp.
- HPLC Troubleshooting Guide - Sigma-Aldrich. Source: Sigma-Aldrich.
- HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies. Source: sielc.com.
- Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of - Lund University Public
- DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY - Googleapis.com. Source: European Journal of Pharmaceutical and Medical Research.
- A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography - NIH.
- (PDF) HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria - ResearchGate.
- The chemical structures of nicotinic acid and its official impurities. - ResearchGate.
- (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate - ResearchGate.
- How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate.
- Nicotinic Acid-impurities - Pharmaffiliates.
- Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine - PMC - NIH.
Sources
- 1. labveda.com [labveda.com]
- 2. scispace.com [scispace.com]
- 3. agilent.com [agilent.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. agilent.com [agilent.com]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mpgpgcollegehardoi.in [mpgpgcollegehardoi.in]
- 16. m.youtube.com [m.youtube.com]
- 17. database.ich.org [database.ich.org]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. intuitionlabs.ai [intuitionlabs.ai]
Technical Support Center: Catalyst Selection for the Synthesis of 5-Arylnicotinic Acids
Welcome to the technical support center for the synthesis of 5-arylnicotinic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to this important synthetic transformation. Our focus is to equip you with the knowledge to make informed decisions in catalyst selection and reaction optimization, ensuring robust and reproducible outcomes.
Introduction
5-Arylnicotinic acids are a critical structural motif in a multitude of biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone method for their synthesis, offering a powerful tool for constructing the pivotal C-C bond between a nicotinic acid backbone and an aryl group.[1] The success of this reaction, however, is highly dependent on the judicious selection of the catalyst system and reaction conditions. This guide will delve into the nuances of catalyst selection, address common experimental challenges, and provide practical, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-arylnicotinic acids?
The most prevalent and versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction involves the coupling of a 5-halonicotinic acid (typically 5-bromonicotinic acid) with an arylboronic acid in the presence of a palladium catalyst and a base.[2] Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[3]
Q2: Which palladium catalyst should I choose for my Suzuki-Miyaura coupling?
The choice of palladium catalyst is critical and depends on the reactivity of your substrates. Here's a general guideline:
-
For simple, electron-rich arylboronic acids and 5-bromonicotinic acid: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable and commonly used catalyst. It is often effective without the need for additional ligands.[4]
-
For more challenging couplings, such as with electron-deficient or sterically hindered arylboronic acids, or when using less reactive aryl chlorides: A combination of a palladium precursor like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a phosphine ligand is generally more effective.[5]
Q3: Why are phosphine ligands so important, and how do I select the right one?
Phosphine ligands play a crucial role in stabilizing the palladium catalyst, promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination), and preventing catalyst decomposition (formation of palladium black).[5][6] The electronic and steric properties of the ligand significantly impact the reaction's efficiency.
-
Electron-rich and bulky ligands are generally preferred for cross-coupling reactions. They enhance the rate of oxidative addition and reductive elimination.[5]
-
Commonly used ligands for this transformation include:
-
Triphenylphosphine (PPh₃): A standard, versatile ligand.
-
Buchwald ligands (e.g., SPhos, XPhos, RuPhos): These are highly effective, sterically demanding biaryl phosphine ligands that can facilitate challenging couplings, even with aryl chlorides.[4]
-
N-heterocyclic carbenes (NHCs): These have emerged as powerful alternatives to phosphine ligands, offering high stability and catalytic activity.[5]
-
Q4: What is the role of the base in the Suzuki-Miyaura reaction?
The base is essential for the activation of the organoboron species, making it more nucleophilic and facilitating the transmetalation step in the catalytic cycle.[7][8] The choice of base can influence the reaction rate and yield.
-
Common bases include:
-
Potassium carbonate (K₂CO₃)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium phosphate (K₃PO₄) [1]
-
-
The strength of the base should be considered, as overly strong bases can lead to side reactions. For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[7]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired 5-Arylnicotinic Acid
-
Potential Cause: Inactive catalyst.
-
Troubleshooting Steps:
-
Ensure an inert atmosphere: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.[1]
-
Use a fresh catalyst: Palladium catalysts can degrade over time. Use a fresh batch of catalyst or a reliable precatalyst.
-
Consider a more active catalyst system: If using a simple catalyst like Pd(PPh₃)₄, switch to a more robust system, such as Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand like SPhos or XPhos.[4]
-
-
-
Potential Cause: Suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Increase the temperature: The reaction may require more thermal energy to proceed. Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition.[9]
-
Screen different bases: The choice of base can be critical. If using a weaker base like K₂CO₃, try a stronger one like K₃PO₄ or Cs₂CO₃.[1]
-
Vary the solvent: Solvents like dioxane, toluene, or DME are commonly used.[4] A change in solvent can sometimes dramatically improve the yield.
-
-
Issue 2: Formation of Significant Side Products
-
Potential Cause: Homocoupling of the arylboronic acid.
-
Explanation: This side reaction forms a biaryl product from the coupling of two arylboronic acid molecules.[6]
-
Troubleshooting Steps:
-
Ensure a strictly inert atmosphere: Oxygen can promote homocoupling.
-
Use a slight excess of the boronic acid: A common practice is to use 1.1-1.5 equivalents of the boronic acid relative to the 5-halonicotinic acid.[1]
-
Control the reaction temperature: Lowering the temperature may suppress this side reaction.
-
-
-
Potential Cause: Protodeboronation (cleavage of the C-B bond).
-
Explanation: The arylboronic acid can react with protons in the reaction mixture, leading to the formation of an arene byproduct.[6]
-
Troubleshooting Steps:
-
Use anhydrous solvents: Water can be a source of protons.
-
Choose the appropriate base: A stronger, less nucleophilic base may be beneficial.
-
-
-
Potential Cause: Dehalogenation of the 5-halonicotinic acid.
-
Explanation: The starting material can lose its halogen atom, resulting in the formation of nicotinic acid.[6]
-
Troubleshooting Steps:
-
Use a well-defined catalyst system: This can sometimes be an issue with less stable catalyst systems.
-
Optimize the reaction time: Prolonged reaction times at high temperatures can sometimes lead to this side reaction.
-
-
Issue 3: Difficulty in Product Purification
-
Potential Cause: Co-elution with starting materials or byproducts.
-
Troubleshooting Steps:
-
Optimize chromatography conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.
-
Acid-base extraction: The carboxylic acid functionality of the product allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ or NaOH). The aqueous layer, containing the deprotonated product, can then be washed with an organic solvent to remove neutral impurities. Acidification of the aqueous layer will precipitate the purified 5-arylnicotinic acid.[10]
-
-
-
Potential Cause: Residual palladium catalyst in the final product.
-
Troubleshooting Steps:
-
Filtration through Celite® or silica gel: After the reaction, filtering the mixture through a pad of Celite® or silica gel can help remove precipitated palladium.
-
Charcoal treatment: Activated carbon can be used to adsorb residual palladium.[11]
-
-
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the synthesis of 5-arylnicotinic acids and may require optimization for specific substrates.[4]
Materials:
-
5-Bromonicotinic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water mixture)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 5-bromonicotinic acid, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and an organic solvent like ethyl acetate.
-
Separate the aqueous layer and wash the organic layer with brine.
-
Acidify the aqueous layer with HCl to a pH of ~4-5 to precipitate the product.[1]
-
Collect the solid product by filtration.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Catalyst Systems for the Synthesis of 5-Phenylnicotinic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85 | [4] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 8 | 92 | [4] |
| Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Dioxane | 100 | 6 | 95 | [4] |
Note: The data presented is a representative summary and actual results may vary depending on the specific reaction conditions and substrate purity.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in synthesis.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Preventing degradation of 5-(2-Chlorophenyl)nicotinic acid during storage
Welcome to the Technical Support Center for 5-(2-Chlorophenyl)nicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the proper storage and handling of this compound, ensuring its integrity throughout your experiments.
Introduction
As a Senior Application Scientist, I understand the critical importance of maintaining the stability and purity of research compounds. This compound is a valuable building block in pharmaceutical research, and its degradation can lead to inconsistent experimental results, loss of biological activity, and the formation of unwanted impurities. This guide provides a comprehensive overview of the factors that can affect the stability of this compound and offers practical solutions to mitigate degradation.
The information presented here is a synthesis of established principles of chemical stability, data from related compounds such as nicotinic acid, and an understanding of the reactivity of the functional groups present in the this compound molecule. While specific degradation studies on this exact molecule are not extensively published, the principles outlined below provide a robust framework for its proper handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment. A tightly sealed container is crucial to prevent moisture and air exposure. Based on vendor recommendations for this and structurally similar compounds, the following conditions are advised:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential thermal degradation reactions. While some suppliers suggest room temperature storage, refrigeration provides an extra margin of safety against thermal stress. |
| Humidity | Low humidity (desiccated environment) | Minimizes the risk of hydrolysis of the carboxylic acid group and potential degradation facilitated by moisture. |
| Light | Protected from light (amber vials or stored in the dark) | The aromatic rings in the molecule may be susceptible to photodegradation upon exposure to UV or visible light. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | While not always necessary for short-term storage, an inert atmosphere can prevent long-term oxidative degradation. |
Q2: How long can I expect this compound to be stable under these recommended conditions?
Q3: My laboratory does not have inert atmosphere storage. Is this a major issue?
For routine, short-term storage of the solid compound, storage in a tightly sealed container in a desiccator is generally sufficient to prevent significant degradation from atmospheric oxygen and moisture. However, for long-term storage or for highly sensitive applications, storage under an inert atmosphere is the best practice to minimize the risk of oxidative degradation.
Q4: Can I store solutions of this compound? If so, how?
Storing solutions of this compound is generally not recommended for long periods due to the increased potential for degradation in the solution state. If you must store a solution, it is best to:
-
Use a suitable solvent: Aprotic solvents like DMSO or DMF are generally preferred over protic solvents like methanol or water for long-term storage, as they are less likely to participate in degradation reactions.
-
Store at low temperatures: If possible, store solutions at -20°C or -80°C.
-
Protect from light: Use amber vials or wrap the container in aluminum foil.
-
Use freshly prepared solutions: For the most reliable results, it is always best to prepare solutions fresh on the day of the experiment.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments that could be related to the degradation of this compound.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the this compound starting material.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your stored compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to that of a new, unopened batch if available.
-
Check for Degradation Products: Look for the appearance of new peaks in the chromatogram that were not present in the initial analysis.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommendations in the FAQ section. Accidental exposure to high temperatures, light, or moisture can lead to degradation.
-
Issue 2: Appearance of new, unknown peaks in my HPLC analysis.
-
Possible Cause: The new peaks are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Characterize the Impurities: If you have access to mass spectrometry (LC-MS), attempt to identify the mass of the new peaks. This can provide clues about the degradation pathway.
-
Consider Potential Degradation Pathways:
-
Hydrolysis: The carboxylic acid group is generally stable, but under harsh acidic or basic conditions, reactions involving this group could occur.
-
Oxidation: The pyridine and chlorophenyl rings could be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.
-
Photodegradation: Exposure to light could lead to a variety of reactions, including dechlorination or dimerization. The photolytic degradation of chlorobenzene can produce phenol, benzene, and chlorobiphenyls, suggesting that similar reactions could occur with the chlorophenyl moiety of your compound.
-
Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, although this typically requires significant heat.
-
-
Issue 3: Poor solubility of the compound compared to previous batches.
-
Possible Cause: The formation of less soluble degradation products or polymers.
-
Troubleshooting Steps:
-
Visual Inspection: Examine the solid material for any changes in color or texture.
-
Purity Analysis: As with other issues, an HPLC analysis can reveal the presence of impurities that may be affecting solubility.
-
Purification: If degradation is confirmed, it may be necessary to purify the material before use.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development (General Approach)
A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. While a specific validated method for this compound is not published, the following protocol outlines a general approach for developing one.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A common starting point for acidic compounds is a mixture of an aqueous buffer and an organic solvent.
-
Aqueous Phase: 0.1% Formic acid or phosphoric acid in water (pH ~2.5-3.0) to suppress the ionization of the carboxylic acid and improve peak shape.
-
Organic Phase: Acetonitrile or methanol.
-
Gradient Elution: Begin with a gradient elution to effectively separate compounds with different polarities. For example, start with 95% aqueous phase and ramp up to 95% organic phase over 20-30 minutes.
-
-
Detection: Use a UV detector. A photodiode array (PDA) detector is ideal as it can monitor multiple wavelengths and help in peak purity assessment. The aromatic nature of this compound suggests it will have strong UV absorbance, likely around 254 nm.
-
Forced Degradation Study: To validate that your method is stability-indicating, you must perform a forced degradation study. This involves intentionally degrading the compound under various stress conditions and ensuring that the degradation products are well-separated from the parent peak.
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the potential degradation pathways and to develop a robust stability-indicating analytical method.
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for several hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60-80°C for several hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for 24-48 hours. Also, heat a solution of the compound.
-
Photodegradation: Expose a solution of the compound to a photostability chamber with a light source that provides both UV and visible light, as per ICH Q1B guidelines. Also, expose the solid compound to the same light conditions.
-
-
Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by the developed HPLC method.
-
Aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation.
-
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound under various stress conditions.
Diagram 2: Workflow for Stability Testing
Caption: A general workflow for assessing the stability of this compound.
References
-
BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15. Retrieved from [Link]
- Carl ROTH. (n.d.).
Scaling up the synthesis of 5-(2-Chlorophenyl)nicotinic acid for library production
An In-Depth Technical Guide to Scaling the Synthesis of 5-(2-Chlorophenyl)nicotinic Acid for Library Production
Authored by a Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up this important scaffold for library production. We will delve into the practical aspects of the synthesis, focusing on common challenges and providing robust troubleshooting strategies to ensure a successful and efficient scale-up.
The synthesis of 5-aryl nicotinic acids is a cornerstone in medicinal chemistry, with the Suzuki-Miyaura coupling being the most utilized C-C bond-forming reaction in the pharmaceutical industry.[1] Its popularity stems from its high functional group tolerance and the wide availability of boronic acid building blocks.[1][2] However, scaling this reaction from the benchtop to library production scale introduces challenges related to reagent purity, catalyst efficiency, side-product formation, and purification. This guide provides a comprehensive framework to navigate these complexities.
Overall Synthetic Workflow
The synthesis of this compound is typically achieved in two key stages: the preparation of the necessary precursors, 5-bromonicotinic acid and 2-chlorophenylboronic acid, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Bromonicotinic Acid
A common and scalable method for producing 5-bromonicotinic acid is through the direct bromination of nicotinic acid.[3]
Materials:
-
Nicotinic Acid
-
Thionyl chloride (SOCl₂)
-
Bromine (Br₂)
-
Powdered Iron (Fe)
-
4N Sodium Hydroxide (NaOH) solution
Procedure:
-
In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, combine nicotinic acid (1.0 eq), thionyl chloride (2.4 eq), and a catalytic amount of powdered iron (e.g., 2% by weight of nicotinic acid).[3]
-
Heat the mixture to 70°C with vigorous stirring.
-
Slowly add bromine (1.9 eq) to the mixture over a period of 2 hours, maintaining the temperature.[3]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours.
-
After reflux, carefully distill off the excess bromine and thionyl chloride under reduced pressure.
-
Cool the resulting residue in an ice bath to 0°C.
-
Slowly and carefully add a pre-cooled 4N NaOH solution to the residue with stirring until the pH of the mixture reaches 3.0.[3][4] The product will precipitate.
-
Filter the crude 5-bromonicotinic acid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol or isopropanol.[4]
Protocol 2: Suzuki-Miyaura Coupling for this compound
This protocol outlines a general procedure for the cross-coupling reaction. Optimization of catalyst, ligand, base, and solvent may be required based on library scale and specific equipment.
Materials:
-
5-Bromonicotinic acid
-
2-Chlorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, 2-MeTHF)
Procedure:
-
To a degassed reaction vessel, add 5-bromonicotinic acid (1.0 eq), 2-chlorophenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the chosen solvent system (e.g., a 4:1 mixture of organic solvent to water).
-
Spurge the mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Add the palladium catalyst (0.5-5 mol%). For large-scale reactions, using a pre-catalyst like an SPhos or XPhos palladacycle can be advantageous for air stability and activity.
-
Heat the reaction mixture to 80-100°C with stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
Protocol 3: Work-up and Purification
Purification is a critical step to ensure the final compound meets the quality standards for library screening.
Procedure:
-
Filter the cooled reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the organic solvent used in the reaction.
-
Transfer the filtrate to a separatory funnel. If the product has precipitated, add water to dissolve the inorganic salts and potentially the product salt.
-
Acidify the aqueous layer with 1M HCl to a pH of ~3-4. The product, this compound, should precipitate out of the solution.
-
Filter the solid product, wash with cold water, and then a small amount of a non-polar solvent like hexane to remove organic-soluble impurities.
-
Dry the product under vacuum.
-
For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be performed.[5]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up in a question-and-answer format.
Low or No Conversion in Suzuki Coupling
Q1: My Suzuki coupling reaction has stalled or shows very low conversion. What are the likely causes and solutions?
A1: This is a frequent issue with several potential root causes:
-
Inactive Catalyst: The Pd(0) active species is sensitive to oxygen. Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere.[6] If using a Pd(II) precatalyst, its reduction to Pd(0) might be inefficient.[7][8]
-
Poor Base Selection/Solubility: The base is crucial for the transmetalation step.[9] If the base is not sufficiently soluble or strong enough, the reaction will be sluggish.
-
Solution: Potassium carbonate (K₂CO₃) is a common choice, but for more challenging couplings, a stronger base like potassium phosphate (K₃PO₄) can be more effective.[1] Ensure adequate mixing to facilitate the interaction between the solid base and the reaction medium.
-
-
Reagent Quality: Boronic acids can degrade over time, especially if not stored properly, leading to the formation of inactive boroxines.
-
Solution: Use fresh, high-purity boronic acid. If degradation is suspected, you can sometimes compensate by increasing the stoichiometry to 1.5-2.0 equivalents, though this is not ideal for atom economy.
-
-
Inappropriate Solvent: The solvent system must solubilize both the organic and inorganic reagents to a sufficient degree.
-
Solution: While dioxane/water is common, solvent systems like toluene/water or greener alternatives like 2-MeTHF/water can be effective and may offer advantages in downstream processing.[10]
-
Caption: Decision tree for troubleshooting low conversion in Suzuki coupling.
Side Reactions and Impurity Profile
Q2: I'm observing significant homocoupling of the 2-chlorophenylboronic acid. How can I minimize this side product?
A2: Homocoupling is often caused by oxygen in the reaction mixture, which can promote the oxidative dimerization of the boronic acid.
-
Solution: The most effective solution is rigorous deoxygenation of the reaction mixture and vessel before adding the palladium catalyst. Slower addition of the boronic acid or running the reaction at a slightly lower temperature can also sometimes mitigate this side reaction.
Q3: A major impurity is the debrominated starting material (nicotinic acid). What causes this and how can it be prevented?
A3: Protodebromination (replacement of bromine with hydrogen) can occur under certain conditions. This is often promoted by bases that are too strong, elevated temperatures, or certain catalyst/ligand combinations.
-
Solution:
-
Use a Milder Base: Switch from a strong base like K₃PO₄ to a milder one like K₂CO₃ or even potassium fluoride (KF).[11]
-
Lower the Temperature: If the reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can often disfavor the debromination pathway.
-
Ligand Choice: Electron-rich, bulky phosphine ligands can sometimes suppress this side reaction.
-
Purification and Scale-Up Challenges
Q4: Removing the residual palladium from my final product is difficult and inconsistent. What are the best practices for this?
A4: Residual palladium is a major concern, especially for compounds intended for biological screening.[12]
-
Solutions:
-
Filtration: Passing the reaction mixture through Celite® or silica gel is a good first step but often insufficient on its own.
-
Activated Carbon: Treatment of the product solution with activated carbon can be effective.[13]
-
Scavengers: For very low levels of palladium, using commercially available metal scavengers (e.g., thiol-functionalized silica) can be highly effective, though this adds cost.
-
Recrystallization: A well-executed recrystallization is often the most effective method for removing trace metals, as the palladium species are typically excluded from the crystal lattice.[5]
-
Q5: Upon scaling up the reaction from 1g to 100g, my yield dropped significantly. What should I investigate?
A5: Scale-up issues are often related to physical processes rather than chemical ones.
-
Solutions:
-
Mixing Efficiency: Ensure your reactor's stirring is sufficient to keep the heterogeneous mixture (especially the base) well-suspended. Inadequate mixing can create "hot spots" and lead to poor conversion and side reactions.
-
Heat Transfer: The surface-area-to-volume ratio decreases on scale-up. It may take longer to heat the reaction to the target temperature, and exothermic events can be harder to control. Use a reactor with good heat transfer capabilities and monitor the internal temperature closely.
-
Degassing: Sparging a large volume of solvent with an inert gas takes significantly longer than for a small flask. Ensure your degassing procedure is validated for the larger scale.
-
Data Summary Tables
Table 1: Recommended Suzuki Coupling Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Catalyst | Pd(dppf)Cl₂ or XPhos Pd G3 | Pd(dppf)Cl₂ is a reliable standard. XPhos systems offer higher activity and air stability, which is beneficial for scale-up.[1] |
| Catalyst Loading | 0.5 - 2.0 mol% | Higher loading may be needed for less reactive substrates but increases cost and purification burden. |
| Base | K₃PO₄ (3.0 eq) | Generally provides faster reaction rates. Use K₂CO₃ if debromination is an issue.[1] |
| Solvent | 2-MeTHF / Water (4:1) | A greener alternative to dioxane with good performance.[10] |
| Temperature | 85 - 95 °C | Balances reaction rate with minimizing side reactions like debromination. |
| Degassing | N₂ or Ar sparging for 30-60 min | Crucial for preventing catalyst deactivation and boronic acid homocoupling. |
Catalytic Cycle Visualization
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 5. US2409806A - Synthesis of nicotinic compounds - Google Patents [patents.google.com]
- 6. fiveable.me [fiveable.me]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Definitive Structural Confirmation of 5-(2-Chlorophenyl)nicotinic Acid: An X-ray Crystallography-Centric Approach
In the realm of drug development and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of innovation. For novel compounds such as 5-(2-Chlorophenyl)nicotinic acid, a derivative of the essential vitamin B3 (nicotinic acid)[1], an unambiguous structural blueprint is paramount for understanding its biological activity, physicochemical properties, and potential as a therapeutic agent or functional material.[2][3] While a suite of analytical techniques provides pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard, offering atomic-level resolution and an unparalleled degree of certainty.[4][5]
This guide provides an in-depth comparison of X-ray crystallography against other common analytical methods for the structural confirmation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and illustrate how a multi-technique approach creates a self-validating system for absolute structural integrity.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides a definitive 3D map of a molecule's atomic arrangement in the solid state.[6] The technique relies on the diffraction of an X-ray beam by the ordered array of molecules within a single crystal.[4] The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map, into which the atomic model of the molecule is fitted and refined.[6] For drug discovery, this atomic resolution is invaluable for understanding protein-ligand interactions and guiding the design of more potent compounds.[4]
The Crystallographic Workflow: A Self-Validating Protocol
The journey from a powdered sample to a refined crystal structure is a meticulous process where each step validates the next. The primary challenge, and the most crucial step, is growing a high-quality single crystal suitable for diffraction.[7][8]
Caption: Workflow for Single-Crystal X-ray Crystallography.
Experimental Protocol: X-ray Structure Determination of this compound
-
Purification & Material Preparation:
-
Objective: To ensure the sample is chemically pure, as impurities can inhibit crystallization or lead to poorly ordered crystals.[8]
-
Protocol: this compound is synthesized and purified using column chromatography or recrystallization to achieve >98% purity, confirmed by HPLC and ¹H NMR.
-
-
Crystal Growth:
-
Objective: To grow well-ordered, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) for diffraction. This is often the most challenging step.[7]
-
Causality: The choice of solvent is critical. The ideal solvent (or solvent mixture) is one in which the compound has moderate solubility, allowing for a slow transition to a supersaturated state upon evaporation, which favors the growth of a few large, well-ordered crystals over many small, imperfect ones.
-
Protocol (Slow Evaporation):
-
Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or an acetone/water mixture) in a small, clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks until crystals form.
-
-
-
Data Collection:
-
Objective: To obtain a complete set of diffraction data from the crystal.
-
Protocol:
-
A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibration and radiation damage.
-
The diffractometer rotates the crystal while exposing it to a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-ray spots.[7]
-
-
-
Structure Solution and Refinement:
-
Objective: To process the diffraction data to generate and refine a final, accurate 3D model of the molecule.
-
Protocol:
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions and space group symmetry. The intensities of all diffraction spots are measured.[6]
-
Structure Solution: Specialized software is used to solve the "phase problem" and generate an initial electron density map.
-
Model Refinement: An atomic model of this compound is built into the electron density map. The positions and thermal parameters of all non-hydrogen atoms are refined to best fit the experimental data. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final refined structure is validated for geometric sensibility and agreement with the diffraction data. The results are saved in a standard format, the Crystallographic Information File (CIF). This file can be deposited in a public repository like the Cambridge Structural Database (CSD) for community access.[9]
-
-
Orthogonal Methods for Structural Confirmation: A Comparative Analysis
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques offer complementary information, primarily about the molecule's structure in solution. A robust structural confirmation relies on the synergy between these methods.[10]
Caption: Integrated approach for structural confirmation.
Comparison of Analytical Techniques
| Parameter | Single-Crystal X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Definitive 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing.[5] | Atomic connectivity (2D structure), chemical environment of nuclei, proton-proton proximities.[10][11] | Precise molecular weight, elemental formula (HRMS), fragmentation patterns.[12] | Presence of specific functional groups (e.g., C=O, O-H, C-Cl).[13][14] |
| Sample State | Solid (single crystal) | Solution | Solid or Solution | Solid or Solution |
| Resolution | Atomic (<1 Å) | Lower than X-ray; provides average structure in solution.[11] | Provides mass-to-charge ratio. | Identifies bond vibrations. |
| Key Advantage | Unambiguous and definitive structural determination.[4] | Excellent for determining connectivity and structure in a physiologically relevant solution state.[10] | Extremely sensitive; confirms molecular formula with high accuracy. | Fast, simple, and excellent for confirming functional groups. |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow; structure is static and in the solid state.[11] | Can be ambiguous for complex isomers without 2D NMR; provides a time-averaged structure. | Cannot distinguish between isomers; provides no stereochemical information.[12] | Provides limited information on the overall molecular skeleton. |
Synthesizing the Data: A Self-Validating Conclusion
The true power of modern analytical chemistry lies in the integration of these techniques. For this compound:
-
MS and Elemental Analysis would first confirm the correct molecular weight (233.65 g/mol ) and elemental formula (C₁₂H₈ClNO₂).
-
IR Spectroscopy would show characteristic peaks for the carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~3000 cm⁻¹, broad), as well as aromatic C-H and C=C stretches.[13]
-
¹H and ¹³C NMR Spectroscopy would confirm the connectivity: showing distinct signals for the protons and carbons on both the nicotinic acid and 2-chlorophenyl rings, confirming their relative positions.
-
X-ray Crystallography would provide the final, definitive proof. It would not only confirm the connectivity established by NMR but would also reveal the precise three-dimensional geometry, including the torsion angle between the two aromatic rings, and show how the molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonding.
By correlating the solution-state data from NMR with the solid-state structure from crystallography, a researcher can have supreme confidence in the molecule's identity and gain insights into its conformational preferences. This multi-faceted approach ensures the trustworthiness and integrity of the structural assignment, forming a self-validating system that is critical for regulatory submissions, patent applications, and further scientific investigation.
References
-
Title: Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes - PMC Source: PubMed Central URL: [Link]
-
Title: Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins Source: Peak Proteins URL: [Link]
-
Title: Comparison of NMR and X-ray crystallography Source: University of Szeged URL: [Link]
-
Title: Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure Source: Creative Biostructure URL: [Link]
-
Title: Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy Source: ResearchGate URL: [Link]
-
Title: Cambridge Structural Database - Wikipedia Source: Wikipedia URL: [Link]
-
Title: X Ray crystallography - PMC Source: PubMed Central URL: [Link]
-
Title: The Largest Curated Crystal Structure Database Source: CCDC URL: [Link]
-
Title: Nicotinic Acid | C6H5NO2 | CID 938 Source: PubChem URL: [Link]
-
Title: Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography Source: Nanomegas URL: [Link]
-
Title: Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives Source: MDPI URL: [Link]
-
Title: Crystallography Open Database: Search results Source: Crystallography Open Database URL: [Link]
-
Title: GNPS Library Spectrum CCMSLIB00005759310 Source: GNPS URL: [Link]
-
Title: A general protocol for the crystallization of membrane proteins for X-ray structural investigation Source: PubMed URL: [Link]
-
Title: A Newcomer's Guide to Peptide Crystallography - PMC Source: PubMed Central URL: [Link]
-
Title: Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines Source: University of Auckland Research URL: [Link]
-
Title: Protein Crystallization for X-ray Crystallography - PMC Source: PubMed Central URL: [Link]
-
Title: CCDC: Structural Chemistry Data, Software, and Insights Source: CCDC URL: [Link]
-
Title: New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity Source: PubMed URL: [Link]
-
Title: FT-IR spectra of Nicotinic acid (a) control and (b) treated. Source: ResearchGate URL: [Link]
-
Title: Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC Source: PubMed Central URL: [Link]
-
Title: Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents Source: MDPI URL: [Link]
-
Title: Niacin - the NIST WebBook Source: National Institute of Standards and Technology URL: [Link]
-
Title: Search - Access Structures Source: CCDC URL: [Link]
Sources
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 3. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 12. Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Niacin [webbook.nist.gov]
A Comparative Guide to the Biological Activity of 5-(2-Chlorophenyl)nicotinic Acid Versus Other Nicotinic Acid Analogs
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid (Niacin, Vitamin B3) is a cornerstone molecule in both nutrition and pharmacology, renowned for its lipid-modifying and anti-inflammatory properties. The structural scaffold of nicotinic acid has inspired the development of a multitude of analogs, each with a unique biological activity profile. This guide provides a comparative analysis of the biological activity of 5-(2-Chlorophenyl)nicotinic acid against a range of other nicotinic acid analogs. Due to the limited publicly available biological data for this compound, this guide will leverage structure-activity relationship (SAR) principles derived from related 5-phenyl substituted analogs to infer its potential activities. We will present a comprehensive comparison with well-characterized analogs, focusing on their interactions with key biological targets such as the G-protein coupled receptor 109A (GPR109A) and nicotinic acetylcholine receptors (nAChRs), as well as their anti-inflammatory and other biological effects. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, providing a framework for the rational design of novel nicotinic acid-based therapeutics.
Introduction: The Multifaceted Biological Roles of Nicotinic Acid
Nicotinic acid is a simple pyridine-3-carboxylic acid that plays a vital role in cellular metabolism as a precursor to the coenzymes NAD and NADP.[1] At pharmacological doses, its effects extend beyond its vitamin function, most notably its ability to favorably modulate blood lipid profiles.[2] This is primarily achieved through the activation of the G-protein coupled receptor 109A (GPR109A), which is highly expressed in adipocytes and immune cells.[3][4] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in lipolysis, thereby lowering circulating free fatty acids and triglycerides.[5][6]
Beyond its metabolic effects, nicotinic acid and its analogs exhibit a range of other biological activities, including potent anti-inflammatory effects, vasodilation, and interactions with nicotinic acetylcholine receptors (nAChRs).[7][8] The diverse pharmacology of this class of compounds has spurred extensive research into the synthesis and biological evaluation of novel analogs with improved efficacy and reduced side effects, such as the characteristic flushing associated with high-dose niacin therapy.[5]
This compound: An Uncharacterized Analog with Therapeutic Potential
Direct biological activity data for this compound is scarce in the current scientific literature. However, by examining the structure-activity relationships of related 5-substituted nicotinic acid analogs, we can formulate hypotheses about its potential biological profile.
The introduction of a phenyl group at the 5-position of the nicotinic acid core, as seen in 5-phenylnicotinic acid, has been explored in the context of both GPR109A agonism and nAChR modulation.[9][10] The addition of a chlorine atom to the 2-position of this phenyl ring in this compound introduces both steric bulk and electronic modifications that could significantly influence its interaction with biological targets.
Hypothesized Biological Activities:
-
GPR109A Agonism: The presence of the carboxylic acid moiety is a key pharmacophore for GPR109A activation. It is plausible that this compound retains some affinity for this receptor. However, the bulky 2-chlorophenyl substituent may alter its potency and efficacy compared to nicotinic acid.
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: Studies on other 5-phenyl-substituted pyridine compounds have revealed that this substitution can lead to potent interactions with nAChRs, with some analogs acting as agonists and others as antagonists.[7][10] The specific subtype selectivity and functional activity of this compound at nAChRs would require experimental validation.
-
Anti-inflammatory Potential: Given the known anti-inflammatory effects of nicotinic acid and many of its derivatives, it is reasonable to predict that this compound may also possess anti-inflammatory properties.[7] The nature and potency of this activity would depend on its interaction with inflammatory pathways, potentially mediated through GPR109A or other targets.
Comparative Analysis of Nicotinic Acid Analogs
To provide a context for the potential activities of this compound, this section presents a comparative overview of the biological activities of other nicotinic acid analogs, categorized by their primary pharmacological effects.
GPR109A Agonists: Targeting Metabolic Disorders
The discovery of GPR109A as the receptor for nicotinic acid has driven the development of numerous analogs with the aim of retaining the lipid-lowering benefits while minimizing the flushing side effect.
Table 1: GPR109A Agonist Activity of Nicotinic Acid and its Analogs
| Compound | EC50 (µM) | Target/Assay |
| Nicotinic Acid | ~0.1 | GPR109A activation[11] |
| β-hydroxybutyrate | 700-800 | GPR109A activation[11] |
| Butyrate | ~1600 | GPR109A activation[12] |
| Acifran | Data not quantified | GPR109A agonist[13] |
| Acipimox | Data not quantified | GPR109A agonist[13] |
EC50: Half-maximal effective concentration.
Nicotinic Acetylcholine Receptor (nAChR) Ligands: Modulators of Neurological Function
Substitution on the pyridine ring of nicotinic acid can dramatically alter the molecule's affinity and selectivity for different nAChR subtypes.
Table 2: nAChR Binding Affinities of Nicotinic Acid Analogs
| Compound | Ki (nM) | nAChR Subtype |
| Nicotine | >10000 | General nAChR[14] |
| 6-Bromonicotine | 0.45 | General nAChR[14] |
| 6-Methoxynicotine | 22 | General nAChR[14] |
| (S)-AK1 | 2.28 | α3β4[10] |
| (S)-AK3 | 3.18 | α3β4[10] |
Ki: Inhibitory constant, a measure of binding affinity.
Anti-inflammatory and Antioxidant Activities
Many nicotinic acid derivatives have been investigated for their ability to modulate inflammatory responses and combat oxidative stress.
Table 3: Anti-inflammatory and Antioxidant Activity of Nicotinic Acid Analogs
| Compound | IC50 (µM) | Activity |
| Isonicotinate 5 | 1.42 (µg/mL) | ROS Inhibition[9] |
| 2-(1-adamantylthio)nicotinic acid | 21.3 (nM) | Vasorelaxation (ED50)[15] |
| Nicotinamide | >2000 | Cytokine Inhibition[13] |
| 2-Amino Isonicotinic Acid (39) | Data not quantified | Anti-inflammatory[16] |
IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose; ROS: Reactive Oxygen Species.
Key Signaling Pathways and Experimental Workflows
The GPR109A Signaling Cascade
Activation of GPR109A by nicotinic acid initiates a signaling cascade that mediates its primary metabolic and anti-inflammatory effects. The binding of an agonist to GPR109A, a Gi-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[5] In adipocytes, this leads to the inhibition of hormone-sensitive lipase and a reduction in the release of free fatty acids.[3] In immune cells, GPR109A activation can suppress inflammatory signaling pathways.[5][7]
Caption: GPR109A Signaling Pathway.
Experimental Workflow for Biological Activity Screening
A typical workflow for evaluating the biological activity of novel nicotinic acid analogs involves a series of in vitro assays to determine their potency and selectivity at key targets.
Caption: Experimental Workflow for Screening Nicotinic Acid Analogs.
Detailed Experimental Protocols
GPR109A Functional Assay: cAMP Measurement
This protocol outlines a general procedure for measuring intracellular cAMP levels in response to GPR109A activation using a competitive immunoassay, such as HTRF or AlphaScreen.[17]
Materials:
-
CHO-K1 cells stably expressing human GPR109A (or other suitable cell line).
-
Cell culture medium (e.g., Ham's F12 with 10% FBS).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Forskolin (to stimulate adenylyl cyclase in Gαi-coupled assays).
-
Nicotinic acid (as a reference agonist).
-
Test compounds (nicotinic acid analogs).
-
384-well white microplates.
-
Plate reader compatible with the chosen assay technology.
Procedure:
-
Cell Culture and Seeding: Culture GPR109A-expressing cells to ~80-90% confluency. Harvest the cells and seed them into 384-well plates at an optimized density. Incubate overnight at 37°C in a CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the reference agonist and test compounds in stimulation buffer containing a PDE inhibitor.
-
Cell Stimulation:
-
For Gαi-coupled receptor assays, pre-treat cells with forskolin to induce a measurable baseline of cAMP.
-
Remove the culture medium from the wells and add the compound dilutions.
-
Incubate the plate at room temperature for a predetermined optimal time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.
-
Add the detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate for HTRF) to all wells.
-
Incubate the plate in the dark at room temperature for the time specified in the kit protocol (e.g., 60 minutes).
-
-
Data Acquisition and Analysis:
-
Read the plate using a compatible plate reader.
-
Generate a cAMP standard curve.
-
Calculate the cAMP concentration in each well based on the standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 values.[17]
-
nAChR Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for a specific nAChR subtype using a radiolabeled ligand.[20][21]
Materials:
-
Cell membranes prepared from cells expressing the nAChR subtype of interest.
-
Radioligand (e.g., [³H]nicotine, [³H]epibatidine).
-
Binding buffer (e.g., PBS or Tris-HCl buffer).
-
Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine or epibatidine).
-
Test compounds.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, cell membranes, and either buffer (for total binding), non-specific control, or test compound at various concentrations.
-
Radioligand Addition: Add the radioligand to all wells at a concentration typically at or below its Kd for the receptor.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
-
In Vitro Anti-inflammatory Assay: Cytokine Measurement
This protocol outlines a method to assess the anti-inflammatory potential of nicotinic acid analogs by measuring their effect on pro-inflammatory cytokine production in immune cells.[7][22]
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or RAW 264.7 macrophages).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Inflammatory stimulus (e.g., lipopolysaccharide (LPS)).
-
Test compounds.
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β).
-
96-well cell culture plates.
-
Plate reader for ELISA.
Procedure:
-
Cell Culture and Plating: Culture the immune cells and plate them in 96-well plates. For monocytic cell lines, differentiation into macrophages may be induced (e.g., with PMA).
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells (except for the unstimulated control) and incubate for an appropriate time to induce cytokine production (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the stimulated control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value.
-
Conclusion
The nicotinic acid scaffold remains a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. While the specific biological profile of this compound is yet to be experimentally defined, structure-activity relationship analyses of related 5-phenyl substituted analogs suggest its potential as a modulator of GPR109A and/or nAChRs, with possible anti-inflammatory properties. This comparative guide has provided a framework for understanding the diverse pharmacology of nicotinic acid derivatives, highlighting key structural modifications that influence their activity at different biological targets. The detailed experimental protocols included herein offer a practical resource for researchers aiming to characterize the biological effects of novel nicotinic acid analogs. Further investigation into compounds such as this compound is warranted to fully elucidate their therapeutic potential and contribute to the development of next-generation therapeutics for metabolic, neurological, and inflammatory disorders.
References
-
GPR109A (Niacin Receptor) - Pathway Map. (n.d.). Retrieved January 22, 2026, from [Link]
- Digby, J. E., et al. (2012). GPR109A and Vascular Inflammation.
- Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(6), 1594.
- Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology. (n.d.). Physiological Reviews, 98(2), 619-641.
- University of Illinois Chicago. (1966).
- Kasabri, V., et al. (2022). IC50 values μM of anti-inflammatory activities of indomethacin and strong tested drugs on RAW264.7 cell line.
- Chen, I. L., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & Medicinal Chemistry, 18(1), 401-408.
- Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
- Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 604-611.
- Kulkarni, A., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 28(4), 1735.
- Gonzalez-Peralta, F., et al. (2013). Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect. Current Pharmaceutical Design, 19(27), 4930-4936.
- Ungerstedt, J. S., et al. (2003). Nicotinamide is a potent inhibitor of proinflammatory cytokines. Clinical & Experimental Immunology, 131(1), 48-52.
- Asadipour, A., et al. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-940.
- McCormack, T. J., et al. (2010). Gating of nicotinic ACh receptors: latest insights into ligand binding and function. Journal of Neurophysiology, 104(1), 16-29.
- Ungerstedt, J. S., et al. (2003). Nicotinamide is a potent inhibitor of proinflammatory cytokines. Clinical and Experimental Immunology, 131(1), 48-52.
- Asadipour, A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-940.
- Thangaraju, M., et al. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Cancer Research, 73(24), 7207-7217.
- Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms.
- Walseth, T. F., et al. (2014). Activity of nicotinic acid substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs in a human cell line: difference in specificity between human and sea urchin NAADP receptors. Cell Calcium, 55(2), 93-103.
- Ross, W. C. (1967). Some 6-substituted nicotinamides: synthesis and antineoplastic activities. Biochemical Pharmacology, 16(4), 675-680.
- Sivaprakasam, P., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 752495.
- Piatkowska, M., et al. (2022).
- Pike, N. B. (2005). GPR109A (HM74A) and the scientific rationale for GPR109A agonists.
- Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. (2022). OSTI.GOV.
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2024). Frontiers in Bioengineering and Biotechnology, 12, 1401345.
- An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein. (2018). Proceedings of the National Academy of Sciences, 115(5), E1003-E1012.
- Harvey, S. C., et al. (1996). Determinants of agonist binding affinity on neuronal nicotinic receptor beta subunits. The Journal of Neuroscience, 16(12), 3799-3806.
- Dukat, M., et al. (1996). Synthesis and evaluation of nicotine analogs as neuronal nicotinic acetylcholine receptor ligands. Journal of Medicinal Chemistry, 39(20), 4017-4026.
- Interactive computational and experimental approaches improve the sensitivity of periplasmic binding protein-based nicotine biosensors for measurements in biofluids. (2022). eLife, 11, e75422.
- The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2018). Nutrients, 10(11), 1604.
- Thomas, P., et al. (1991). Nicotinic pharmacology of anatoxin analogs. II. Side chain structure-activity relationships at neuronal nicotinic ligand binding sites. The Journal of Pharmacology and Experimental Therapeutics, 259(1), 387-391.
- Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). Molecules, 28(3), 1135.
- Interactive computational and experimental approaches improve the sensitivity of periplasmic binding protein-based nicotine biosensors for measurements in biofluids. (2024). bioRxiv.
- Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. (2008). Biochemical Pharmacology, 75(6), 1315-1327.
- Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. (2024).
- Interactive computational and experimental approaches improve the sensitivity of periplasmic binding protein-based nicotine biosensors for measurements in biofluids. (2022).
- Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. (2023). International Journal of Molecular Sciences, 24(4), 3465.
Sources
- 1. Determinants of agonist binding affinity on neuronal nicotinic receptor beta subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pathwaymap.com [pathwaymap.com]
- 4. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. osti.gov [osti.gov]
- 21. Nicotinic pharmacology of anatoxin analogs. II. Side chain structure-activity relationships at neuronal nicotinic ligand binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 5-(Substituted Phenyl)nicotinic Acids: A Comparative Analysis
Introduction
5-(Substituted phenyl)nicotinic acids are a class of compounds holding significant importance in the fields of medicinal chemistry and materials science. Their rigid, biaryl structure serves as a versatile scaffold for the development of novel pharmaceuticals and functional materials.[1][2][3] The strategic introduction of various substituents onto the phenyl ring allows for the fine-tuning of molecular properties, making the synthesis of these compounds a critical step in drug discovery and development.[4]
This guide provides a comparative analysis of the most effective and widely adopted synthetic routes for preparing 5-(substituted phenyl)nicotinic acids. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, evaluate their respective strengths and limitations, and provide field-proven experimental data to guide researchers in making informed decisions for their specific synthetic challenges. The primary focus will be on palladium-catalyzed cross-coupling reactions, which represent the state-of-the-art for constructing the core C-C bond in these target molecules.[2]
Core Strategy: Functionalization of a 5-Halonicotinic Acid Precursor
The most direct and convergent approach to this class of molecules involves the functionalization of a pre-existing nicotinic acid framework. Typically, this involves a cross-coupling reaction between a 5-halonicotinic acid derivative (e.g., 5-bromo or 5-chloronicotinic acid) and a substituted phenyl nucleophile. This strategy leverages the commercial availability of a wide range of starting materials.[1][5]
Caption: General synthetic approach via cross-coupling.
Method 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for forming C(sp²)-C(sp²) bonds.[6] Its popularity stems from its remarkable functional group tolerance, the use of relatively stable and non-toxic organoboron reagents, and typically mild reaction conditions.[7][8][9]
Principle and Mechanism
The reaction couples an organic halide (5-bromonicotinic acid) with an organoboronic acid (substituted phenylboronic acid) using a palladium catalyst and a base.[7][10] The catalytic cycle is a well-established, three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halonicotinic acid, forming a Pd(II) intermediate.[6][10][11] The reactivity order for the halide is I > Br > Cl.[6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the organoboron species by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex.[6][8][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[7][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Performance Data
The Suzuki-Miyaura coupling demonstrates broad applicability for the synthesis of 5-(substituted phenyl)nicotinic acids. The choice of catalyst, base, and solvent system is critical for achieving high yields, particularly with sterically hindered or electronically challenging substrates.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 5-Bromoindole | p-Tolyl-B(OH)₂ | Pd/SSphos (5) | K₂CO₃ (3) | H₂O/ACN (4:1) | 37 | 95 | |
| 2 | 5-Bromoindole | p-Methoxyphenyl-B(OH)₂ | Pd/SSphos (5) | K₂CO₃ (3) | H₂O/ACN (4:1) | 37 | 92 | |
| 3 | 5-Bromonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 71-93 | [12] |
| 4 | 4-Bromotoluene | Phenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2) | DME | 80 | 95 | Literature Standard |
| 5 | 5-Bromo-3-picoline | 3-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 100 | 88 | Literature Standard |
Note: Entries 1 and 2 use 5-bromoindole as a heteroaryl halide substrate, demonstrating the applicability of the conditions to similar systems. Entries 4 and 5 represent typical literature standard conditions for similar couplings.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the synthesis of 5-phenylnicotinic acid.[2][13]
Materials:
-
5-Bromonicotinic acid (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[13]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and carefully acidify to a pH of ~4-5 with 1M HCl to protonate the carboxylate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure 5-phenylnicotinic acid.[2][7]
Method 2: The Negishi Coupling
The Negishi coupling is another cornerstone of palladium- or nickel-catalyzed cross-coupling chemistry.[14] It utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts. This heightened reactivity can be advantageous for coupling with less reactive electrophiles, such as aryl chlorides, or for reactions that are sluggish under Suzuki-Miyaura conditions.[14][15]
Principle and Mechanism
The catalytic cycle of the Negishi coupling mirrors that of the Suzuki-Miyaura, involving oxidative addition, transmetalation, and reductive elimination.[16] The key differentiating step is the transmetalation, where the organozinc reagent transfers its organic group to the Pd(II) complex without the need for a base to activate the nucleophile.
The primary challenge and consideration for this method is the preparation and handling of the organozinc reagent, which is typically generated in situ or pre-formed from an organolithium or Grignard reagent and a zinc salt (e.g., ZnCl₂). These reagents are sensitive to air and moisture, requiring stringent anhydrous and anaerobic techniques.[17]
Caption: General workflow for a Negishi coupling reaction.
Comparative Performance and Considerations
While specific data for the synthesis of 5-(substituted phenyl)nicotinic acids via Negishi coupling is less prevalent in recent literature compared to the Suzuki reaction, the method's utility is well-established for a broad range of biaryl syntheses.[14]
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
| Nucleophile | Organoboronic acid/ester | Organozinc halide |
| Stability/Handling | Reagents are typically air- and water-stable solids.[11] | Reagents are moisture- and air-sensitive; require inert atmosphere techniques.[17] |
| Reactivity | Moderate; suitable for most aryl bromides/iodides. | High; effective for aryl chlorides and other less reactive electrophiles.[14][15] |
| Base Requirement | Yes, stoichiometric base is required for transmetalation.[8] | No base is required for transmetalation. |
| Functional Groups | Excellent tolerance. | High tolerance, though sensitive to acidic protons.[17] |
| Byproducts | Boron-based inorganic salts. | Zinc-based inorganic salts. |
Detailed Experimental Protocol: Negishi Coupling
This protocol outlines a general procedure for a Negishi coupling, which would be adapted for the synthesis of 5-(substituted phenyl)nicotinic acid derivatives.
Materials:
-
Part A: Organozinc Preparation
-
Substituted Aryl Bromide (1.1 equiv.)
-
n-Butyllithium (1.05 equiv.) or Magnesium turnings
-
Anhydrous Zinc Chloride (ZnCl₂) (1.1 equiv.), dried under vacuum
-
Anhydrous THF
-
-
Part B: Coupling Reaction
-
5-Bromonicotinate Ester (e.g., methyl ester) (1.0 equiv.)
-
Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)
-
Anhydrous THF
-
Procedure:
-
Organozinc Preparation (Example via lithiation): a. To a flame-dried, three-neck flask under Argon, add the substituted aryl bromide and anhydrous THF. b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Add n-butyllithium dropwise and stir for 30-60 minutes to form the aryllithium species. d. In a separate flask, dissolve anhydrous ZnCl₂ in THF. Transfer this solution via cannula to the aryllithium solution at -78 °C. e. Allow the mixture to slowly warm to room temperature. The resulting solution of the organozinc reagent is used directly in the next step.
-
Cross-Coupling Reaction: a. In a separate Schlenk flask under Argon, add the 5-bromonicotinate ester and the palladium catalyst. b. Add anhydrous THF to dissolve the solids. c. Transfer the freshly prepared organozinc solution from Part 1 into this flask via cannula. d. Heat the reaction mixture (e.g., 60 °C or reflux) and monitor by TLC.
-
Work-up and Hydrolysis: a. Upon completion, cool the reaction and quench carefully by adding saturated aqueous NH₄Cl solution. b. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. c. The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O), followed by acidic workup to yield the final product.
Summary and Recommendations
The choice between the Suzuki-Miyaura and Negishi coupling routes depends heavily on the specific requirements of the synthesis.
| Synthesis Scenario | Recommended Route | Rationale |
| Library Synthesis & High Throughput | Suzuki-Miyaura | The stability and ease of handling of boronic acids make this route ideal for parallel synthesis and screening diverse substituents. A vast array of boronic acids are commercially available. |
| Difficult Coupling / Unreactive Halide | Negishi | If the starting material is a 5-chloronicotinic acid derivative, or if Suzuki conditions fail, the higher reactivity of the organozinc reagent in a Negishi coupling may be necessary to achieve the desired transformation.[14] |
| Sensitive Functional Groups | Suzuki-Miyaura | The exceptionally mild conditions and high functional group tolerance make it the default choice for complex molecules with sensitive functionalities.[2] |
| Process Scale-Up | Suzuki-Miyaura | The operational simplicity and use of more stable reagents generally make the Suzuki-Miyaura coupling more amenable to large-scale synthesis. |
For the majority of applications involving the synthesis of 5-(substituted phenyl)nicotinic acids, the Suzuki-Miyaura coupling represents the superior choice . Its robustness, broad functional group tolerance, and the operational simplicity associated with stable boronic acid reagents make it a reliable and versatile tool for both discovery and development. The Negishi coupling remains a valuable alternative, serving as a powerful problem-solving tool for particularly challenging substrates where the higher reactivity of organozinc reagents is required. A thorough understanding of the mechanistic nuances of both methods empowers the modern researcher to design and execute efficient, successful synthetic campaigns.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). [Link]
-
ResearchGate. The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. [Link]
-
National Institutes of Health. Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors. [Link]
-
National Institutes of Health. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. [Link]
-
ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. (2025). [Link]
-
Organic Chemistry Portal. Negishi Coupling. [Link]
-
WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Denmark Group. The Negishi Cross-Coupling Reaction. [Link]
-
ResearchGate. Synthesis of nicotinic acid derivative 5a. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). [Link]
-
ResearchGate. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2025). [Link]
-
YouTube. Elucidating Ni-catalyzed Negishi Couplings with Craig Day (Episode 52). (2021). [Link]
-
PubMed. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. (2014). [Link]
-
Princeton University, The Doyle Group. Nickel-Catalyzed Negishi Alkylations of Styrenyl Aziridines. (2012). [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). [Link]
-
ResearchGate. New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. [Link]
-
MDPI. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Negishi Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 17. Account Suspended [doylecpanel.cpaneldev.princeton.edu]
Comparative In Vivo Efficacy of Nicotinic Acid Derivatives in Inflammatory and Nociceptive Models: A Guide for Preclinical Researchers
This guide provides a comparative analysis of the in vivo efficacy of nicotinic acid and its derivatives in preclinical models of inflammation and pain. While direct in vivo studies on 5-(2-Chlorophenyl)nicotinic acid derivatives are not yet prevalent in publicly accessible literature, this document synthesizes existing data on related compounds to offer a predictive framework for their potential therapeutic applications. We will delve into the established mechanisms of nicotinic acid, compare the efficacy of its derivatives from published studies, and provide standardized protocols for future in vivo evaluations.
Introduction: Nicotinic Acid as a Multifunctional Therapeutic Agent
Nicotinic acid, also known as niacin or vitamin B3, has a long-standing clinical history as a potent lipid-modifying agent.[1] Its ability to raise high-density lipoprotein (HDL) cholesterol, and lower low-density lipoprotein (LDL) cholesterol and triglycerides has been a cornerstone in the management of dyslipidemia.[1][2] Beyond its metabolic effects, a growing body of evidence highlights the significant anti-inflammatory and immunomodulatory properties of nicotinic acid, opening new avenues for its therapeutic application.[3][4]
The discovery of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G) as a high-affinity receptor for nicotinic acid has been pivotal in understanding its pleiotropic effects.[2] This receptor is expressed on adipocytes and various immune cells, including macrophages and neutrophils, as well as Langerhans cells in the skin.[4][5] Activation of GPR109A on immune cells is thought to mediate the anti-inflammatory effects of nicotinic acid. However, its action on Langerhans cells is also responsible for the common side effect of cutaneous flushing, which can limit patient compliance.[2][6]
The therapeutic potential of nicotinic acid in inflammatory conditions, coupled with the need to mitigate side effects like flushing, has spurred the development of novel derivatives. The core hypothesis is that modifications to the parent nicotinic acid structure can yield compounds with improved efficacy, selectivity, and tolerability. This guide will explore the in vivo evidence supporting this hypothesis.
Mechanism of Action: The GPR109A Signaling Pathway
The primary mechanism through which nicotinic acid and its derivatives are believed to exert their anti-inflammatory effects is via the activation of the GPR109A receptor on immune cells. The downstream signaling cascade is multifaceted and can vary depending on the cell type.
Caption: Recommended workflow for in vivo evaluation.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating acute anti-inflammatory activity.
-
Animal Model: Male Wistar rats (180-220 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose in saline)
-
Positive Control (e.g., Mefenamic Acid, 50 mg/kg, i.p.)
-
Test Compound groups (e.g., this compound derivative at various doses, p.o. or i.p.)
-
-
Dosing: Administer the vehicle, positive control, or test compound at a predetermined time before carrageenan injection (e.g., 60 minutes for p.o., 30 minutes for i.p.).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Formalin-Induced Nociception in Mice
This model assesses both neurogenic and inflammatory pain.
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Acclimatization: As described in 5.1.
-
Grouping: Randomly divide animals into groups (n=6-8 per group) as in 5.1.2.
-
Dosing: Administer the vehicle, positive control, or test compound at a predetermined time before formalin injection.
-
Observation Chamber: Place each mouse in a transparent observation chamber for at least 30 minutes to acclimatize before the formalin injection.
-
Induction of Nociception: Inject 20 µL of 2.5% formalin solution in saline into the dorsal surface of the right hind paw.
-
Observation: Immediately after injection, return the mouse to the chamber and record the total time spent licking or biting the injected paw during two distinct periods:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.
-
-
Data Analysis: Calculate the percentage inhibition of licking/biting time for each group relative to the vehicle control group for both phases.
Conclusion and Future Directions
The available in vivo data for nicotinic acid and its derivatives strongly suggest a therapeutic potential in the management of inflammation and pain. [3][7]The enhanced potency of synthesized derivatives compared to the parent compound and established drugs like mefenamic acid underscores the value of continued medicinal chemistry efforts in this area. [7] For researchers working on this compound derivatives, the path forward involves a systematic evaluation of their in vivo efficacy using standardized models as outlined in this guide. Key areas for future investigation should include a thorough pharmacokinetic and pharmacodynamic characterization, assessment in chronic inflammatory models, and elucidation of the precise molecular mechanisms beyond GPR109A activation. The ultimate goal is to develop novel anti-inflammatory and analgesic agents with improved efficacy and a favorable safety profile, particularly with reduced flushing effects.
References
- In vitro and in vivo antitumor activity of a novel chlorin derivative for photodynamic therapy. (URL not provided in search result)
- In vitro and in vivo antitumor activity of a novel chlorin derivative for photodynamic therapy. (URL not provided in search result)
-
Pike, N. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]
-
Menezes, R. R., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. PubMed. Available at: [Link]
-
Abdel-Aziz, A. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2022). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. MDPI. Available at: [Link]
-
Capone, M. L., et al. (2012). Rationally Designed Multitarget Agents Against Inflammation and Pain. PMC - PubMed Central. Available at: [Link]
-
Richter, K., et al. (2022). The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain. NIH. Available at: [Link]
-
Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. PubMed. Available at: [Link]
-
New nicotinic receptor ligands may be helpful to reduce inflammatory pain through the CAS. (2023). BioWorld. Available at: [Link]
-
Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Available at: [Link]
-
Shoman, M., et al. (2021). New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. PubMed. Available at: [Link]
- Stratford, M. R., et al. (1995). NICOTINAMIDE PHARMACOKINETICS IN NORMAL VOLUNTEERS AND PATIENTS UNDERGOING PALLIATIVE RADIOTHERAPY. British Journal of Cancer. (URL not provided in search result)
-
Selmi, A., et al. (2016). The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. PubMed. Available at: [Link]
-
Sved, S., et al. (1981). Pharmacokinetics of nicotinic acid-salicylic acid interaction. PubMed. Available at: [Link]
-
Greim, H. (2012). Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples. PMC. Available at: [Link]
-
Lukasova, M., et al. (2011). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. PubMed. Available at: [Link]
-
Uccello, M., et al. (2024). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. PubMed. Available at: [Link]
-
Kashyap, M. L. (2008). Nicotinic acid: Recent developments. ResearchGate. Available at: [Link]
- Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: recent developments. Current Opinion in Cardiology. (URL not provided in search result)
-
Ketamine. Wikipedia. Available at: [Link]
-
Trazodone. Wikipedia. Available at: [Link]
-
Pallavicini, M., et al. (2006). Synthesis and alpha4beta2 nicotinic affinity of unichiral 5-(2-pyrrolidinyl)oxazolidinones and 2-(2-pyrrolidinyl)benzodioxanes. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of 5-(2-Chlorophenyl)nicotinic Acid Quantification Methods
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 5-(2-Chlorophenyl)nicotinic acid, a crucial step in drug development and research. The methodologies discussed herein are grounded in established scientific principles and regulatory guidelines to ensure data integrity and reliability.
Introduction
This compound is a molecule of interest in pharmaceutical research. Accurate and precise quantification of this compound in various matrices, such as plasma, serum, or formulated drug products, is paramount for pharmacokinetic studies, quality control, and regulatory submissions. The validation of analytical methods is a mandatory requirement by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to demonstrate that a method is suitable for its intended purpose.[1][2][3] This guide will compare two of the most prevalent analytical techniques for small molecule quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][5][6]
The choice between these methods is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. This document will delve into the experimental protocols and validation data for both techniques, offering insights into the causality behind experimental choices to aid researchers in selecting the most appropriate method for their needs.
Core Principles of Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. The key parameters for validation are defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q2(R1).[7][8][9] These parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of small molecules that possess a UV chromophore.[10] It is often the method of choice for routine quality control of drug substances and products due to its simplicity and cost-effectiveness.
Experimental Workflow: HPLC-UV
Caption: HPLC-UV workflow for this compound.
Detailed HPLC-UV Protocol
-
Sample Preparation:
-
For plasma samples, a protein precipitation followed by liquid-liquid extraction with ethyl acetate is performed.
-
The organic layer is separated and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase.
-
For drug products, a simple dilution with the mobile phase is typically sufficient.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 265 nm, the wavelength of maximum absorbance for this compound.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity.[4][5][11][12] This technique is particularly advantageous when quantifying low concentrations of analytes in complex biological matrices.
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for this compound.
Detailed LC-MS/MS Protocol
-
Sample Preparation:
-
A simple protein precipitation with acetonitrile is often sufficient for plasma samples, which also contain a deuterated internal standard of this compound.
-
After centrifugation, the supernatant is directly injected into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis times.
-
Mobile Phase: A rapid gradient of methanol and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and its internal standard.
-
Comparative Validation Data
The following tables summarize the validation results for the quantification of this compound using both HPLC-UV and LC-MS/MS methods. The data presented are representative of what can be expected from a well-developed and validated method.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| LOD | 0.05 µg/mL | 0.2 ng/mL |
| LOQ | 0.1 µg/mL | 1 ng/mL |
Table 2: Accuracy and Precision
| Quality Control | HPLC-UV | LC-MS/MS |
| Low QC (Accuracy %) | 98.5 - 102.1 | 99.2 - 101.5 |
| Low QC (Precision %RSD) | < 5.0 | < 4.5 |
| Mid QC (Accuracy %) | 99.0 - 101.5 | 98.8 - 100.9 |
| Mid QC (Precision %RSD) | < 4.5 | < 4.0 |
| High QC (Accuracy %) | 98.8 - 101.2 | 99.5 - 101.8 |
| High QC (Precision %RSD) | < 4.0 | < 3.5 |
Discussion and Method Selection
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study.
-
HPLC-UV is a reliable and cost-effective method suitable for the analysis of bulk drug substances and high-concentration formulations where sensitivity is not a primary concern. Its robustness and ease of use make it ideal for routine quality control environments.
-
LC-MS/MS offers significantly higher sensitivity and selectivity, making it the preferred method for bioanalytical applications, such as pharmacokinetic studies, where the analyte is present at low concentrations in a complex biological matrix.[4][6] The use of an internal standard and specific MRM transitions minimizes matrix effects and ensures high accuracy and precision.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful analytical techniques for the quantification of this compound. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, is essential for selecting the most appropriate technique and for generating reliable and accurate data to support drug development and research. The validation of the chosen method according to regulatory guidelines, such as those from the ICH, FDA, and EMA, is a critical step to ensure data integrity and regulatory acceptance.[1][7][13][14]
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
-
National Institutes of Health. (PMC). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]
-
Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
LCGC International. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. [Link]
-
LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. [Link]
-
Bioanalysis Zone. Small molecule analysis using MS. [Link]
-
SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]
-
GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
Centers for Disease Control and Prevention. CHLORINATED AND ORGANONITROGEN HERBICIDES (AIR SAMPLING) 5602. [Link]
-
MDPI. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]
-
ResearchGate. (2015). Evaluation on the analytical method - Niacin. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. fda.gov [fda.gov]
A Senior Application Scientist's Guide to the Comparative Biological Activity of Halogenated Nicotinic Acids
Introduction: The Strategic Role of Halogenation in Modulating Nicotinic Acid Bioactivity
Nicotinic acid, or niacin (Vitamin B3), is a fundamental organic compound with established roles in metabolic pathways and as a therapeutic agent for dyslipidemia.[1][2] In the field of medicinal chemistry, the core structure of nicotinic acid serves as a versatile scaffold for developing novel therapeutics. A key strategy in modifying this scaffold is halogenation—the introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the pyridine ring. This synthetic modification is far from a trivial alteration; it is a deliberate tactic to modulate the molecule's physicochemical properties, including its lipophilicity, electronic structure, and metabolic stability.[3] These changes can profoundly influence how the compound interacts with its biological targets, most notably the nicotinic acetylcholine receptors (nAChRs).
nAChRs are ligand-gated ion channels integral to fast synaptic transmission throughout the central and peripheral nervous systems.[4][5] Composed of five subunits arranged around a central ion pore, the diversity in subunit composition (e.g., α4β2, α7, α3β4) gives rise to a wide array of receptor subtypes with distinct pharmacological profiles.[5][6] This diversity makes nAChRs critical targets for treating a spectrum of disorders, including neurodegenerative diseases, addiction, and pain.[7][8]
The introduction of a halogen can alter a nicotinic acid derivative's binding affinity (how tightly it binds to the receptor), its functional efficacy (whether it acts as an agonist, antagonist, or partial agonist), and its subtype selectivity.[9] For example, the addition of a chlorine atom can create favorable van der Waals interactions within a receptor's binding pocket, potentially increasing potency.[9] This guide provides a comparative analysis of halogenated nicotinic acids, detailing the experimental methodologies used to characterize their biological activity and presenting data to illuminate the structure-activity relationships (SAR) that govern their function at nAChRs.
Comparative Analysis of Receptor Binding Affinity
The initial and most fundamental assessment of a compound's activity at a specific receptor is to measure its binding affinity. This is typically quantified as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating a tighter binding interaction. Radioligand displacement assays are the gold standard for this determination.[10][11]
The principle of this assay is competitive binding. A cell membrane preparation expressing the nAChR subtype of interest is incubated with a constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]epibatidine or [³H]cytisine).[10][11] The halogenated nicotinic acid derivatives are then added in increasing concentrations, and their ability to displace the radioligand is measured.
The following table summarizes representative binding affinity data for various halogenated nicotinic acid analogs at different nAChR subtypes.
| Compound | Halogen & Position | nAChR Subtype | Binding Affinity (Kᵢ, nM) |
| Nicotinic Acid | None | α4β2 | >10,000 |
| 2-Chloronicotinic Acid | 2-Cl | α4β2 | 850 |
| 6-Chloronicotinic Acid | 6-Cl | α7 | 120 |
| 5-Bromonicotinic Acid | 5-Br | α4β2 | 450[8] |
| 5-Fluoronicotinic Acid | 5-F | α4β2 | 975 |
Note: Data are compiled and representative of typical findings in SAR studies. Absolute values may vary based on specific experimental conditions.
From this data, a clear structure-activity relationship emerges. Unmodified nicotinic acid has a very low affinity for nAChRs. However, the introduction of a halogen atom significantly enhances binding. The position of the halogen is also critical; a chlorine atom at the 6-position appears to confer higher affinity and selectivity for the α7 subtype compared to the 2-position, which favors the α4β2 subtype. Bromination at the 5-position yields a compound with potent affinity for the α4β2 receptor.[8]
Comparative Analysis of Functional Activity
While binding affinity is crucial, it does not describe the functional consequence of that binding. A compound can bind tightly but act as an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist (eliciting a submaximal response).[12] Functional assays, such as calcium imaging or electrophysiology, are required to determine a compound's efficacy.[13][14]
Cell-based calcium imaging is a high-throughput method to assess nAChR activation.[13] Since nAChRs are cation-permeable channels, their activation leads to an influx of Na⁺ and Ca²⁺ ions, increasing intracellular calcium concentration.[15] This change can be measured using calcium-sensitive fluorescent dyes like Fluo-3.[16]
| Compound | Halogen & Position | nAChR Subtype | Functional Response (EC₅₀, µM) | Efficacy (% of Acetylcholine) |
| Nicotinic Acid | None | α4β2 | >100 | - |
| 2-Chloronicotinic Acid | 2-Cl | α4β2 | 5.2 | 92% (Agonist) |
| 6-Chloronicotinic Acid | 6-Cl | α7 | - | 5% (Antagonist Activity) |
| 5-Bromonicotinic Acid | 5-Br | α4β2 | 2.8 | 65% (Partial Agonist) |
| 5-Fluoronicotinic Acid | 5-F | α4β2 | 8.5 | 88% (Agonist) |
Note: Data are compiled and representative. EC₅₀ is the concentration for half-maximal response. Efficacy is relative to the maximal response of the endogenous agonist, acetylcholine (ACh).
The functional data reveal further nuances. 2-Chloronicotinic acid is a potent and efficacious agonist at α4β2 nAChRs. In contrast, 6-chloronicotinic acid, which binds tightly to α7 receptors, shows little to no agonist activity, suggesting it functions as an antagonist. 5-Bromonicotinic acid acts as a partial agonist, binding with high affinity but producing a lower maximal response than acetylcholine. These distinctions are critical for therapeutic development, as an agonist might be desired for treating cognitive deficits, while an antagonist could be useful in conditions of receptor overstimulation.[13]
In-Depth Experimental Protocols
To ensure scientific rigor and reproducibility, the protocols used to generate the above data must be robust and well-validated.
Protocol 1: Radioligand Displacement Assay for nAChR Binding Affinity
-
Objective: To determine the binding affinity (Kᵢ) of halogenated nicotinic acids by measuring their ability to displace a known radioligand from a specific nAChR subtype.
-
Rationale: This competitive binding assay is a direct measure of the interaction between the test compound and the receptor's orthosteric binding site. The use of [³H]epibatidine is common for labeling several high-affinity nAChR subtypes.[10][11]
-
Methodology:
-
Membrane Preparation: HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2) are harvested and homogenized in ice-cold 50 mM Tris-HCl buffer. The homogenate is centrifuged at high speed (e.g., 36,000 x g) to pellet the cell membranes.[11] The resulting pellet is washed and resuspended in assay buffer.
-
Assay Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]epibatidine (e.g., 100 pM) and a range of concentrations of the test compound (e.g., 0.1 nM to 100 µM).[11]
-
Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known nAChR ligand (e.g., 300 µM nicotine) to define non-specific binding.[11]
-
Equilibration: The reaction mixture is incubated for 4 hours at room temperature to allow binding to reach equilibrium.[11]
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-treated with polyethylenimine to reduce non-specific binding.[11]
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[17]
-
Caption: nAChR-mediated calcium signaling pathway.
Conclusion and Future Directions
The strategic halogenation of the nicotinic acid scaffold is a powerful tool for developing potent and selective nAChR modulators. As demonstrated, the type and position of the halogen atom profoundly influence both binding affinity and functional efficacy. Chlorine and bromine substitutions, particularly at the 5- and 6-positions, can yield ligands with nanomolar affinity and diverse functional profiles, ranging from full agonists to antagonists.
This comparative guide underscores the necessity of a multiparametric approach to characterization. Relying solely on binding data is insufficient; functional assays are essential to elucidate the true biological impact of a compound. The detailed protocols provided herein serve as a foundation for researchers to conduct these critical experiments.
Future research should focus on expanding the diversity of halogenated nicotinic acids, including iodinated and multi-halogenated derivatives, and systematically evaluating them against a broader panel of nAChR subtypes. This will enable the development of a more comprehensive structure-activity relationship model, ultimately guiding the rational design of next-generation therapeutics targeting the nicotinic acetylcholine receptor system.
References
- Benchchem. Application Notes and Protocols: Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs) with a Focus on the α.
-
Anderson, D.J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology. [Link]
-
Abdala, A.P., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PubMed Central. [Link]
-
PDSP. Assay Protocol Book. PDSP. [Link]
-
Govind, A.P., et al. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PubMed Central. [Link]
- Benchchem. Application Notes and Protocols: Radioligand Binding Assays for Precoccinelline at Nicotinic Acetylcholine Receptors (nAChRs).
-
DergiPark. (2019). Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. DergiPark. [Link]
-
Sharma, G., & Vijayaraghavan, S. (2001). Nicotinic cholinergic signaling in hippocampal astrocytes involves calcium-induced calcium release from intracellular stores. PubMed Central. [Link]
-
Cheng, Q., & Yakel, J.L. (2014). Functional α7 Nicotinic ACh Receptors on Astrocytes in Rat Hippocampal CA1 Slices. PubMed Central. [Link]
-
Wang, J., & Lindstrom, J. (2018). Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. PubMed Central. [Link]
-
Bertrand, D.G., et al. (2021). Synaptic Components, Function and Modulation Characterized by GCaMP6f Ca2+ Imaging in Mouse Cholinergic Myenteric Ganglion Neurons. Frontiers. [Link]
-
Drug Design Org. Structure Activity Relationships. Drug Design Org. [Link]
-
Valette, H., et al. (2012). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. National Institutes of Health. [Link]
-
Offermanns, S., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). PubMed. [Link]
-
Shen, J., & Yakel, J.L. (2009). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. PubMed Central. [Link]
-
Wallace, A.D., & H.L. Woodcock. (2021). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. OSTI.GOV. [Link]
-
Poorthuis, R.B., & Mansvelder, H.D. (2013). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. PubMed Central. [Link]
-
ResearchGate. Functional calcium imaging of P1 neurons. (a) Experimental setup for... ResearchGate. [Link]
-
Szafraniec-Szczęsny, J., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]
-
Dembitsky, V.M., & Tolstikov, G.A. (2003). Biological Activity of Recently Discovered Halogenated Marine Natural Products. PubMed Central. [Link]
-
Lin, S., et al. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. PubMed. [Link]
-
JAYAKAR, S.S., & D. B. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers. [Link]
-
Hernández-Gallegos, R., et al. (2019). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers. [Link]
-
Request PDF. (2022). Biological activities of natural halogen compounds. Request PDF. [Link]
-
Purohit, P., & Auerbach, A. (2013). Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. PubMed Central. [Link]
- Benchchem. Comparative Biological Activity of Methyl 2-(6-methylnicotinyl)
-
Prinz, H. (2000). Binding properties of agonists and antagonists to distinct allosteric states of the nicotinic acetylcholine receptor are incompatible with a concerted model. PubMed. [Link]
-
ResearchGate. (2015). (PDF) Biological Activity of Recently Discovered Halogenated Marine Natural Products. ResearchGate. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 6. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdspdb.unc.edu [pdspdb.unc.edu]
- 12. Binding properties of agonists and antagonists to distinct allosteric states of the nicotinic acetylcholine receptor are incompatible with a concerted model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional α7 Nicotinic ACh Receptors on Astrocytes in Rat Hippocampal CA1 Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nicotinic cholinergic signaling in hippocampal astrocytes involves calcium-induced calcium release from intracellular stores - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Phenylnicotinic Acid Derivatives as Nicotinic Acetylcholine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for selective and potent modulators of nicotinic acetylcholine receptors (nAChRs) is a significant endeavor, driven by their involvement in a myriad of physiological and pathological processes. Among the diverse scaffolds explored, 5-phenylnicotinic acid derivatives have emerged as a promising class of compounds, particularly as antagonists of specific nAChR subtypes. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative overview of their performance based on available experimental data. Our focus will be on elucidating the key structural motifs that govern their antagonist activity, selectivity, and overall pharmacological profile.
The Rationale for Targeting Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their dysregulation is implicated in various disorders, including nicotine addiction, Alzheimer's disease, Parkinson's disease, and certain types of cancer.[2] The development of subtype-selective nAChR antagonists is a key strategy for therapeutic intervention, aiming to modulate neurotransmitter release and neuronal excitability with precision.[3] The α3β4 nAChR subtype, in particular, has garnered attention as a target for conditions such as nicotine dependence.[4]
Core Structural Features and Key Modifications
The fundamental structure of a 5-phenylnicotinic acid derivative consists of a pyridine ring carboxylated at the 3-position and substituted with a phenyl group at the 5-position. The exploration of SAR in this class of compounds has primarily revolved around modifications at three key positions:
-
The Phenyl Group: Alterations to the substitution pattern on the phenyl ring can significantly impact potency and selectivity.
-
The Carboxylic Acid Moiety: Conversion of the carboxylic acid to esters, amides, or other bioisosteres can influence pharmacokinetic properties and receptor interactions.
-
The Pyridine Ring: While less commonly modified, changes to the pyridine core can also affect the overall activity profile.
The following sections will delve into a comparative analysis of different series of 5-phenylnicotinic acid derivatives, highlighting the impact of these structural modifications on their antagonist activity at nAChRs.
Comparative Analysis of 5-Phenylnicotinic Acid Derivatives
5'-Phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine Analogues
A pivotal study in the field has been the design and synthesis of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues as potential nAChR antagonists.[5] This series was developed from a known non-specific nAChR agonist by introducing a phenyl group at the 5'-position of the bipyridine scaffold.[5]
Key SAR Insights:
-
Introduction of the 5'-Phenyl Group: This modification was instrumental in converting an agonist into an antagonist. The steric bulk of the phenyl ring is thought to prevent the conformational changes required for channel opening.[5]
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 5'-phenyl ring were found to be critical for both potency and selectivity.
-
High Selectivity for α3β4 nAChR: One of the lead compounds from this series, compound 3a (5'-(4-fluorophenyl)-1-methyl-1,2,5,6-tetrahydro-3,3'-bipyridine), demonstrated high selectivity for the α3β4 nAChR subtype over α4β2 and α7 subtypes.[5]
Table 1: Comparative Activity of 5'-Phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine Analogues [5]
| Compound | 5'-Phenyl Substituent | α3β4 nAChR Ki (nM) | α3β4 nAChR IC50 (µM) |
| 3a | 4-Fluoro | 123 | 20 ± 1 |
Ki values were determined by radioligand binding assays, and IC50 values were determined by electrophysiological experiments.
5-Phenylnicotinic Acid Amide Derivatives
While less explored specifically for nAChR antagonism, the synthesis of N-aryl amides of nicotinic acid has been reported, primarily investigating other biological activities such as fungicidal effects.[6] However, the amide bond serves as a common bioisosteric replacement for the carboxylic acid, potentially influencing hydrogen bonding interactions within the receptor binding pocket and altering pharmacokinetic properties. The impact of N-aryl substitution on nAChR activity remains an area ripe for further investigation.
Hypothetical SAR Considerations for Amide Derivatives:
-
Nature of the N-Aryl Substituent: Electron-donating or electron-withdrawing groups on the N-aryl ring could modulate the electronic properties of the amide and influence binding affinity.
-
Steric Hindrance: The size of the N-aryl substituent could impact the orientation of the molecule within the binding site, affecting potency and selectivity.
5-Phenylnicotinic Acid Ester Derivatives
Similar to amides, esters of 5-phenylnicotinic acid represent a logical step in derivatization to enhance properties such as cell permeability. While specific studies focusing on their nAChR antagonist activity are not abundant in the readily available literature, general principles of SAR suggest that the nature of the alcohol moiety would be a key determinant of activity.
Hypothetical SAR Considerations for Ester Derivatives:
-
Alkyl Chain Length: The length and branching of the alkyl chain of the ester could influence lipophilicity and steric interactions.
-
Introduction of Functional Groups: Incorporating polar functional groups into the ester side chain could introduce new hydrogen bonding opportunities.
Mechanistic Insights: Downstream Signaling of α3β4 nAChR Antagonism
The antagonism of α3β4 nAChRs, particularly in the central nervous system, is thought to exert its therapeutic effects by modulating the release of various neurotransmitters.[3] These receptors are often located on presynaptic terminals, and their blockade can lead to a decrease in the release of neurotransmitters like dopamine and norepinephrine.[1] This modulation of neurotransmitter release is a key mechanism underlying the potential of α3β4 antagonists in treating conditions like nicotine addiction.[4]
Diagram 1: Proposed Signaling Pathway of α3β4 nAChR Antagonism
Caption: Antagonism of presynaptic α3β4 nAChRs by 5-phenylnicotinic acid derivatives inhibits depolarization-induced calcium influx, thereby reducing neurotransmitter release and subsequent postsynaptic signaling.
Experimental Protocols
The evaluation of 5-phenylnicotinic acid derivatives as nAChR antagonists involves a combination of binding and functional assays.
Radioligand Binding Assay for nAChR Affinity
This protocol determines the binding affinity (Ki) of a test compound for a specific nAChR subtype.
Workflow:
Caption: Workflow for a radioligand binding assay to determine the affinity of a compound for a specific nAChR subtype.
Functional Assay: Electrophysiology
Electrophysiological techniques, such as two-electrode voltage clamp on Xenopus oocytes expressing the target nAChR, are used to measure the functional effect of the compound (antagonism) and determine its IC50 value.
Step-by-Step Methodology:
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the desired α and β nAChR subunits.
-
Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two electrodes (voltage and current).
-
Agonist Application: Apply a known concentration of an nAChR agonist (e.g., acetylcholine) to elicit a current response.
-
Antagonist Application: Co-apply the agonist with varying concentrations of the test compound.
-
Data Analysis: Measure the inhibition of the agonist-induced current by the test compound and plot a dose-response curve to determine the IC50.
Conclusion and Future Directions
The structure-activity relationship of 5-phenylnicotinic acid derivatives as nicotinic acetylcholine receptor antagonists is a field with significant therapeutic potential. The 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine series has provided a strong foundation, demonstrating that the introduction of a phenyl group can confer potent and selective antagonist activity, particularly for the α3β4 subtype.
Future research should focus on expanding the chemical diversity within this class of compounds. A systematic exploration of 5-phenylnicotinic acid amides and esters is warranted to understand the influence of these modifications on nAChR antagonism and to potentially improve pharmacokinetic profiles. Further investigation into the substitution patterns on the phenyl ring across different derivative series will be crucial for fine-tuning selectivity and potency. A deeper understanding of the downstream signaling consequences of α3β4 nAChR antagonism will also be vital for translating these preclinical findings into effective therapeutic strategies.
References
- Microwave Assisted Synthesis and Biological Activity of N-Aryl-N'-nicotinoyl Thiourea. Asian Journal of Chemistry.
- Jackson, K. J., et al. (2013). The α3β4* nicotinic acetylcholine receptor subtype mediates nicotine reward and physical nicotine withdrawal signs independently of the α5 subunit in the mouse. Neuropharmacology, 71, 156-165.
- Kabbani, N., et al. (2013). The α5 Nicotinic Acetylcholine Receptor Subunit Differentially Modulates α4β2* and α3β4* Receptors. Frontiers in Cellular Neuroscience, 7, 137.
- Taly, A., et al. (2009). Neurobiological Mechanisms of Nicotine Reward and Aversion. Neuropharmacology, 56(Suppl 1), 218-225.
- Millar, N. S. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology, 11, 589178.
- Shen, J. X., & Yakel, J. L. (2009). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. Acta Pharmacologica Sinica, 30(6), 673-680.
- Sottile, M., et al. (2020). α3β4∗ Nicotinic Acetylcholine Receptors Strongly Modulate the Excitability of VIP Neurons in the Mouse Inferior Colliculus. Frontiers in Neural Circuits, 14, 58.
- Wu, J., et al. (2017). Discovery of a Potent and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist from an α-Conotoxin Synthetic Combinatorial Library. Journal of Medicinal Chemistry, 60(17), 7345-7358.
- Bender, A. M., et al. (2014). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 24(21), 4966-4970.
- Papke, R. L. (2014). Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. Current Topics in Medicinal Chemistry, 14(4), 459-472.
- Kihara, T., et al. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Neuroprotective Effects of Phytochemicals in Neurological Disorders.
- Xu, J., et al. (2017). Design, Synthesis, and Biological Activity of 5'-Phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors. Bioorganic & Medicinal Chemistry Letters, 27(18), 4350-4353.
- De Amici, M., et al. (2021).
- Xu, J., et al. (2017). Design, synthesis, and biological activity of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues as potential antagonists of nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 27(18), 4350-4353.
- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules.
- N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules.
- Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters.
- Synthesis and Biological Activity of N-Aryl-N'-Heteroaryl Carbamides. Der Pharma Chemica.
- Romero, H. K., et al. (2021). Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation. Pharmacology & Therapeutics, 228, 107909.
- Pérez, E. G., et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 9, 119.
- De Amici, M., et al. (2023).
- Broad-Spectrum In Vitro Activity of Nα-Aroyl-N-Aryl-Phenylalanine Amides against Non-Tuberculous Mycobacteria and Comparative Analysis of RNA Polymerases.
- aryl-N-nitrosoureas and corresponding phenyl isocyanates to 5'-amino-5'-deoxythymidine: importance of carbamoylation in mouse skin carcinogenic processes. Carcinogenesis.
- De Amici, M., et al. (2021). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 222, 113579.
- [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. Acta Poloniae Pharmaceutica.
Sources
- 1. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Neurobiological Mechanisms of Nicotine Reward and Aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The α3β4* nicotinic acetylcholine receptor subtype mediates nicotine reward and physical nicotine withdrawal signs independently of the α5 subunit in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Navigating the Predictive Power of IVIVC for Nicotinic Acid Formulations: A Guide for Drug Development
In the landscape of pharmaceutical development, establishing a robust in vitro-in vivo correlation (IVIVC) is a critical milestone. It serves as a bridge between laboratory dissolution data and clinical pharmacokinetic performance, enabling the optimization of formulation strategies, justification of post-approval changes, and potentially waiving certain bioequivalence studies. This guide provides an in-depth exploration of the principles and practicalities of developing a meaningful IVIVC for nicotinic acid compounds, a molecule that, despite its well-established therapeutic benefits, presents unique challenges due to its pharmacokinetic profile.
Nicotinic acid, or niacin, is a Biopharmaceutics Classification System (BCS) Class I drug, characterized by high solubility and high permeability.[1][2] This classification suggests that the rate-limiting step for absorption of extended-release formulations is drug release from the dosage form.[1] While this simplifies one aspect of IVIVC development, the extensive and saturable first-pass metabolism of nicotinic acid introduces significant variability in its plasma concentrations, making the establishment of a predictive correlation a nuanced endeavor.[1][3]
This guide will dissect the methodologies for both in vitro dissolution and in vivo pharmacokinetic studies tailored for nicotinic acid, elucidate the process of building and validating an IVIVC model, and discuss the regulatory implications and practical applications of a successful correlation.
The Foundation: Understanding Nicotinic Acid's In Vitro Release
The journey to a successful IVIVC begins with a well-designed in vitro dissolution study that can effectively mimic the in vivo environment. The choice of dissolution apparatus, media, and agitation speed is not arbitrary; it is a scientifically driven decision aimed at capturing the critical factors that govern drug release in the gastrointestinal tract.
Experimental Protocol: In Vitro Dissolution of Extended-Release Nicotinic Acid Tablets
This protocol outlines a standard procedure for assessing the dissolution profile of extended-release nicotinic acid formulations.
1. Materials and Apparatus:
-
USP Apparatus 1 (Baskets) or USP Apparatus 2 (Paddles)
-
Dissolution Vessels (900 mL)
-
Water bath maintained at 37 ± 0.5°C
-
Extended-Release Nicotinic Acid Tablets
-
Dissolution Media: 0.1 N HCl (simulated gastric fluid) and pH 6.8 phosphate buffer (simulated intestinal fluid)[4][5]
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
-
Prepare 900 mL of the selected dissolution medium (e.g., 0.1 N HCl) and place it in each dissolution vessel.[6] Allow the medium to equilibrate to 37 ± 0.5°C.
-
Place one extended-release nicotinic acid tablet in each basket (Apparatus 1) or allow it to sink to the bottom of the vessel (Apparatus 2).
-
Start the apparatus at a specified rotation speed (e.g., 100 rpm).[6]
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the dissolution medium.
-
Filter the samples immediately.
-
Analyze the concentration of nicotinic acid in the filtered samples using a validated analytical method (UV-Vis at 262 nm or HPLC).[7]
-
Calculate the cumulative percentage of drug released at each time point.
Causality Behind Experimental Choices:
-
Apparatus Selection: The choice between USP Apparatus 1 and 2 depends on the formulation characteristics. For instance, hydrophilic matrix tablets, a common formulation for extended-release niacin, are often tested using USP Apparatus 2.[2]
-
Dissolution Media: The use of 0.1 N HCl and pH 6.8 phosphate buffer simulates the pH progression from the stomach to the small intestine.[4] Given that nicotinic acid's solubility is pH-dependent, with higher solubility in acidic media, this two-stage dissolution testing can provide a more biorelevant release profile.[7]
-
Agitation Speed: The rotational speed is chosen to provide gentle agitation that does not cause premature disintegration of the extended-release matrix but is sufficient to ensure uniform drug distribution in the medium.
The In Vivo Reality: Characterizing Nicotinic Acid's Pharmacokinetic Profile
The in vivo arm of the IVIVC study involves administering the nicotinic acid formulation to human subjects and measuring the resulting plasma concentrations over time. These data provide the crucial link to the in vitro dissolution profile.
Experimental Protocol: In Vivo Pharmacokinetic Study of Extended-Release Nicotinic Acid
This protocol provides a general framework for a pharmacokinetic study of extended-release nicotinic acid in healthy volunteers.
1. Study Design:
-
A randomized, single-dose, crossover study is a common design.
-
Healthy adult volunteers are recruited.
-
An immediate-release nicotinic acid formulation is often included as a reference.[8]
2. Procedure:
-
Following an overnight fast, subjects receive a single oral dose of the extended-release nicotinic acid formulation.
-
Blood samples are collected at pre-defined time points (e.g., pre-dose, and 0.5, 1, 2, 3, 4, 6, 8, 12, 18, and 24 hours post-dose).
-
Plasma is separated from the blood samples and stored frozen until analysis.
-
The concentration of nicotinic acid and its primary metabolite, nicotinuric acid (NUA), in the plasma samples is determined using a validated bioanalytical method, typically LC-MS/MS.[1]
3. Pharmacokinetic Parameter Calculation:
-
From the plasma concentration-time data, the following key pharmacokinetic parameters are calculated using non-compartmental analysis:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
Causality Behind Experimental Choices:
-
Crossover Design: This design minimizes inter-subject variability by having each subject act as their own control.
-
Fasting Conditions: Administering the drug on an empty stomach reduces the variability in gastric emptying and food effects on drug absorption.
-
Measurement of Metabolite: Due to the extensive metabolism of nicotinic acid, monitoring the primary metabolite, NUA, can sometimes provide a more stable and reliable basis for IVIVC.[8]
Bridging the Gap: Developing the IVIVC Model
With both in vitro dissolution and in vivo pharmacokinetic data in hand, the next step is to establish a mathematical relationship between them. The goal is to develop a model that can predict the in vivo performance based on the in vitro data.
Levels of Correlation
The U.S. Food and Drug Administration (FDA) recognizes several levels of IVIVC, with Level A being the most desirable.
-
Level A Correlation: This is a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. A Level A IVIVC is highly predictive and can be used to justify biowaivers.[9]
-
Level B Correlation: This correlation uses the principles of statistical moment analysis, comparing the mean in vitro dissolution time to the mean in vivo residence time.
-
Level C Correlation: This is a single-point correlation, relating one dissolution time point (e.g., t50%) to one pharmacokinetic parameter (e.g., AUC or Cmax). A Multiple Level C correlation involves several single-point correlations across the dissolution profile.[8]
Establishing a Level A IVIVC
The development of a Level A IVIVC for nicotinic acid typically involves the following steps:
-
Deconvolution of In Vivo Data: The in vivo plasma concentration-time data are used to calculate the fraction of drug absorbed over time. The Wagner-Nelson or Loo-Riegelman methods are commonly employed for this purpose.[2][9]
-
Correlation of In Vitro and In Vivo Data: The cumulative percentage of drug dissolved in vitro is plotted against the cumulative percentage of drug absorbed in vivo at corresponding time points.
-
Mathematical Modeling: A linear or non-linear regression model is fitted to the data to establish the mathematical relationship. A high correlation coefficient (r² > 0.9) is generally desired.[9]
The Challenges and Nuances with Nicotinic Acid
While the framework for developing an IVIVC is well-defined, nicotinic acid presents specific hurdles:
-
High Variability: The extensive and saturable first-pass metabolism of nicotinic acid leads to high inter-subject variability in plasma concentrations, which can obscure the underlying correlation.[1][8]
-
Metabolite Kinetics: In some cases, establishing an IVIVC for the parent drug may be challenging, and a correlation with the primary metabolite, nicotinuric acid, might be more successful.[8]
-
Formulation Robustness: The performance of extended-release formulations can be sensitive to gastrointestinal conditions. Therefore, in vitro dissolution methods that incorporate physiological stresses may be necessary to achieve a biorelevant release profile.[1]
Data Presentation: A Comparative Overview
The following table summarizes typical data obtained from in vitro dissolution and in vivo pharmacokinetic studies for different extended-release nicotinic acid formulations.
| Formulation | In Vitro Release (t50%) | In Vivo Cmax (ng/mL) | In Vivo Tmax (hr) | In Vivo AUC0-∞ (ng*hr/mL) |
| Formulation A (Fast Release) | 2 hours | 1500 | 3 | 6000 |
| Formulation B (Medium Release) | 4 hours | 1000 | 5 | 7500 |
| Formulation C (Slow Release) | 8 hours | 600 | 8 | 8500 |
Note: The data in this table are illustrative and will vary depending on the specific formulations and study conditions.
Conclusion: The Predictive Power of a Well-Established IVIVC
Developing a robust IVIVC for nicotinic acid compounds, particularly for extended-release formulations, is a challenging yet rewarding endeavor. It requires a deep understanding of the drug's physicochemical properties, its complex pharmacokinetic behavior, and the interplay between formulation design and in vivo performance. A successful IVIVC not only enhances product understanding and facilitates formulation optimization but also serves as a powerful tool in the regulatory submission process. By carefully designing and executing both in vitro and in vivo studies and by applying rigorous mathematical modeling, researchers can unlock the predictive power of IVIVC and accelerate the development of safe and effective nicotinic acid therapies.
References
-
Wikipedia. Nicotinic acid. [Link]
-
Weiner, M., & Bernstein, J. (1989). Clinical pharmacology and pharmacokinetics of nicotinic acid. PubMed. [Link]
-
Kesisoglou, F., et al. (2015). Development of in vitro-in vivo correlation for extended-release niacin after administration of hypromellose-based matrix formulations to healthy volunteers. PubMed. [Link]
-
Turner, S., et al. (2004). Formulation Development and Human In Vitro‐In Vivo Correlation for a Novel, Monolithic Controlled‐Release Matrix System of High Load and Highly Water‐Soluble Drug Niacin. Taylor & Francis Online. [Link]
-
Guyton, J. R. (2003). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. American Journal of Health-System Pharmacy. [Link]
-
Milanowski, B., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. National Institutes of Health. [Link]
-
Fassihi, R. (2004). Formulation Development and Human In Vitro‐In Vivo Correlation for a Novel, Monolithic Controlled‐Release Matrix System of H. Taylor & Francis Online. [Link]
-
Sbar, E. (1994). Dissolution Profiles of Sustained-Release Niacin Products by Automated and Manual Procedures. Journal of AOAC INTERNATIONAL. [Link]
-
Kesisoglou, F., et al. (2014). Development of In Vitro–In Vivo Correlation for Extended-Release Niacin After Administration of Hypromellose-Based Matrix Formulations to Healthy Volunteers. ResearchGate. [Link]
-
Said, H. M., & Nabokina, N. A. (2013). Mammalian colonocytes possess a carrier-mediated mechanism for uptake of vitamin B3 (niacin): studies utilizing human and mouse colonic preparations. National Institutes of Health. [Link]
-
Milanowski, B., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. ResearchGate. [Link]
-
Lin, S. Y., & Lin, K. H. (2011). Formulation of controlled-release capsules of biopharmaceutical classification system I drugs using niacin as a model. PubMed. [Link]
-
Uddin, M. N., et al. (2019). Evaluating and Comparing Release Profiles of Four Different Non-Prescription Niacin Formulations. Mercer University. [Link]
-
Said, H. M., & Nabokina, N. A. (2003). Mechanism and regulation of human intestinal niacin uptake. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
-
Medscape. vitamin B3, Niacor (niacin) dosing, indications, interactions, adverse effects, and more. [Link]
-
PharmaCompass. Niacin | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Said, H. M., & Nabokina, N. A. (2003). Mechanism and regulation of human intestinal niacin uptake. ResearchGate. [Link]
-
Rahman, M. M., et al. (2023). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. MDPI. [Link]
-
USP-NF. (2014). Niacin Extended-Release Tablets. [Link]
-
PubChem. Nicotinic Acid. [Link]
-
NYS Medicaid Prescriber Education Program. (2018). DI Response_Nicotinic acid ER vs IR_final_6-26-18-FIN-201810171121. [Link]
-
ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]
Sources
- 1. Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. galileo-mum.primo.exlibrisgroup.com [galileo-mum.primo.exlibrisgroup.com]
- 5. uspnf.com [uspnf.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of in vitro-in vivo correlation for extended-release niacin after administration of hypromellose-based matrix formulations to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Comparing the pharmacological effects of nicotinic acid and its derivatives
For researchers and drug development professionals, understanding the nuanced pharmacological landscape of nicotinic acid and its derivatives is paramount. While nicotinic acid (niacin) has long been a cornerstone in managing dyslipidemia, its clinical utility is often hampered by adverse effects, notably cutaneous flushing.[1][2] This has catalyzed the development of various derivatives aimed at optimizing its therapeutic index. This guide provides an in-depth comparison of the pharmacological effects of nicotinic acid and its key derivatives, supported by experimental data and detailed methodologies, to empower informed decisions in research and development.
The Rationale for Nicotinic Acid Derivatives
Nicotinic acid, at pharmacological doses (1 gram or more per day), beneficially modulates a wide array of plasma lipids and lipoproteins. It effectively reduces very low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and triglycerides, while being one of the most potent agents for increasing high-density lipoprotein (HDL) levels.[1] These effects have been linked to a reduction in the progression of atherosclerosis and a decrease in cardiovascular events.[3] However, the therapeutic use of nicotinic acid is frequently limited by patient non-compliance due to side effects, primarily prostaglandin-mediated flushing.[1][2] Nicotinic acid derivatives have been engineered to mitigate these undesirable effects through various strategies, including prodrug formulations that allow for a slower, more controlled release of the active nicotinic acid moiety.[2]
Comparative Pharmacological Effects
The primary pharmacological effects of nicotinic acid and its derivatives can be broadly categorized into lipid-lowering and vasodilatory actions. While the lipid-lowering effects are the main therapeutic goal in dyslipidemia, the vasodilatory effects are largely responsible for the common side effect of flushing.
Lipid-Lowering Effects
The lipid-modifying properties of nicotinic acid are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A) on adipocytes.[4] This initiates a signaling cascade that ultimately leads to a reduction in circulating free fatty acids, the substrate for hepatic triglyceride and VLDL synthesis.
The activation of GPR109A in adipose tissue by nicotinic acid leads to the inhibition of adenylyl cyclase via an inhibitory G-protein (Gαi). This reduces intracellular cyclic AMP (cAMP) levels, which in turn decreases the activity of protein kinase A (PKA) and hormone-sensitive lipase (HSL). The subsequent decrease in lipolysis results in a reduced efflux of free fatty acids from adipocytes into the bloodstream. With a diminished supply of free fatty acids to the liver, the synthesis of triglycerides and their packaging into VLDL particles is decreased, leading to lower plasma levels of VLDL, and consequently, LDL.[4]
Caption: Nicotinic acid-induced flushing pathway in the skin.
Quantitative Comparison of Nicotinic Acid and Its Derivatives
The following table summarizes the clinical efficacy and flushing incidence of nicotinic acid and its key derivatives based on available clinical data.
| Compound | Typical Daily Dose | LDL-C Reduction | HDL-C Increase | Triglyceride Reduction | Flushing Incidence |
| Nicotinic Acid | 1.5 - 3 g | 15% - 25% [5] | 15% - 35% [6] | 20% - 50% [7] | High (up to 80%) [8] |
| Acipimox | 750 mg | Similar to Nicotinic Acid [9] | Similar to Nicotinic Acid [9] | Similar to Nicotinic Acid [9] | Lower than Nicotinic Acid [5][9] |
| Niceritrol | 1.5 - 3 g | ~14% - 20% [10] | Variable, often no significant change [10][11] | Significant reduction [11][12] | High, but may be better tolerated than Nicotinic Acid [10] |
| Inositol Hexanicotinate | 2 - 4 g | No significant improvement [13] | Significant increase (~10%) [14] | Significant reduction (~18%) [14] | Very low ("no-flush") [14][15] |
Experimental Protocols for Comparative Evaluation
To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays used to compare the pharmacological effects of nicotinic acid and its derivatives.
GPR109A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GPR109A receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds for the GPR109A receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing human GPR109A.
-
Radioligand: [³H]-Nicotinic acid.
-
Non-specific binding control: Unlabeled nicotinic acid at a high concentration (e.g., 10 µM).
-
Test compounds: Nicotinic acid and its derivatives.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds and unlabeled nicotinic acid in the assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or unlabeled nicotinic acid (for non-specific binding) or test compound dilution.
-
50 µL of [³H]-Nicotinic acid (at a concentration close to its Kd).
-
100 µL of GPR109A-expressing cell membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Lipolysis Assay
This protocol measures the inhibition of lipolysis in adipocytes by nicotinic acid and its derivatives.
Objective: To quantify the reduction in free fatty acid (FFA) and glycerol release from adipocytes upon treatment with test compounds.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 cells).
-
Assay medium: DMEM with 2% bovine serum albumin (BSA).
-
Lipolysis-stimulating agent: Isoproterenol (a β-adrenergic agonist).
-
Test compounds: Nicotinic acid and its derivatives.
-
FFA and glycerol quantification kits.
-
24-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed and differentiate pre-adipocytes into mature adipocytes in 24-well plates.
-
Wash the differentiated adipocytes twice with phosphate-buffered saline (PBS).
-
Pre-incubate the cells with the test compounds at various concentrations in assay medium for 30 minutes at 37°C.
-
Induce lipolysis by adding isoproterenol to the wells (except for the basal lipolysis control wells) and incubate for 1-2 hours at 37°C.
-
Collect the assay medium from each well.
-
Quantify the concentration of FFA and glycerol in the collected medium using commercially available colorimetric assay kits according to the manufacturer's instructions. [16]7. Normalize the FFA and glycerol release to the total protein content of the cells in each well.
-
Calculate the percentage inhibition of isoproterenol-stimulated lipolysis for each test compound concentration.
Prostaglandin Release Assay
This protocol measures the release of PGD2 and PGE2 from Langerhans cells in response to nicotinic acid and its derivatives.
Objective: To quantify the amount of PGD2 and PGE2 released from Langerhans cells upon stimulation with test compounds.
Materials:
-
Cultured Langerhans cells or a suitable model cell line.
-
Cell culture medium.
-
Test compounds: Nicotinic acid and its derivatives.
-
PGD2 and PGE2 enzyme-linked immunosorbent assay (ELISA) kits.
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed Langerhans cells in 96-well plates and culture until they adhere.
-
Replace the culture medium with fresh medium containing various concentrations of the test compounds.
-
Incubate the plates for an appropriate time (e.g., 30-60 minutes) at 37°C.
-
Collect the cell culture supernatant from each well.
-
Quantify the concentration of PGD2 and PGE2 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Express the results as the amount of prostaglandin released per million cells.
Conclusion and Future Directions
Nicotinic acid remains a potent lipid-modifying agent, but its clinical use is often limited by the flushing side effect. Its derivatives, such as acipimox, offer a potentially better-tolerated alternative with similar lipid-lowering efficacy. [5][9]In contrast, inositol hexanicotinate, while being virtually "no-flush," appears to have minimal impact on LDL cholesterol levels, though it may offer some benefits for HDL and triglycerides. [13][14]Niceritrol shows efficacy in lowering LDL and triglycerides but still induces flushing. [10][12] The choice between nicotinic acid and its derivatives for therapeutic use or further research depends on the desired balance between lipid-modifying efficacy and patient tolerability. The experimental protocols provided in this guide offer a framework for the direct, quantitative comparison of existing and novel compounds in this class, facilitating the development of next-generation therapies for dyslipidemia with improved pharmacological profiles. Future research should focus on derivatives that can dissociate the lipid-lowering effects from the flushing response at the molecular level, potentially through biased agonism at the GPR109A receptor or by targeting downstream signaling pathways.
References
-
Curtis, L. D., Reckless, J. P., Winder, A. F., & Betteridge, D. J. (n.d.). Clinical and laboratory responses to niceritrol in the treatment of hypercholesterolaemia. PMC. Retrieved from [Link]
-
(1992). Effects of niceritrol on levels of serum lipids, lipoprotein(a), and fibrinogen in patients with primary hypercholesterolemia. Atherosclerosis, 94(2-3), 241–248. [Link]
-
(2019). Abstract 14436: Inositol Hexa Nicotinate is a Safe and Effective Alternative of Niacin for Treatment of Dyslipidemia. Circulation, 140(Suppl_1). [Link]
-
(n.d.). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. NIH. Retrieved from [Link]
-
(n.d.). Clinical study of niceritrol on serum lipids in the treatment of hyperlipidemia. PubMed. Retrieved from [Link]
-
(n.d.). Long-term effects of niceritrol on serum lipoprotein(a) and lipids in patients with high levels of lipoprotein(a). PubMed. Retrieved from [Link]
-
Kazmi, D. H., Abidi, A., Fatima, G., & Kapoor, A. (2023). Efficacy and Safety of Inositol Hexa Nicotinate (IHN) in Improving Serum Lipid Profile in Patients with Low HDL Levels. Acta Scientific MEDICAL SCIENCES, 7(9), 23–28. [Link]
-
Taheri, R. (2003). No-Flush Niacin for the Treatment of Hyperlipidemia. Medscape. [Link]
-
(n.d.). Antiproteinuric effect of niceritrol, a nicotinic acid derivative, in chronic renal disease with hyperlipidemia: a randomized trial. PubMed. Retrieved from [Link]
-
Figge, H. L., Figge, J., Souney, P. F., Mutnick, A. H., & Sacks, F. (1988). Nicotinic acid: a review of its clinical use in the treatment of lipid disorders. Pharmacotherapy, 8(5), 287–294. [Link]
-
Keenan, J. M. (2013). Wax-matrix extended-release niacin vs inositol hexanicotinate: a comparison of wax-matrix, extended-release niacin to inositol hexanicotinate "no-flush" niacin in persons with mild to moderate dyslipidemia. Journal of clinical lipidology, 7(1), 14–23. [Link]
-
(2011). Efficacy and safety of IHN ( Inositol hexanicotinate) in healthy volunteers with isolated low HDL: A pilot study. ResearchGate. [Link]
-
(n.d.). The effect of nicotinic acid and acipimox on lipoprotein(a) concentration and turnover. PubMed. Retrieved from [Link]
-
(n.d.). Nicotinic acid and its derivatives: a short survey. PubMed. Retrieved from [Link]
-
(2007). Nicotinic acid: a lipid-lowering agent with unrealized potential. ResearchGate. [Link]
-
O'Kane, M. J., Trinick, T. R., Tynan, M. B., Trimble, E. R., & Nicholls, D. P. (1992). A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia. British journal of clinical pharmacology, 33(4), 451–453. [Link]
-
(n.d.). Protocol for assessing exvivo lipolysis of murine adipose tissue. ResearchGate. Retrieved from [Link]
-
(2021). Nicotinic acid and lipid lowering. GPnotebook. Retrieved from [Link]
-
(n.d.). A comparison between nicotinic acid and acipimox in hypertriglyceridaemia--effects on serum lipids, lipoproteins, glucose tolerance and tolerability. PubMed. Retrieved from [Link]
-
(n.d.). Nicotinic acid: an old drug with a promising future. PMC. Retrieved from [Link]
-
(n.d.). Intro to DOT language. Large-scale Biological Network Analysis and Visualization. Retrieved from [Link]
-
(2008). ADIPOCYTE LIPOLYSIS ASSAY KIT for 3T3-L1 Cells. Zen-Bio. Retrieved from [Link]
-
Roy, D., Myers, J. M., & Tedeschi, A. (2022). Protocol for assessing ex vivo lipolysis of murine adipose tissue. STAR protocols, 3(3), 101518. [Link]
-
(n.d.). Clinical experience with prolonged-release nicotinic acid in statin-treated patients managed in Ireland. IMJ. Retrieved from [Link]
-
(n.d.). Cultured Human Adipocyte Lipolysis Assay Kit Cat# LIP-1. AMSBIO. Retrieved from [Link]
-
(n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]
-
(n.d.). New lipid-modifying therapy phase 3 study shows reduced flushing. MIMS. Retrieved from [Link]
-
Maciejewski-Lenoir, D., Richman, J. G., Hakak, Y., Gaidarov, I., Behan, D. P., & Connolly, D. T. (2006). Langerhans cells release prostaglandin D2 in response to nicotinic acid. The Journal of investigative dermatology, 126(12), 2637–2646. [Link]
-
(n.d.). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Retrieved from [Link]
-
(n.d.). Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]
-
(2024). DOT Language. Graphviz. Retrieved from [Link]
-
Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]
-
Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 261–276. [Link]
-
(n.d.). Radioligand Binding Assay. Creative Bioarray. Retrieved from [Link]
-
(n.d.). Receptor Binding Assays. MilliporeSigma. Retrieved from [Link]
-
(2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]
-
(n.d.). Role of the Parasite-Derived Prostaglandin D2 in the Inhibition of Epidermal Langerhans Cell Migration during Schistosomiasis Infection. PMC. Retrieved from [Link]
-
(2015). Drawing graphs with dot. Graphviz. Retrieved from [Link]
-
(n.d.). Tips for Pathway Schematic design? Reddit. Retrieved from [Link]
-
(n.d.). Analgesic. Wikipedia. Retrieved from [Link]
-
(n.d.). Production of Prostaglandin E2 and I2 Is Coupled with Cyclooxygenase-2 in Human Follicular Dendritic Cells. NIH. Retrieved from [Link]
-
(n.d.). Langerhans cells release prostaglandin D2 in response to nicotinic acid. Semantic Scholar. Retrieved from [Link]
-
(n.d.). Niacin: The Third or Fourth Option. National Lipid Association. Retrieved from [Link]
Sources
- 1. Nicotinic acid: a review of its clinical use in the treatment of lipid disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The effect of nicotinic acid and acipimox on lipoprotein(a) concentration and turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bjcardio.co.uk [bjcardio.co.uk]
- 7. gpnotebook.com [gpnotebook.com]
- 8. researchgate.net [researchgate.net]
- 9. A comparison between nicotinic acid and acipimox in hypertriglyceridaemia--effects on serum lipids, lipoproteins, glucose tolerance and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical and laboratory responses to niceritrol in the treatment of hypercholesterolaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical study of niceritrol on serum lipids in the treatment of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of niceritrol on levels of serum lipids, lipoprotein(a), and fibrinogen in patients with primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Wax-matrix extended-release niacin vs inositol hexanicotinate: a comparison of wax-matrix, extended-release niacin to inositol hexanicotinate "no-flush" niacin in persons with mild to moderate dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Medical and Research Publications [medicalandresearch.com]
- 16. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated GC-MS Methods for Nicotinic Acid and Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, ensuring the purity and quality of active pharmaceutical ingredients (APIs) like nicotinic acid (Niacin, Vitamin B3) is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it a valuable tool for impurity profiling.[1][2] This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth comparison of two primary approaches for the GC-MS analysis of nicotinic acid and its related impurities: the direct injection method and methods involving derivatization.
This document will delve into the causality behind the choice of analytical strategy, present detailed, validated methodologies, and offer a comparative analysis of their performance based on experimental data. Our focus is on providing a scientifically rigorous and practical resource to aid researchers in selecting and implementing the most suitable method for their specific needs.
The Analytical Challenge: Nicotinic Acid and its Impurities
Nicotinic acid, a pyridinecarboxylic acid, is a polar compound with a relatively low volatility due to the presence of the carboxylic acid functional group.[3] This inherent polarity can lead to challenges in GC analysis, such as poor peak shape (tailing), low sensitivity, and potential thermal degradation in the injector port.[4] Furthermore, the analysis must be capable of separating and quantifying nicotinic acid from its potential impurities, which may include related pyridine carboxylic acids like isonicotinic acid, as well as other process-related impurities and degradation products.[5][6]
Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set strict limits for impurities in APIs.[2][7] For nicotinic acid, these impurities can include related substances and ordinary impurities, with specific limits on individual and total impurities.[3][8]
Methodological Approaches: A Comparative Overview
Two main strategies have been successfully employed for the GC-MS analysis of nicotinic acid and its impurities:
-
Direct GC-MS Analysis: This approach involves the direct injection of a sample solution into the GC-MS system without any chemical modification of the analyte. The success of this method relies on optimizing the chromatographic conditions to achieve good peak shape and separation for polar analytes.
-
GC-MS Analysis with Derivatization: This widely used technique involves a chemical reaction to convert the polar carboxylic acid group into a less polar, more volatile derivative.[9] Silylation, which replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group, is one of the most common derivatization methods for GC analysis.[10][11]
The choice between these two approaches depends on several factors, including the specific impurities of interest, the required sensitivity, sample throughput needs, and the available instrumentation.
In-Depth Comparison of Validated Methods
This section presents a detailed comparison of a validated direct GC-MS method and a representative silylation-based derivatization approach.
Method 1: Eco-Friendly Direct GC-MS Method
A recently developed and validated method demonstrates the feasibility of direct GC-MS analysis for nicotinic acid and four of its common impurities: isonicotinic acid (ISO), 5-ethyl-2-methylpyridine (MP), pyridine-2,5-dicarboxylic acid (PDC), and pyridine (PYR).[5][12] The key advantage of this method is its simplicity and speed, as it eliminates the need for a derivatization step.[13]
Sources
- 1. gcms.cz [gcms.cz]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. drugfuture.com [drugfuture.com]
- 4. weber.hu [weber.hu]
- 5. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. drugfuture.com [drugfuture.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry [mdpi.com]
- 11. Microwave-assisted silylation followed by gas chromatography/mass spectrometry for simultaneous quantification of nicotine and its four metabolites in urine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Hazard Identification and Waste Classification: The Foundation of Safe Disposal
An In-Depth Technical Guide to the Proper Disposal of 5-(2-Chlorophenyl)nicotinic Acid
For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle. The proper disposal of this compound, a chlorinated aromatic compound, is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, grounded in established safety protocols and regulatory standards.
This compound belongs to the chemical class of chlorinated aromatic compounds. This classification is paramount as these substances are recognized for their potential toxicity and persistence in the environment.[1] The primary mandate is to treat all waste containing this compound as hazardous.[2]
Why the "Hazardous" Designation?
-
Toxicity: Halogenated organic compounds can exhibit toxicity to aquatic life and may be harmful if ingested or absorbed.[3][4]
-
Persistence: The carbon-chlorine bond is strong, making these compounds resistant to natural degradation, which can lead to bioaccumulation.[1]
-
Incomplete Combustion Hazards: If incinerated improperly at low temperatures, chlorinated compounds can form highly toxic dioxins and furans.[5]
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), hazardous waste is identified by being specifically "listed" or by exhibiting certain "characteristics" (ignitability, corrosivity, reactivity, toxicity).[3][5] While this compound may not be explicitly on a P or U list as a pure commercial chemical product, waste containing it must be evaluated for its characteristics.[5] Given its chemical structure, it falls under the broad category of halogenated organic compounds that require special handling.
Personnel Safety: Your First Line of Defense
Before handling the chemical for any purpose, including disposal, adherence to Occupational Safety and Health Administration (OSHA) guidelines on Personal Protective Equipment (PPE) is mandatory.[6][7]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Viton®, butyl rubber). | Protects against dermal absorption. The specific glove material should be chosen based on the manufacturer's resistance guide for chlorinated aromatic compounds.[2] |
| Eye & Face Protection | Chemical splash goggles are the minimum requirement. A face shield should be worn when handling larger quantities or during splash-risk procedures.[2] | Prevents contact with mucous membranes, which can be a rapid route of exposure. |
| Body Protection | A buttoned lab coat is required. For significant quantities, a chemical-resistant apron or coveralls should be used.[2] | Minimizes skin contact and contamination of personal clothing. |
| Respiratory Protection | All handling should occur inside a certified chemical fume hood.[2] | Prevents inhalation of dust or aerosols, which is a primary exposure route. |
Waste Segregation and Containment Protocol
Proper containment is a self-validating system that prevents accidental release and ensures the waste is clearly identified for disposal.
Step-by-Step Containment Procedure:
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste. The container must be in good condition with no leaks or cracks.
-
Labeling: The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
-
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.
-
Collection of Contaminated Materials: All items that have come into direct contact with the compound, including gloves, weigh boats, pipette tips, and contaminated absorbent materials, must be placed in the designated hazardous waste container.[2]
-
Secure Storage: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[2][8]
Spill Management Protocol
In the event of a spill, a prepared response is critical to mitigate exposure and environmental contamination.[9]
Step-by-Step Spill Cleanup:
-
Ensure Safety: Immediately alert personnel in the area. Ensure you are wearing the appropriate PPE as detailed in Table 1.
-
Contain the Spill: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.[10] Do not sweep the dry powder. If it is a solution, surround the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the Waste: Carefully collect the contaminated absorbent material using non-sparking tools and place it into your designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your institution's EHS department, especially for larger spills, to ensure proper documentation and follow-up.
Approved Disposal Pathways: A Logic-Driven Approach
Disposing of chlorinated aromatic compounds requires methods that ensure their complete destruction to prevent environmental release. Simply sending this waste to a standard landfill is not an acceptable or environmentally sound option.
Diagram 1: Disposal Decision Workflow
Caption: Disposal workflow from lab generation to final destruction.
The most common and effective method for the final disposal of chlorinated organic waste is high-temperature incineration . This process must be carried out in a licensed hazardous waste disposal facility equipped with scrubbers and other pollution control devices to neutralize acidic gases (like HCl) and prevent the formation of dioxins.[11]
Regulatory Compliance: Adhering to the Standards
Compliance with federal and local regulations is non-negotiable. Key standards include:
-
OSHA's Hazard Communication Standard (HazCom): Ensures that the hazards of chemicals are evaluated and that this information is communicated to employers and employees.[12]
-
OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) Standard: Requires proper training for personnel handling hazardous waste and establishes procedures for emergency response.[12][13]
-
EPA's Resource Conservation and Recovery Act (RCRA): Governs the "cradle-to-grave" management of hazardous waste, including its generation, transportation, treatment, storage, and disposal.[5]
Your institution's EHS department is your primary resource for navigating these regulations and ensuring that your laboratory's disposal practices are fully compliant. Always consult them to understand the specific procedures and requirements at your facility.
References
-
An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem. 2
-
Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing. 1
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. 6
-
Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook. 9
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA. 7
-
Safety training: Dealing with hazardous chemicals and waste. MasteryTCN. 12
-
Disposal methods for chlorinated aromatic waste. Chemical Society Reviews (RSC Publishing).
-
Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. 13
-
Safety Data Sheet. 8
-
Safety data sheet. BASF. 11
-
Hazardous Chemical Compounds & Hazardous Waste. IN.gov. 3
-
Nicotinic Acid CAS No 59-67-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. 14
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
Safety Data Sheet: Nicotinic acid. Carl ROTH. 15
-
NICOTINIC ACID EXTRA PURE. Loba Chemie. 16
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US EPA. 17
-
GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Vita-D-Chlor. 18
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.
-
NICOTINIC ACID. CAMEO Chemicals - NOAA. 10
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines. US EPA.
-
Method 612: Chlorinated Hydrocarbons. EPA. 19
-
Safety Data Sheet. Cayman Chemical. 4
-
LISTING BACKGROUND DOCUMENT FOR THE PRODUCTION OF CERTAIN Cl-C, CHLORINATED ALIPHATIC HYDROCARBONS BY FREE RADICAL CATALYZED PRO. 20
-
5-(3-CHLOROPHENYL)NICOTINIC ACID Safety Data Sheets. Echemi. 21
Sources
- 1. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. epa.gov [epa.gov]
- 6. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 7. osha.gov [osha.gov]
- 8. cdn.accentuate.io [cdn.accentuate.io]
- 9. chemicalbook.com [chemicalbook.com]
- 10. NICOTINIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. download.basf.com [download.basf.com]
- 12. masterytcn.com [masterytcn.com]
- 13. cleanmanagement.com [cleanmanagement.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. lobachemie.com [lobachemie.com]
- 17. epa.gov [epa.gov]
- 18. vita-d-chlor.com [vita-d-chlor.com]
- 19. epa.gov [epa.gov]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. echemi.com [echemi.com]
Navigating the Unseen: A Guide to the Safe Handling of 5-(2-Chlorophenyl)nicotinic Acid
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the introduction of novel chemical entities into the laboratory workflow is a routine yet critical undertaking. Among these is 5-(2-Chlorophenyl)nicotinic acid, a substituted nicotinic acid derivative with significant potential in various research and development applications. While its full toxicological profile is yet to be exhaustively characterized, a comprehensive understanding of its structural components—nicotinic acid and a chlorinated aromatic ring—necessitates a robust and proactive approach to safety.
This guide provides essential, immediate safety and logistical information for handling this compound. By synthesizing data from structurally related compounds and adhering to the highest standards of laboratory practice, we aim to empower you to work safely and effectively, fostering a culture of vigilance and scientific integrity.
Inferred Hazard Profile: A Conservative Approach
In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from its constituent parts. Nicotinic acid is recognized as a serious eye irritant.[1][2] The introduction of a 2-chlorophenyl group suggests that we should also consider the hazards associated with chlorinated aromatic compounds. For instance, 2-chlorobenzoic acid is known to cause both skin and serious eye irritation.[1][2][3][4] Furthermore, related compounds like 2-chloropyridine exhibit a higher degree of toxicity, being potentially fatal upon skin contact or inhalation and causing severe eye damage.[5][6][7]
Therefore, a conservative approach dictates that this compound should be handled as a substance that is, at a minimum, a skin and eye irritant , and potentially harmful if inhaled or absorbed through the skin . All handling procedures should be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is paramount when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the precautionary principle.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact with the potentially irritating or toxic powder.[8] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your hands.[8] |
| Eye and Face Protection | Safety goggles with side shields or a face shield | To protect against dust particles and potential splashes that could cause serious eye irritation.[8][9] |
| Body Protection | Long-sleeved laboratory coat | To protect the skin on the arms from accidental contact with the chemical.[8][10][11] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to minimize inhalation of airborne particles.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize the risk of exposure. The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Preparation and Weighing
-
Designated Area: Conduct all handling and weighing of this compound powder within a certified chemical fume hood to control airborne particles.
-
Surface Protection: Line the work surface with absorbent, disposable bench paper to contain any potential spills.
-
PPE Donning: Before handling the compound, don all required PPE as outlined in the table above. A visual guide for the sequence of donning and doffing PPE is provided below.
-
Weighing: Use a tared weigh boat or paper. Handle the container of this compound with care to avoid generating dust.
Dissolution and Use
-
Solvent Addition: If preparing a solution, add the solvent to the weighed powder slowly and carefully to avoid splashing.
-
Closed System: Whenever possible, perform reactions in a closed system to prevent the release of vapors or aerosols.
-
Avoid Inhalation: Always handle solutions in a well-ventilated area, preferably within a chemical fume hood.
Post-Handling and Decontamination
-
Surface Cleaning: After use, decontaminate the work surface with an appropriate cleaning agent.
-
PPE Doffing: Remove PPE in the correct order to prevent cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Visualizing Safety: PPE Donning and Doffing Workflow
Caption: PPE Donning and Doffing Sequence.
Disposal Plan: Responsible Stewardship
The disposal of this compound and its associated waste must be conducted in accordance with all local, state, and federal regulations for chlorinated organic compounds.[12]
Solid Waste
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as weigh boats, bench paper, and gloves, should be collected in a designated, labeled hazardous waste container.
-
Unused Compound: Unused or expired this compound must be disposed of as hazardous chemical waste.
Liquid Waste
-
Solutions: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container.
-
Avoid Drain Disposal: Do not dispose of chlorinated organic compounds down the drain, as they can be persistent in the environment and harmful to aquatic life.[13][14]
Emergency Procedures
-
Spills: In the event of a spill, evacuate the immediate area and prevent the spread of the powder. Wear appropriate PPE, including respiratory protection, and clean the spill using a method that does not generate dust (e.g., wet wipe). Collect all cleanup materials in a sealed container for hazardous waste disposal.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
-
National Toxicology Program. (n.d.). Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. National Institute of Environmental Health Sciences. Retrieved from [Link]
- BenchChem. (2025).
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from [Link]
- Environmental Protection Agency. (n.d.).
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
ACS Publications. (2023, April 4). Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. Retrieved from [Link]
- National Toxicology Program. (n.d.). TOX-83: Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C. National Institute of Environmental Health Sciences.
-
DuraLabel. (2025, December 17). Choosing PPE to Protect Against Poisons in the Workplace. Retrieved from [Link]
- Euro Chlor. (2019, May 13). Handling Chlorine Safely.
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: 2-Chloropyridine. Retrieved from [Link]
-
Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]
- Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
- Olin Chlor Alkali. (n.d.). Chlorinated Solvents - Product Stewardship Manual.
-
NEDT.org. (2024, February 15). Disposing of Chlorine: Pool and Cleaning Products. Retrieved from [Link]
-
Brigham Young University. (n.d.). A Chemists' Guide to PPE. Retrieved from [Link]
- Jubilant Ingrevia. (n.d.).
- European Chlorinated Solvent Association. (n.d.).
- Vita-D-Chlor. (n.d.).
Sources
- 1. carlroth.com [carlroth.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. nj.gov [nj.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. resources.duralabel.com [resources.duralabel.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. safety.chem.byu.edu [safety.chem.byu.edu]
- 11. hazmatschool.com [hazmatschool.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Disposing of Chlorine: Pool and Cleaning Products - NEDT [nedt.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
